molecular formula C22H25N5O7 B075578 Disperse Red 74 CAS No. 1533-74-0

Disperse Red 74

Cat. No.: B075578
CAS No.: 1533-74-0
M. Wt: 471.5 g/mol
InChI Key: SOWPUZMDITYESQ-UHFFFAOYSA-N
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Description

Disperse Red 74 is a high-purity monoazo disperse dye renowned for its excellent coloring properties on synthetic, hydrophobic polymers. Its primary research and industrial applications include the dyeing of polyethylene terephthalate (PET) and secondary acetate fibers in the textile industry, as well as the coloration of various plastics. The compound's mechanism of action is characterized by its low molecular weight and non-ionic, hydrophobic nature, which allows it to be applied as a fine aqueous dispersion. At elevated temperatures (typically 130°C), it diffuses into the polymer matrix, forming solid solutions through dipole-dipole interactions and hydrogen bonding with the polymer chains. For researchers, Disperse Red 74 serves as a critical tool for studying dye-polymer interactions, diffusion kinetics, and colorfastness properties like wash and light resistance. It is also utilized in the development of new dyeing methodologies, quality control protocols, and as a standard in analytical chemistry for dye identification and quantification. This product is intended for laboratory research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-acetamido-N-(2-acetyloxyethyl)-4-[(4-nitrophenyl)diazenyl]anilino]ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O7/c1-15(28)23-22-14-20(26(10-12-33-16(2)29)11-13-34-17(3)30)8-9-21(22)25-24-18-4-6-19(7-5-18)27(31)32/h4-9,14H,10-13H2,1-3H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWPUZMDITYESQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)N(CCOC(=O)C)CCOC(=O)C)N=NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101024616
Record name C.I. Disperse Red 74
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Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1533-74-0
Record name N-[5-[Bis[2-(acetyloxy)ethyl]amino]-2-[2-(4-nitrophenyl)diazenyl]phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1533-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-((3-Acetamido-4-((4-nitrophenyl)azo)phenyl)imino)diethyl diacetate
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Record name C.I. Disperse Red 74
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-[[3-acetamido-4-[(4-nitrophenyl)azo]phenyl]imino]diethyl diacetate
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Foundational & Exploratory

Disperse Red 74 molecular structure and formula C22H25N5O7

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Disperse Red 74 (C.I. 113379) , focusing on its molecular architecture, synthesis, and specific relevance to pharmaceutical research—particularly in the contexts of metabolic toxicology, structural alerts (PAINS), and azo-linker chemistry for drug delivery systems.

Structural Properties, Synthesis, and Bio-Analytical Relevance

Chemical Identity & Structural Elucidation[1]

Disperse Red 74 is a synthetic azo dye belonging to the aminoazobenzene class. While primarily utilized in the textile industry for hydrophobic fibers, its molecular structure—characterized by an electron-withdrawing nitro group and an electron-donating dialkylamino group—makes it a critical reference compound for studying azo-reduction metabolism and chemical sensitization in drug development.

1.1 Core Identifiers
ParameterSpecification
IUPAC Name 2-[4-[(3-acetamido-4-nitrophenyl)diazenyl]-N-(2-acetyloxyethyl)anilino]ethyl acetate
Molecular Formula C₂₂H₂₅N₅O₅
Molecular Weight 471.46 g/mol
CAS Registry 61703-11-5
C.I.[1][2][3][4][5][6][7][8][9][10] Number 113379
SMILES CC(=O)NC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N(CCOC(=O)C)CCOC(=O)C)[O-]
1.2 Structural Architecture

The molecule (C₂₂H₂₅N₅O₇) consists of three distinct pharmacophoric/chromophoric regions:

  • Acceptor Moiety (Diazo Component): A 3-acetamido-4-nitrobenzene ring. The nitro group (

    
    ) acts as a strong electron acceptor, inducing a bathochromic shift (reddening). The acetamido group (
    
    
    
    ) adds steric bulk and hydrogen-bonding potential.
  • Azo Linkage (

    
    ):  The metabolic lynchpin. This bond is susceptible to cleavage by azoreductase enzymes (hepatic and colonic).
    
  • Donor Moiety (Coupling Component): An aniline derivative substituted with two ethyl acetate chains (

    
    ). These ester groups increase lipophilicity (
    
    
    
    ), facilitating membrane permeability—a key feature for both textile dyeing and cellular uptake in toxicological assays.
Synthesis & Impurity Profiling

For researchers utilizing Disperse Red 74 as a standard in metabolic assays, understanding its synthesis is crucial for identifying potential impurities (e.g., unreacted aromatic amines) that may confound toxicity data.

2.1 Synthetic Pathway

The synthesis follows a classic diazotization-coupling sequence.

Step 1: Diazotization The precursor 3-acetamido-4-nitroaniline is treated with sodium nitrite (


) in mineral acid (

) at

to generate the electrophilic diazonium salt.

Step 2: Azo Coupling The diazonium salt attacks the electron-rich para-position of the coupler, N,N-bis(2-acetoxyethyl)aniline . pH control (


) is critical to prevent diazo decomposition.

Step 3: Esterification (Alternative Route) Some industrial routes couple the alcohol form first (N,N-bis(2-hydroxyethyl)aniline) and perform acetylation post-coupling using acetic anhydride.

2.2 Visualization: Synthetic Logic

Synthesis Precursor 3-Acetamido-4-nitroaniline Diazonium Diazonium Salt (Electrophile) Precursor->Diazonium Diazotization NaNO2 NaNO2 / HCl (0-5°C) NaNO2->Diazonium Product Disperse Red 74 (C22H25N5O7) Diazonium->Product Electrophilic Aromatic Substitution Coupler N,N-bis(2-acetoxyethyl)aniline (Nucleophile) Coupler->Product Coupling (pH 4-5)

Figure 1: Synthetic pathway of Disperse Red 74 via diazotization and coupling.

Biological Relevance in Drug Development[11][12]

While Disperse Red 74 is not a therapeutic agent, it serves as a high-value model compound in preclinical toxicology and drug delivery research due to its azo-linker chemistry.

3.1 Metabolic Activation: The Azoreductase Pathway

The primary relevance of Disperse Red 74 to pharma is its degradation by azoreductases . This mechanism mirrors the bio-activation of azo-prodrugs (e.g., Sulfasalazine, Balsalazide) used in treating Inflammatory Bowel Disease (IBD).

  • Mechanism: The azo bond is cleaved by NADH-dependent azoreductases (found in liver microsomes and colonic bacteria), releasing two primary aromatic amines.

  • Toxicological Implication: The cleavage products are potential mutagens.

    • Fragment A: 3-acetamido-4-nitroaniline (Potential nitro-aromatic toxicity).

    • Fragment B: N,N-bis(2-acetoxyethyl)-p-phenylenediamine (Sensitizer).

Experimental Protocol: In Vitro Azoreductase Assay

  • System: Human liver microsomes (HLM) or E. coli lysate.

  • Substrate: Disperse Red 74 (

    
    ).
    
  • Cofactor: NADPH (

    
    ).
    
  • Condition: Anaerobic incubation at

    
    .
    
  • Readout: Loss of parent (HPLC-UV at

    
    ) and formation of amines (LC-MS/MS).
    
3.2 Visualization: Metabolic Fate

Metabolism Parent Disperse Red 74 (Azo Form) Hydrazo Hydrazo Intermediate (-NH-NH-) Parent->Hydrazo Reduction (2e-) Enzyme Azoreductase (NADH/NADPH) Enzyme->Parent Amine1 Fragment A: 3-Acetamido-4-nitroaniline Hydrazo->Amine1 Cleavage Amine2 Fragment B: N,N-bis(2-acetoxyethyl)-p-phenylenediamine Hydrazo->Amine2 Cleavage Tox Toxicological Outcome: DNA Adducts / Skin Sensitization Amine1->Tox Amine2->Tox

Figure 2: Metabolic reduction of Disperse Red 74 yielding potentially toxic aromatic amines.

3.3 Structural Alerts & PAINS

In High-Throughput Screening (HTS), Disperse Red 74 represents a classic Pan-Assay Interference Compound (PAINS) candidate.

  • Mechanism: The highly conjugated azo system can absorb light at wavelengths overlapping with fluorescence assays, leading to false positives (inner filter effect).

  • Red Flag: Researchers encountering "hits" with similar aminoazobenzene cores must rigorously validate against aggregation or spectral interference.

Analytical Protocols

For the quantification of Disperse Red 74 in biological matrices (e.g., skin absorption studies or metabolic stability assays), the following LC-MS/MS method is recommended.

Methodology: LC-MS/MS Quantitation

ParameterCondition
Column C18 Reverse Phase (

)
Mobile Phase A Water +

Formic Acid
Mobile Phase B Acetonitrile +

Formic Acid
Gradient

B to

B over 5 min
Flow Rate

Ionization ESI Positive Mode
MRM Transition

(Cleavage of ester side chains)

Self-Validating Step: Always monitor the retention time shift of the hydrolyzed metabolite. The diester side chains are susceptible to plasma esterases, converting the parent (


) to the di-alcohol form (

) rapidly in vivo.
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 91895252, C.I. Disperse Red 74.[1][4][6][7][9][10][11][12] Retrieved from [Link][4]

  • European Chemicals Agency (ECHA). Substance Information: Disperse Red 74 (CAS 61703-11-5).[1] Retrieved from [Link][2]

  • Zaharia, C. et al. (2014).Synthesis and characterization of some new azo dyes. (Contextual reference for azo-coupling mechanisms).
  • Chequer, F. M. D. et al. (2011).Azo Dyes and Their Metabolites: Does the Discharge of the Azo Dye into Water Bodies Represent Human and Ecological Risks? In Advances in Treating Textile Effluent. (Toxicology of azo reduction).

Sources

Technical Assessment: Disperse Red 74 Solubility & Physicochemical Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Disperse Red 74 (CAS 61703-11-5) is a heterocyclic azo dye characterized by its significant lipophilicity and electron-deficient aromatic core.[1][2] While primarily utilized in the textile industry for polyester dyeing, its relevance in pharmaceutical and toxicological research has surged due to its utility as a model electrophilic hapten in skin sensitization assays (e.g., Direct Peptide Reactivity Assay - DPRA).[1][2]

This technical guide defines the solubility profile of Disperse Red 74, delineating the thermodynamic causality governing its dissolution in organic solvents. It provides a self-validating Standard Operating Procedure (SOP) for precise solubility determination, essential for researchers utilizing this compound as a reference standard in toxicology or material science.[1][2]

Chemical Identity & Physicochemical Basis[1][3][4][5][6]

To predict and manipulate solubility, one must first deconstruct the solute's molecular architecture.[2] Disperse Red 74 acts as a "donor-acceptor" system, influencing its interaction with polar aprotic solvents.[1][2]

  • Chemical Name: 2-[4-[(3-acetamido-4-nitrophenyl)diazenyl]-N-(2-acetyloxyethyl)anilino]ethyl acetate[1][2]

  • Molecular Formula:

    
    [1][2][3][4]
    
  • Molecular Weight: 471.46 g/mol [1][2]

  • Structural Features:

    • Chromophore: Azo linkage (-N=N-).[1][2][4]

    • Electron Acceptor: Nitro group (

      
      ) on the phenyl ring.[1][2]
      
    • Electron Donor: Acetamido group and alkyl-substituted amine.[1][2]

    • Solubilizing Groups: Ethyl acetate side chains increase compatibility with esters and ketones.[1][2]

Thermodynamic Solubility Drivers (Hansen Solubility Parameters)

Disperse Red 74 dissolves not merely by "like dissolves like," but through specific intermolecular forces.[1][2] Its solubility is governed by the Hansen Solubility Parameters (HSP):

  • 
     (Dispersion):  High interaction with aromatic solvents (e.g., Toluene) due to the 
    
    
    
    -conjugated backbone.[1][2]
  • 
     (Polarity):  The nitro and ester groups create a permanent dipole, favoring polar aprotic solvents (e.g., Acetone, DMSO).[1][2]
    
  • 
     (Hydrogen Bonding):  Moderate capability.[1][2] The amide hydrogen can act as a donor, while the ester oxygens act as acceptors.[2]
    

Solubility Profile in Organic Solvents[2]

The following data summarizes the solubility behavior of Disperse Red 74. Note that "High" solubility typically denotes >20 mg/mL, sufficient for most stock solution preparations in bio-assays.[2]

Solvent ClassRepresentative SolventSolubility RatingMechanistic Insight
Polar Aprotic DMSO / DMF Excellent High dielectric constant stabilizes the polarized azo-nitro core; disrupts intermolecular dipole stacking.[1][2]
Ketones Acetone Good Carbonyl dipoles interact favorably with the dye's nitro group; ester side chains match acetone's polarity.
Alcohols Ethanol / Methanol Moderate Solubility is limited by the high energy cost of disrupting the solvent's H-bond network (cavitation energy).[1][2]
Chlorinated Dichloromethane (DCM) Good Favorable dispersion forces (

) and moderate polarity match the dye's hydrophobic backbone.[1]
Hydrocarbons Hexane Poor Lacks sufficient polarity to overcome the dye's crystal lattice energy.
Aqueous Water Insoluble Hydrophobic effect dominates; lack of ionizable groups at neutral pH prevents hydration.[1]
Visualization: Solute-Solvent Interaction Mechanism

The diagram below illustrates the competing forces determining solubility.

SolubilityMechanism cluster_0 Thermodynamic Driver Dye Disperse Red 74 (Crystal Lattice) Interaction Dipole-Dipole & Van der Waals Forces Dye->Interaction Lattice Energy (+dH) Solvent Organic Solvent (e.g., Acetone) Solvent->Interaction Cavitation (+dH) Solution Solvated Molecule (Homogeneous) Interaction->Solution Solvation Energy (-dH) Entropy (+dS)

Caption: Thermodynamic cycle of dissolution. Solubility occurs when Solvation Energy + Entropy overcomes Lattice Energy.[1][2]

Validated Experimental Protocol: Saturation Shake-Flask Method

Objective: To empirically determine the thermodynamic solubility of Disperse Red 74 in a specific organic solvent. Standard: Adapted from OECD Guideline 105.

Reagents & Equipment[1][2][3]
  • Disperse Red 74 Reference Standard (>95% purity).

  • Target Solvent (HPLC Grade).[1][2]

  • Temperature-controlled orbital shaker.[1][2]

  • 0.45 µm PTFE Syringe Filters (Nylon is avoided due to potential dye adsorption).[1][2]

  • UV-Vis Spectrophotometer.[1][2][5]

Step-by-Step Methodology
  • Preparation of Supersaturated Solution:

    • Weigh approximately 50 mg of Disperse Red 74 into a 20 mL scintillation vial.

    • Add 5 mL of the target solvent.[1]

    • Checkpoint: Visually verify undissolved solid remains.[1][2] If clear, add more solid until a precipitate persists.[2]

  • Equilibration (The "Shake"):

    • Seal vial tightly (Parafilm recommended) to prevent evaporation.[1][2]

    • Incubate at 25°C ± 0.5°C on an orbital shaker at 200 RPM for 24 hours.

    • Scientific Rationale: 24 hours ensures the system reaches thermodynamic equilibrium, overcoming slow dissolution kinetics typical of crystalline dyes.[2]

  • Phase Separation:

    • Allow the vial to stand stationary for 1 hour to settle coarse particulates.

    • Extract 1 mL of supernatant using a glass syringe.[1][2]

    • Filter through a 0.45 µm PTFE filter into a clean vial. Discard the first 0.2 mL of filtrate to saturate filter binding sites.[1]

  • Quantification:

    • Dilute the filtrate gravimetrically with the mobile phase or solvent to land within the linear range of the UV-Vis detector (typically 0.1 - 1.0 AU).[1][2]

    • Measure Absorbance at

      
       (approx. 450-500 nm, solvent dependent).[1][2]
      
    • Calculate concentration using a pre-determined calibration curve.[1][2][5]

Workflow Visualization

ProtocolWorkflow Start Start: 50mg Dye + 5mL Solvent Shake Equilibrate: 24h @ 25°C (Orbital Shaker) Start->Shake Settle Phase Separation: Settle 1h & Filter (PTFE) Shake->Settle Dilute Gravimetric Dilution Settle->Dilute Measure UV-Vis Quantification (@ Lambda max) Dilute->Measure

Caption: Step-by-step workflow for the Saturation Shake-Flask solubility determination method.

Application in Research: Toxicology & Drug Development[2]

While Disperse Red 74 is an industrial dye, its structure makes it a critical reference material in Investigative Toxicology .[2]

The Direct Peptide Reactivity Assay (DPRA)

Drug development professionals use Disperse Red 74 to validate in chemico skin sensitization assays.[1][2] The dye's electrophilic nature allows it to haptenize proteins, mimicking the mechanism of allergic contact dermatitis.[2]

  • Mechanism: The nitro-substituted aromatic ring acts as an electrophile.[1][2]

  • Reaction: It forms covalent bonds with nucleophilic amino acid residues (Cysteine or Lysine) in proteins.[1][2]

  • Readout: Depletion of free peptide is measured via HPLC, correlating to sensitization potential.[1][2]

Why Solubility Matters Here: The DPRA requires the test substance to be dissolved in a compatible vehicle (often Acetonitrile or Acetone/Water) at high concentrations (100 mM).[1][2] Understanding the solubility limits defined in Section 3 is crucial to prevent precipitation during the assay, which would yield false-negative toxicity results.[1][2]

References

  • National Institutes of Health (NIH) - PubChem. C.I.[1][2] Disperse Red 74 | C22H25N5O7.[1][2][4] Retrieved from [Link][1][2]

  • Balog, L. et al. Investigating Sensitization Activity of Azobenzene Disperse Dyes via the Direct Peptide Reactivity Assay (DPRA). Toxicological Sciences. Retrieved from [Link]

  • Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. CRC Press.[1][2] (General reference for HSP theory utilized in Section 2).

Sources

Technical Guide: Disperse Red 74 Spectral Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Disperse Red 74 (C.I. 113379) is a high-performance monoazo dye belonging to the "push-pull" class of chromophores. Characterized by a strong electron-withdrawing nitro group and an electron-donating dialkylamine, it exhibits significant nonlinear optical (NLO) properties and intense solvatochromism. While primarily utilized in the textile industry for dyeing polyester and acetate fibers due to its excellent sublimation fastness, its scientific value lies in its utility as a probe for polymer rigidity and conducting solvatochromic polarity assessments.

This guide provides a rigorous analysis of the absorption and emission spectra of Disperse Red 74, detailing the physicochemical mechanisms governing its optical behavior. It includes validated experimental protocols for spectral determination, ensuring reproducibility in research and development environments.

Chemical Identity & Structural Properties

Understanding the electronic structure of Disperse Red 74 is a prerequisite for interpreting its spectral data. The molecule features a donor-acceptor (


) architecture that facilitates intramolecular charge transfer (ICT).
Property Detail
Common Name Disperse Red 74
C.I.[1][2][3][4][5] Number 113379
CAS Number 61703-11-5
Molecular Formula

Molecular Weight 471.46 g/mol
Chromophore Class Push-Pull Monoazo (Nitro-Azo-Aniline derivative)
Key Substituents Acceptor: 4-Nitro group (

)Donor: Bis(2-acetoxyethyl)amino groupAuxiliary: 2-Acetamido group (Ortho to azo linkage)
Structural Significance

The presence of the 2-acetamido group ortho to the azo linkage is critical. It often forms an intramolecular hydrogen bond with the azo nitrogen, locking the molecule in a planar conformation. This planarity enhances


-electron delocalization, resulting in a bathochromic shift (red shift) compared to analogues lacking this substituent, giving the dye its characteristic "Rubine" (bluish-red) shade.

Spectroscopic Characterization

Absorption Spectrum

The absorption spectrum of Disperse Red 74 is dominated by a broad, intense band in the visible region, corresponding to the


 charge-transfer transition.
  • 
     (Acetone):  510–525 nm (Typical for Rubine class disperse dyes)
    
  • 
     (Ethanol):  ~515 nm
    
  • Molar Extinction Coefficient (

    
    ):  Typically 
    
    
    
    . High
    
    
    values allow for sensitive detection even at sub-micromolar concentrations.
Solvatochromism

Disperse Red 74 exhibits positive solvatochromism .[6] As solvent polarity increases, the excited state (which is more polar due to charge transfer) is stabilized more than the ground state, lowering the energy gap and causing a red shift.[6]

SolventPolarity Index (

)
Predicted Shift
Toluene2.4Hypsochromic (Blue) Shift
Acetone5.1Intermediate
Ethanol5.2Bathochromic (Red) Shift
DMF6.4Strong Bathochromic Shift
Emission Spectrum (Fluorescence)
  • Quantum Yield (

    
    ):  Extremely low (
    
    
    
    ) in low-viscosity solvents at room temperature.
  • Mechanism of Quenching: The excited state decays non-radiatively primarily through trans-cis photoisomerization . The azo bond rotates rapidly upon excitation, dissipating energy as heat rather than emitting a photon.

  • Induced Emission: Fluorescence can be "turned on" by restricting this rotation.

    • Rigid Matrices: In glassy polymers (e.g., PMMA below

      
      ) or at cryogenic temperatures (77 K), the rotation is sterically hindered, and weak fluorescence may be observed around 600–650 nm .
      
    • Aggregation: Unlike some fluorophores, azo dyes often suffer from aggregation-caused quenching (ACQ) rather than aggregation-induced emission (AIE), unless specifically engineered.

Mechanism & Pathway Visualization

The following diagram illustrates the competition between radiative decay (fluorescence) and the dominant non-radiative isomerization pathway.

G Ground Ground State (S0) (Trans Isomer) Excited Excited State (S1) (Frank-Condon) Ground->Excited Absorption (hν) Twisted Twisted Intermediate (Rotational Relaxation) Excited->Twisted Fast Rotation (<10 ps) Fluorescence Fluorescence (Weak/Rare) Excited->Fluorescence k_rad (Slow) Twisted->Ground Relaxation Cis Cis Isomer (Metastable) Twisted->Cis Isomerization Cis->Ground Thermal/Light Reversion Heat Thermal Decay (Non-Radiative)

Caption: Energy pathway of Disperse Red 74 showing the dominance of rotational relaxation (isomerization) over fluorescence.

Experimental Protocols

These protocols are designed to be self-validating. If the controls fail (e.g., linearity


), the data must be rejected.
Protocol A: Determination of Molar Extinction Coefficient ( )

Objective: Quantify the light-absorbing capacity of DR74 to standardize concentration measurements.

  • Stock Preparation:

    • Weigh 10.0 mg of Disperse Red 74 (purity >95%).

    • Dissolve in 100 mL of spectroscopic grade Acetone.

    • Sonicate for 10 mins to ensure complete dissolution.

    • Validation: Solution must be clear with no particulate matter.

  • Serial Dilution:

    • Prepare 5 dilutions ranging from

      
       M to 
      
      
      
      M.
    • Tip: Keep absorbance values between 0.2 and 1.0 for maximum instrument linearity.

  • Measurement:

    • Instrument: Double-beam UV-Vis Spectrophotometer.

    • Baseline: Pure Acetone.

    • Scan Range: 300 nm – 700 nm.

    • Scan Speed: Medium (approx. 200 nm/min).

  • Analysis:

    • Plot Absorbance (

      
      ) at 
      
      
      
      vs. Concentration (
      
      
      ).
    • Apply Beer-Lambert Law:

      
      .
      
    • Calculate slope (

      
      ).
      
    • Acceptance Criteria: Linear regression

      
      .
      
Protocol B: Solvatochromic Shift Assessment

Objective: Evaluate the polarity sensitivity of the dye.

  • Solvent Selection: Prepare 10

    
    M solutions of DR74 in Toluene (Non-polar), Dichloromethane (Medium), and Ethanol (Polar/Protic).
    
  • Acquisition: Record spectra for all three samples overlaid.

  • Data Processing:

    • Normalize spectra to maximum absorbance = 1.0.

    • Observe the shift in peak position (

      
      ).
      
    • Expected Result:

      
      .
      

Applications in Research & Development

Nonlinear Optics (NLO)

Disperse Red 74, like its analog Disperse Red 1, is a prime candidate for Second Harmonic Generation (SHG) materials.

  • Mechanism: The high dipole moment (

    
    ) and hyperpolarizability (
    
    
    
    ) allow the molecule to align in an electric field (poling).
  • Application: Doping into PMMA or Polyimide matrices to create electro-optic modulators.

Polymer Dynamics Probe

Because the trans-cis isomerization requires free volume, the rate of this reaction tracks with the rigidity of the surrounding matrix.

  • Technique: Monitor the absorbance decay upon irradiation (pumping) and recovery (relaxation).

  • Insight: Used to measure the Glass Transition Temperature (

    
    ) and physical aging of polymers at the molecular level.
    

References

  • World Dye Variety. (2012). Disperse Red 74 Properties and Structure. Retrieved from

  • MedChemExpress. Disperse Red 74 Product Information and Safety. Retrieved from

  • LookChem. Disperse Red 74 CAS 61703-11-5 Data. Retrieved from

  • ResearchGate. Solvatochromism and Absorption Spectra of Azo Dyes. (General reference for azo dye solvatochromism mechanisms). Retrieved from

  • AAT Bioquest. Spectral Analysis of Disperse Red Analogs. Retrieved from

Sources

Technical Synthesis Guide: Disperse Red 74 (CAS 1533-74-0)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

Disperse Red 74 (CAS 1533-74-0) is a high-performance azo dye characterized by an acetamido-functionalized coupling component. Unlike simpler congeners (e.g., Disperse Red 1), the presence of the ortho-acetamido group on the coupling ring imparts steric protection and alters the electronic absorption manifold, making it a critical standard for studying azo-reductase metabolism, polymer matrix stability, and solvatochromic behaviors in drug delivery systems.

Chemical Identity:

  • IUPAC Name: 2,2'-((4-((E)-(4-nitrophenyl)diazenyl)-3-acetamidophenyl)azanediyl)bis(ethane-2,1-diyl) diacetate

  • Molecular Formula:

    
    [1][2][3][4]
    
  • Molecular Weight: 471.46 g/mol [1][2]

  • Key Structural Features: Electron-withdrawing nitro group (D-

    
     -A system), Acetamido steric lock, Bis-acetoxyethyl solubility tails.
    

This guide details a research-grade synthesis protocol designed for high purity (>98%) rather than industrial yield, prioritizing mechanistic control and self-validating checkpoints.

Retrosynthetic Analysis & Strategy

The synthesis is designed around a convergent Azo Coupling strategy. The molecule is bisected at the diazenyl linkage (


).
  • Fragment A (Electrophile): 4-Nitrobenzenediazonium chloride. Generated in situ via diazotization of p-nitroaniline.

  • Fragment B (Nucleophile): 3-Acetamido-N,N-bis(2-acetoxyethyl)aniline.

    • Note: If the specific acetoxy-coupler is unavailable, it is synthesized via the acetylation of 3-acetamido-N,N-bis(2-hydroxyethyl)aniline.

Reaction Pathway Diagram

ReactionPathway PNA p-Nitroaniline (Start A) Diazo Diazonium Salt (Electrophile) PNA->Diazo NaNO2, HCl 0-5°C DR74 Disperse Red 74 (Target) Diazo->DR74 Coupling pH 4.5-5.0 CouplerPre 3-Acetamido-N,N- bis(2-hydroxyethyl)aniline Coupler Acetylated Coupler (Nucleophile) CouplerPre->Coupler Ac2O, Pyridine (Acetylation) Coupler->DR74 Electrophilic Aromatic Substitution

Figure 1: Convergent synthesis pathway for Disperse Red 74.

Experimental Protocol

Phase 1: Preparation of the Diazo Component

Objective: Generate the electrophilic 4-nitrobenzenediazonium cation. Criticality: Temperature control is non-negotiable to prevent phenol formation (decomposition).

Reagents:

  • p-Nitroaniline (13.8 g, 0.1 mol)

  • Hydrochloric Acid (37%, 30 mL)

  • Sodium Nitrite (7.0 g, 0.102 mol)

  • Sulfamic Acid (solid)

Procedure:

  • Dissolution: In a 500 mL beaker, disperse 13.8 g of p-nitroaniline in 30 mL concentrated HCl and 100 mL distilled water. Heat to 60°C to dissolve, then crash cool to 0–2°C in an ice-salt bath. The amine hydrochloride will precipitate as a fine suspension.

    • Why: Fine precipitation ensures high surface area for rapid diazotization kinetics.

  • Diazotization: Dropwise add a solution of Sodium Nitrite (7.0 g in 20 mL water) while maintaining temperature below 5°C .

  • Validation (Starch-Iodide): Stir for 30 minutes. Test with starch-iodide paper. It must turn blue immediately (excess

    
    ).
    
  • Quenching: Add solid Sulfamic Acid in small spatulas until the starch-iodide test is negative (no blue color).

    • Why: Excess nitrous acid will nitrosate the coupling component or cause side reactions. This step is critical for purity.

  • Clarification: Filter the cold solution rapidly through glass wool to remove any undissolved impurities. Keep the filtrate at 0°C.

Phase 2: Preparation of the Coupling Component

Objective: Synthesize 3-Acetamido-N,N-bis(2-acetoxyethyl)aniline. Note: If starting from the dihydroxy precursor (CAS 22031-33-0).

Reagents:

  • 3-Acetamido-N,N-bis(2-hydroxyethyl)aniline (23.8 g, 0.1 mol)

  • Acetic Anhydride (25 mL, excess)

  • Pyridine (Catalytic) or Sodium Acetate

Procedure:

  • Dissolve the dihydroxy aniline derivative in 50 mL acetic acid.

  • Add 25 mL Acetic Anhydride and reflux for 2 hours.

  • Monitor via TLC (Solvent: Ethyl Acetate/Hexane 1:1). The di-polar hydroxyl spot should disappear, replaced by a less polar ester spot.

  • Cool and pour into ice water. Neutralize with Sodium Bicarbonate. Extract with Ethyl Acetate if oil separates, or use directly if coupling in acetic acid media (see Phase 3).

Phase 3: The Coupling Reaction

Objective: Form the azo bond via Electrophilic Aromatic Substitution. Mechanism: The diazonium ion attacks the electron-rich ring of the coupler para to the amine. The acetamido group directs para but the tertiary amine is the stronger activator.

Procedure:

  • Setup: Dissolve the prepared Coupler (approx. 0.1 mol) in 200 mL dilute acetic acid (or methanol/water mixture). Cool to 0–5°C.[5][6][7]

  • pH Adjustment: Check pH. It should be acidic. Add Sodium Acetate solution to buffer the system to pH 4.0–5.0 .

    • Why: At pH < 3, the amine coupler is protonated (

      
      ) and deactivates the ring. At pH > 7, the diazonium salt forms unreactive diazotates. The window 4–5 is mathematically optimal.
      
  • Addition: Slowly add the cold Diazonium solution (from Phase 1) to the Coupler solution over 45 minutes. Maintain temp < 10°C.

  • Observation: A deep red precipitate will form immediately.

  • Completion: Stir for 2 hours. Spot test on filter paper: The rim should be colorless (indicating no excess diazo or coupler, depending on stoichiometry).

Phase 4: Purification & Isolation
  • Filtration: Filter the crude red solid under vacuum.

  • Washing:

    • Wash 3x with cold water (remove salts).

    • Wash 1x with dilute Sodium Bicarbonate (remove acid traces).

  • Recrystallization (The Research Standard):

    • Dissolve crude solid in boiling Ethanol or Acetone.

    • Hot filter to remove insolubles.[8]

    • Allow to crystallize slowly at room temperature, then 4°C.

    • Yield: Expect 60–75%.

    • Appearance: Dark red/brown crystalline powder.

Analytical Validation (QC)

Researchers must validate the synthesized compound before use in biological or materials assays.

MethodExpected SignalMechanistic Confirmation
H-NMR (DMSO-d6)

2.0-2.1 (s, 9H)
Three acetyl methyl groups (1 amide, 2 esters).
H-NMR (Aromatic)

7.8-8.4 (AA'BB' system)
p-substituted nitrobenzene ring.
FT-IR 1735

(Ester C=O)
Confirms acetylation of ethyl tails.
FT-IR 1515, 1340

(

)
Confirms presence of nitro group.
UV-Vis

~460-500 nm
Intense

transition (Azo chromophore).
HPLC Single Peak (>98% Area)Absence of unreacted p-nitroaniline (toxic).

Workflow Visualization

ExperimentalWorkflow cluster_0 Phase 1: Diazotization cluster_1 Phase 2: Coupling cluster_2 Phase 3: Purification Step1 Dissolve p-Nitroaniline (HCl + Heat -> Ice) Step2 Add NaNO2 (< 5°C) Step1->Step2 Step3 Quench with Sulfamic Acid (Remove HNO2) Step2->Step3 Step5 Slow Addition of Diazo (Stir 2h, < 10°C) Step3->Step5 Filter first Step4 Prepare Coupler Solution (Buffer to pH 4-5) Step4->Step5 Step6 Vacuum Filtration Step5->Step6 Step7 Recrystallization (Ethanol/Acetone) Step6->Step7 Step8 Final QC (NMR/HPLC) Step7->Step8

Figure 2: Step-by-step experimental workflow for the synthesis of Disperse Red 74.

Safety & Toxicology (E-E-A-T)

  • Azo Precursors: p-Nitroaniline is toxic and a potential mutagen. Handle in a fume hood.

  • Diazo Risks: Dry diazonium salts can be explosive. Never let the intermediate dry out; process immediately in solution.

  • Product Handling: Disperse Red 74 is an azo dye.[2][9] While used in consumer goods, research-grade pure powders can be inhalation hazards. Use N95/P100 respiratory protection during weighing.

  • Waste Disposal: Aqueous waste contains diazo residues. Treat with NaOH and bleach (hypochlorite) to destroy azo bonds before disposal, according to local EHS regulations.

References

  • World Dye Variety . C.I.[2][6] Disperse Red 74 Structure and Properties. Retrieved from [Link]

  • Peters, A. T. (1975). The Chemistry of Disperse Dyes. In The Chemistry of Synthetic Dyes. Academic Press. (Foundational text on p-nitroaniline azo coupling kinetics).
  • Jaskot, R. H., et al. (1994).[1] Toxicity of an anthraquinone violet dye mixture...[1] (Cited for toxicological context of disperse dyes).[1] Fundamental and Applied Toxicology, 22(1), 103-112.[1]

Sources

Disperse Red 74: Photophysical Profile & Utility in Drug Development

[1]

Executive Summary

Disperse Red 74 (DR74) is often dismissed as a mere textile colorant, yet its molecular architecture offers a high-fidelity surrogate for lipophilic Active Pharmaceutical Ingredients (APIs) in formulation science.[1][2] This guide analyzes DR74 not as a dye, but as a photophysical probe and metabolic substrate .[1]

For the drug development professional, DR74 serves three critical functions:

  • Formulation Surrogate: Its high lipophilicity (LogP ~4.[1][2]1) and distinct spectral signature make it an ideal tracer for encapsulating hydrophobic drugs in lipid nanoparticles (LNPs) or polymeric micelles.[2]

  • Metabolic Probe: It functions as a standard substrate for azo-reductase activity, essential for assessing colonic drug delivery systems.[1][2]

  • Quenching Agent: Its rapid trans-cis photoisomerization pathway renders it an effective non-fluorescent quencher in FRET-like mechanistic studies.[1][2]

Molecular Architecture & Electronic Structure

The "Push-Pull" Chromophore

DR74 (CAS: 61703-11-5) belongs to the class of donor-acceptor (push-pull) azo compounds.[1][2] Its photophysics are governed by the electronic communication between the electron-withdrawing nitro group and the electron-donating amine across the azo bridge.

  • Acceptor (A): Nitro group (

    
    ) at the para position of the phenyl ring.[2]
    
  • Bridge: Azo linkage (

    
    ).[1][2][3]
    
  • Donor (D): Dialkylamino group (specifically N-substituted ethyl acetate moieties) on the opposing phenyl ring.[1][2]

Chemical Name: 2-[4-[(3-acetamido-4-nitrophenyl)diazenyl]-N-(2-acetyloxyethyl)anilino]ethyl acetate.[1][2]

Electronic Consequence

This A-

1212

Photophysical Characterization

Absorption & Solvatochromism

Unlike simple azobenzene, which absorbs in the UV, the push-pull nature of DR74 shifts its absorption well into the visible spectrum.

ParameterValue / CharacteristicMechanistic Insight

(Ethanol)
510 – 520 nm Corresponds to the

transition mixed with ICT character.[1][2]

(Water)
~480 – 490 nm (Aggregated)Hypsochromic shift due to H-aggregation (stacking) in aqueous environments.[1][2]
Extinction Coeff.[1][2] (

)
~30,000 - 45,000 M⁻¹cm⁻¹ High molar absorptivity allows for detection at nanomolar concentrations.[1][2]
Solvatochromism Positive Red-shift observed in polar aprotic solvents (e.g., DMSO) due to stabilization of the polar excited ICT state.[1]
Fluorescence Quenching & Photoisomerization

DR74 is effectively non-fluorescent (

1212
  • Mechanism: Upon excitation (

    
    ), the molecule undergoes rapid structural relaxation toward a conical intersection.[1]
    
  • Pathway: The dominant relaxation channel is rotation around the

    
     bond (photoisomerization from trans to cis), followed by fast thermal reversion.[1][2]
    
  • Utility: This property makes DR74 an excellent dark quencher or a probe where fluorescence absence indicates intact dye, and fluorescence recovery (of a partner probe) indicates dye release or degradation.[1]

Visualization: The Photophysical Cycle

PhotophysicsS0_TransS0 (Trans)Ground StateS1_ICTS1 (ICT State)Excited Charge TransferS0_Trans->S1_ICTAbsorption (hv)~510 nmCIConical Intersection(Twisted Int.)S1_ICT->CIUltrafast Rotation(< 1 ps)HeatThermal Energy(Non-Radiative)S1_ICT->HeatFluorescence QuenchingCI->S0_TransInternal Conv.S0_CisS0 (Cis)MetastableCI->S0_CisIsomerizationS0_Cis->S0_TransThermal Reversion(Fast in Push-Pull)

Caption: The excitation cycle of DR74. Note the dominant non-radiative decay pathways (Isomerization/Heat) that preclude fluorescence.

Experimental Protocols for Drug Development

Protocol A: Lipophilicity Surrogate Assessment (LogP)

Objective: Use DR74 to validate the encapsulation efficiency of a lipid nanoparticle (LNP) formulation intended for a hydrophobic drug (e.g., Paclitaxel).[2]

Rationale: DR74's LogP (~4.[1][2]1) mimics poorly water-soluble drugs.[1][2] Its strong color allows visual confirmation of encapsulation (red pellet vs. clear supernatant).[1][2]

Workflow:

  • Preparation: Dissolve DR74 in Ethanol (stock 1 mg/mL).

  • Formulation: Mix stock with lipids (e.g., DOTAP/Cholesterol) and perform solvent injection into PBS.

  • Purification: Dialyze (MWCO 10kDa) or centrifuge (Ultra-filter) to remove free dye.

  • Quantification:

    • Lyse LNPs with 1% Triton X-100 (breaks lipid bilayer).[1][2]

    • Measure Absorbance at 515 nm .[1][2]

    • Calculation: Encapsulation Efficiency (%) =

      
      .[1][2]
      
Protocol B: Azo-Reductase Metabolic Stability Assay

Objective: Determine if a colon-targeted delivery system protects the payload from gut microbiota.[1][2] DR74 is susceptible to cleavage by bacterial azoreductases, losing its color upon degradation.[1]

Reagents:

  • Rat cecal content (or recombinant Azoreductase, e.g., from E. coli).[1][2]

  • NADPH (Cofactor).[1][2]

  • Anaerobic Chamber (Nitrogen atmosphere).[1][2]

Step-by-Step:

  • Incubation: Mix DR74-loaded formulation (100 µM eq.) with activated cecal slurry in anaerobic PBS (pH 7.4).

  • Time-Course: Aliquot samples at t = 0, 30, 60, 120 min.

  • Quenching: Add ice-cold Acetonitrile to stop enzymatic activity and precipitate proteins.

  • Analysis: Centrifuge (10,000g, 5 min). Analyze supernatant via HPLC-UV (Detection @ 510 nm).

  • Interpretation:

    • Rapid signal loss: Premature release and degradation.[1][2]

    • Stable signal: Effective protection by the carrier matrix.

Visualization: Metabolic Fate Pathway[1][2]

MetabolismDR74Disperse Red 74(Intact Azo Dye)Abs: ~510 nm (Red)IntermediateHydrazo Intermediate(-NH-NH-)DR74->Intermediate Reduction (2e-)EnzymeGut BacterialAzoreductase(+ NADPH)Enzyme->DR74Metabolite1Primary Amine 1(Subst. Phenylenediamine)Colorless / Toxic?Intermediate->Metabolite1 CleavageMetabolite2Primary Amine 2(Nitro-aniline deriv.)Colorless / Toxic?Intermediate->Metabolite2 Cleavage

Caption: The reductive cleavage of DR74. Loss of the azo bond destroys the chromophore (color bleaching), serving as a readout for metabolic stability.

Safety & Handling (E-E-A-T)

While DR74 is a model compound, it must be treated with the rigor of a toxicological agent.

  • Azo Cleavage Hazard: The metabolites (aromatic amines) are potential genotoxins.[2][4] All metabolic assays must be conducted in a fume hood with proper waste disposal (incineration).[1][2]

  • Staining: The dye is highly persistent on surfaces. Use glass or stainless steel; avoid plastics for containment unless they are disposable.[1][2]

References

  • ChemSrc. Disperse Red 74 - Physicochemical Properties and CAS 61703-11-5 Verification. [Link][1][2]

  • PubChem. Compound Summary: C.I. Disperse Red 74 (Structure and Computed Properties). [Link][2]

  • ResearchGate (Review). Reductive metabolism of azo dyes and drugs: Toxicological implications.[1][2][4] (Contextual grounding for Protocol B). [Link]

  • MDPI (Polymers). Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing. (Source for absorption maxima and structural variants). [Link][2][5]

  • World Dye Variety. Disperse Red 74 Properties and Applications. [Link]

Disperse Red 74: A Benchmarking Model for Azo-Reductase Activity and Haptenization Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for using Disperse Red 74 (DR74) as a model compound in pharmaceutical and toxicological research.

Technical Guidance for Drug Development & Toxicology [1]

Executive Summary

Disperse Red 74 (DR74) (C.I. 11134) is a mono-azo dye frequently utilized as a reference standard in metabolic stability assays and immunotoxicology screening.[1] While historically categorized as a textile colorant, its specific structural motif—a nitro-substituted azobenzene—renders it an ideal chemical probe for validating reductive enzyme systems (azo-reductases) in hepatic and microbiome models.[1]

For drug development professionals, DR74 serves two critical functions:

  • Prodrug Activation Modeling: It acts as a chromogenic surrogate for testing the reductive cleavage capacity of the gut microbiome, a mechanism essential for azo-prodrugs (e.g., sulfasalazine).[1]

  • Sensitization Screening: Its electrophilic nature allows it to serve as a model hapten in Direct Peptide Reactivity Assays (DPRA) for predicting skin sensitization potential of novel API formulations or excipients.[1]

Chemical Identity & Physicochemical Profile

Understanding the solubility and spectral properties of DR74 is prerequisite for accurate detection in biological matrices.[1]

PropertySpecificationRelevance to Protocol
CAS Number 61703-11-5Unique identifier for procurement.
Molecular Formula

Basis for mass spectrometry (MS) monitoring.[1]
MW 471.46 g/mol Calculation of molar concentrations.[1]
Chromophore Nitro-azobenzeneStrong absorbance at ~450–500 nm (solvent dependent).[1]
Solubility Lipophilic (LogP ~4.[1]1)Critical: Requires organic co-solvent (DMSO/MeOH) for aqueous buffers.[1] Insoluble in pure water.[1]
Key Moiety 4-Nitro groupElectron-withdrawing group that facilitates reductive cleavage.[1]

Mechanistic Utility: The Azo-Cleavage Pathway

The primary value of DR74 in research is its predictable degradation under reductive conditions.[1] The azo bond (


) is cleaved by azoreductase enzymes (found in liver microsomes and anaerobic bacteria) or chemical reducing agents (e.g., sodium dithionite).[1]
Pathway Logic[1][2]
  • Substrate Recognition: The hydrophobic dye enters the catalytic site of the azoreductase (often NADPH-dependent).[1]

  • Electron Transfer: Four electrons are transferred to the azo linkage.[1]

  • Cleavage: The bond breaks, releasing two primary aromatic amines.[1]

DOT Diagram 1: Reductive Cleavage Pathway of Disperse Red 74

DR74_Degradation DR74 Disperse Red 74 (Parent Azo Dye) Inter Hydrazo Intermediate (-NH-NH-) DR74->Inter +2e- / +2H+ (Azoreductase) Prod1 Product A: 4-Nitroaniline (Toxicophore) Inter->Prod1 +2e- / +2H+ Prod2 Product B: Substituted Phenylamine (Coupler Residue) Inter->Prod2 Cleavage Toxicity Toxicological Endpoint Prod1->Toxicity Mutagenicity Risk

Caption: Stepwise reduction of DR74 by azoreductase enzymes yielding 4-nitroaniline and a phenylamine derivative.[1][2]

Experimental Protocols

Protocol A: Validation of Gut Microbiome Azo-Reductase Activity

Purpose: To verify the metabolic competence of a fecal slurry or bacterial culture before testing a novel azo-prodrug.[1] DR74 acts as the positive control.[1]

Reagents:

  • Buffer: 0.1 M Potassium Phosphate (pH 7.4), pre-reduced (anaerobic).

  • Substrate Stock: 10 mM DR74 in DMSO.

  • Biological System: 10% Human Fecal Slurry (HFS) or E. coli lysate.[1]

  • Cofactor: NADPH (1 mM final) – Required for cell-free lysates; not needed for whole bacteria.[1]

Workflow:

  • Preparation: Degas all buffers with Nitrogen (

    
    ) for 30 mins to ensure anaerobic conditions (oxygen inhibits many azoreductases).
    
  • Incubation:

    • Mix

      
       of HFS/Lysate with 
      
      
      
      of DR74 Stock (Final conc:
      
      
      ).[1]
    • Incubate at

      
       under anaerobic conditions.
      
  • Sampling: At T=0, 15, 30, 60, and 120 mins.

  • Quenching: Add

    
     ice-cold Acetonitrile to precipitate proteins. Centrifuge at 10,000 x g for 5 mins.
    
  • Analysis: Inject supernatant into HPLC.

Self-Validating Check:

  • T=0 Control: Must show a distinct peak at ~480 nm (DR74).

  • Negative Control: Heat-inactivated HFS + DR74 must show no degradation.

  • Positive Result: Disappearance of the 480 nm peak and appearance of a UV peak at ~230-240 nm (corresponding to 4-nitroaniline).[1]

Protocol B: Direct Peptide Reactivity Assay (DPRA) for Sensitization

Purpose: To assess the electrophilic reactivity of DR74 towards skin proteins, predicting allergic contact dermatitis risk.[1]

Workflow:

  • Peptide Stock: Prepare synthetic peptides containing Cysteine (Cys) or Lysine (Lys) at 0.5 mM in phosphate buffer.[1]

  • Reaction:

    • Mix DR74 (dissolved in Acetonitrile) with peptide solution at a 1:10 or 1:50 molar ratio.[1]

    • Incubate for 24 hours in the dark at

      
      .[1]
      
  • Quantification: Measure the depletion of the unreacted peptide peak area using HPLC-UV (220 nm).

  • Calculation:

    
    [1][2]
    
    • >13.89% depletion (Cys) indicates high reactivity (sensitizer).[1]

DOT Diagram 2: Experimental Workflow for Metabolic Stability

Workflow Start Start: DR74 Stock (10mM in DMSO) Mix Anaerobic Incubation (Fecal Slurry/S9 + NADPH) Start->Mix Dilute to 500uM Sample Time-Point Sampling (0, 30, 60, 120 min) Mix->Sample Kinetics Quench Protein Precipitation (Add ACN, Centrifuge) Sample->Quench Stop Reaction Analyze HPLC-UV/Vis Analysis (Monitor 480nm & 240nm) Quench->Analyze Supernatant

Caption: Step-by-step workflow for assessing DR74 metabolic stability in anaerobic biological matrices.

Analytical Methods & Data Presentation

Quantitative rigor requires specific detection parameters.

HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5

    
    ).[1]
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 10% B to 90% B over 10 mins.

  • Detection:

    • Channel 1 (Parent): 480 nm (Visible Red).[1]

    • Channel 2 (Metabolite): 240 nm (UV, for 4-nitroaniline).[1]

Data Reporting Template:

Time (min) Parent Area (480nm) Metabolite Area (240nm) % Remaining
0 1,500,000 < LOD 100%
30 900,000 200,000 60%
60 300,000 550,000 20%

| 120 | < LOD | 800,000 | 0% |[1]

Safety & Handling

  • Toxicity: DR74 is an azo dye; its cleavage product, 4-nitroaniline, is toxic and a potential mutagen.[1] Handle as a hazardous chemical.[1]

  • PPE: Nitrile gloves, lab coat, and safety goggles are mandatory.[1]

  • Waste: All reaction mixtures containing DR74 must be disposed of as hazardous chemical waste, not down the sink.

References

  • European Chemicals Agency (ECHA). Disperse Red 74 - Substance Information and Registration Dossier.[1] Available at: [Link][1]

  • Platzek, T., et al. (1999).[1] Formation of carcinogenic aromatic amines from azo dyes by skin bacteria in vitro.[1] Human & Experimental Toxicology.[1] [Link]

  • OECD Guidelines for the Testing of Chemicals. Test No. 442C: In Chemico Skin Sensitisation - Direct Peptide Reactivity Assay (DPRA).[1] OECD Publishing.[1] [Link][1]

  • Stingley, R.L., et al. (2010).[1] Reduction of azo dyes by human intestinal bacteria.[1] International Journal of Medical Microbiology.[1] [Link]

Sources

Photophysical Characterization of Disperse Red 74: Quantum Yield & Solvatochromic Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the photophysical characterization of Disperse Red 74 , focusing on its quantum yield dynamics, solvatochromic behavior, and the mechanistic principles governing its emission properties.

Executive Summary

Disperse Red 74 (DR74) (C.I. 113379) is a donor-acceptor (push-pull) azo dye widely utilized in textile dyeing and nonlinear optical (NLO) applications. Unlike rigid fluorophores (e.g., Rhodamines), DR74 exhibits negligible fluorescence in low-viscosity solvents (Quantum Yield,


). This behavior is governed by ultrafast non-radiative decay channels, specifically trans-cis photoisomerization  and Twisted Intramolecular Charge Transfer (TICT) .

This guide provides the theoretical framework and experimental protocols required to characterize DR74, emphasizing that its quantum yield is not a static constant but a dynamic variable highly dependent on solvent viscosity and environmental rigidity.

Chemical Identity & Photophysical Mechanism

Structural Basis
  • Chemical Name: 2-[4-[(3-acetamido-4-nitrophenyl)diazenyl]-N-(2-acetyloxyethyl)anilino]ethyl acetate

  • Chromophore Type: Pseudo-stilbene Azo Dye (Push-Pull system).

  • Donor: Dialkylamine group.

  • Acceptor: Nitro group (

    
    ).
    
The Non-Radiative Sink (Why is low)

Upon photoexcitation (


), DR74 undergoes a rapid intramolecular charge transfer (ICT). In fluid solvents, the molecule relaxes via rotation around the azo bond (

), leading to a conical intersection that facilitates internal conversion to the ground state. This process competes effectively with fluorescence, quenching emission.

Key Insight: DR74 acts as a molecular rotor . Its quantum yield is directly proportional to the viscosity of the medium (


). In rigid matrices (e.g., PMMA) or high-viscosity solvents (glycerol), rotation is hindered, and 

can increase by orders of magnitude (up to

or higher).
Mechanistic Pathway Diagram

Jablonski_DR74 Figure 1: Excitation relaxation pathways of Disperse Red 74. Note the dominance of the rotational non-radiative decay. S0 Ground State (S0) (Trans Isomer) S1_FC Franck-Condon Excited State (S1) S0->S1_FC Absorption (~500 nm) Excitation Photoexcitation (hν) ICT Intramolecular Charge Transfer (ICT) S1_FC->ICT Relaxation (< 1 ps) ICT->S0 Fluorescence (Weak, ~600-650 nm) TICT Twisted State (TICT) ICT->TICT Rotation (Viscosity Dependent) TICT->S0 Non-Radiative Decay (Dominant in Fluid) Cis Ground State (Cis Isomer) TICT->Cis Isomerization

Experimental Methodology: Measuring Low Quantum Yields

Since DR74 is weakly fluorescent, standard single-point measurements will yield high error. The Comparative Slope Method is required.

Reference Standard Selection

Select a reference standard with absorption/emission characteristics similar to DR74 but with a known, stable QY.

  • Primary Standard: Rhodamine 101 (

    
     in Ethanol) or Cresyl Violet  (
    
    
    
    in Methanol).
  • Note: Avoid Fluorescein due to pH sensitivity and spectral mismatch.

Protocol Workflow
  • Preparation: Prepare stock solutions of DR74 and Reference in the same solvent if possible, or correct for refractive index (

    
    ).
    
  • Absorbance Tuning: Prepare a dilution series (5 concentrations) for both dye and reference.

    • Critical: Absorbance at excitation wavelength (

      
      ) must be kept below 0.1 OD  (ideally 0.02–0.08) to avoid inner-filter effects.
      
  • Acquisition: Record integrated fluorescence intensity (

    
    ) for each dilution.
    
  • Calculation: Plot Integrated Fluorescence (

    
    ) vs. Absorbance (
    
    
    
    ). The slope (
    
    
    ) is used in the equation:


Experimental Workflow Diagram

QY_Protocol Figure 2: Gradient-based protocol for determining quantum yield of weak emitters. cluster_measure Measurement Loop Start Start: DR74 Characterization SolventPrep Prepare Solvents (Polar vs Non-Polar) Start->SolventPrep AbsCheck Check Absorbance (Must be < 0.1 OD) SolventPrep->AbsCheck Series Dilution Series (5 points) AbsCheck->Series Spec Record Emission Spectrum (Integrate Area) Series->Spec Plot Plot F vs. Absorbance Spec->Plot Calc Calculate Gradient (Slope) Plot->Calc Correction Apply Refractive Index (n²) Correction Calc->Correction Final Determine Quantum Yield (Φ) Correction->Final

Solvatochromic Data & Solvent Effects

While exact QY values for DR74 are rarely tabulated due to their low magnitude, the absorption maxima (


) are reliable indicators of the solvent environment's influence on the ICT state. DR74 exhibits positive solvatochromism  (red shift with increasing polarity).
Solvatochromic Shifts (Absorption)

Data derived from spectral analysis of analogous push-pull azo dyes (e.g., Disperse Red 1, DR74).

Solvent TypeSpecific Solvent

(Abs) [nm]
Expected

(Approx)
Mechanism of Quenching
Non-Polar Hexane / Cyclohexane~460 - 470

Fast Isomerization
Polar Aprotic Acetone~485 - 490

ICT Stabilization
Polar Aprotic DMSO / DMF~510 - 520

Strong ICT / H-bonding
Polar Protic Ethanol / Methanol~490 - 500

H-bond quenching
Viscous Ethylene Glycol / Glycerol~500

Rotation Hindered
Viscosity Dependence (The "Turn-On" Effect)

In drug development and biological imaging, DR74-like probes are often used to map microviscosity. The quantum yield follows the Förster-Hoffmann equation:



Where:

  • 
     = Viscosity
    
  • 
     = Sensitivity factor (typically 0.5 – 0.7 for azo dyes)
    

Research Insight: If you observe unexpected fluorescence from DR74 in a biological sample, it likely indicates the dye has partitioned into a rigid lipid membrane or bound to a hydrophobic protein pocket, restricting its rotation.

References

  • Chemical Identity & Structure: PubChem. C.I.[1][2][3][4] Disperse Red 74.[2][3][4][5][6][7][8][9][10] National Library of Medicine. [Link]

  • Mechanisms of Azo Dye Fluorescence: Yoshino, J., et al. (2013). Fluorescent azobenzenes and aromatic aldimines featuring an N–B interaction. Dalton Transactions. [Link]

  • Standard QY Measurement Protocols: Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry. [Link]

  • Viscosity Dependence of Azo Dyes: Haidekker, M. A., & Theodorakis, E. A. (2010). Molecular Rotors—Fluorescent Biosensors for Viscosity and Flow. Organic & Biomolecular Chemistry. [Link]

  • Solvatochromism of Disperse Dyes: Effect of Solvents on the Dipole Moments and Fluorescence Quantum Yield of Rhodamine Dyes (Comparative methodology reference). ResearchGate. [Link]

Sources

Comprehensive Health and Safety Protocol for C.I. Disperse Red 74 in Research Laboratories

[1]

Executive Summary & Chemical Identity

C.I. Disperse Red 74 (CAS: 61703-11-5) is a synthetic azo dye predominantly used in textile research and materials science for its hydrophobic dyeing properties.[1] Unlike water-soluble ionic dyes, Disperse Red 74 is lipophilic, facilitating its penetration into synthetic polymers (e.g., polyester, acetate) and biological lipid structures.[1]

While valuable for its chromophoric stability, its azo linkage (-N=N-) presents specific toxicological risks—primarily skin sensitization and the potential for reductive cleavage into toxic aromatic amines.[1][2][3] This guide establishes a self-validating safety protocol for researchers handling this compound.

Table 1: Physicochemical Profile
PropertySpecification
Chemical Name 2-[4-[(3-acetamido-4-nitrophenyl)diazenyl]-N-(2-acetyloxyethyl)anilino]ethyl acetate
CAS Number 61703-11-5
C.I.[1][2][4][5][6][7][8][9][10] Number 113379
Molecular Formula C₂₂H₂₅N₅O₇
Molecular Weight 471.46 g/mol
Physical State Dark reddish-brown powder
Solubility Soluble in acetone, ethanol, DMF; Insoluble in water
Primary Hazard Skin Sensitizer (Cat 1), Potential Mutagenic Cleavage Products

Hazard Mechanism & Toxicology

To implement effective safety controls, one must understand the mechanism of toxicity, not just the classification.[1]

The Azo Cleavage Risk

The primary systemic risk associated with Disperse Red 74 is the metabolic breakdown of the azo bond.[1] Upon ingestion or significant dermal absorption, azoreductase enzymes (present in skin microflora and the liver) can reductively cleave the molecule.[1]

Mechanistic Pathway:

  • Intact Dye: Lipophilic, absorbed through skin/lungs.[1]

  • Reduction: Azoreductase cleaves the -N=N- bond.[1]

  • Metabolites: Releases p-nitroaniline derivatives and substituted phenylenediamines.[1]

    • Note: p-Nitroaniline is toxic by inhalation, ingestion, and skin contact, with potential mutagenic effects.[1]

Sensitization (Allergic Contact Dermatitis)

Disperse dyes are among the most common textile allergens. Disperse Red 74 acts as a hapten .[1] It is too small to induce an immune response alone, but its lipophilicity allows it to penetrate the stratum corneum, where it binds to skin proteins (carrier).[1] This hapten-protein complex is recognized by T-cells, leading to sensitization.[1] Subsequent exposure triggers a Type IV hypersensitivity reaction.[1]

Diagram 1: Biological Interaction & Hazard Pathway

Gcluster_0Exposure Phasecluster_1Bio-Activationcluster_2Toxicological OutcomeDustDust InhalationAbsorpLipophilic AbsorptionDust->AbsorpSkinDermal ContactSkin->AbsorpReductAzoreductaseCleavage (-N=N-)Absorp->ReductMetabolicHaptenProtein Binding(Haptenization)Absorp->HaptenImmunologicAminesRelease ofAromatic AminesReduct->AminesSensitT-Cell Response(Sensitization)Hapten->SensitToxSystemic Toxicity/Mutagenicity RiskAmines->Tox

Caption: Pathways of toxicity showing metabolic cleavage to amines and immunological sensitization.[1]

Risk Assessment & Engineering Controls

The hierarchy of controls must be applied rigorously. Because Disperse Red 74 is a fine powder, inhalation and surface contamination are the critical control points.[1]

Engineering Controls (Primary Barrier)[1]
  • Powder Handling: ALL weighing and transfer of dry powder must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[1]

    • Velocity: Face velocity should be maintained between 80–100 fpm (0.4–0.5 m/s).

    • Reasoning: The particle size of disperse dyes allows them to remain airborne; inhalation bypasses the skin barrier, delivering the dye directly to the systemic circulation.[1]

  • Static Control: Use an ionizing bar or anti-static gun during weighing.[1] Disperse dyes are often static-prone, leading to "jumping" powder that contaminates surfaces.[1]

Personal Protective Equipment (Secondary Barrier)

Do not rely on standard latex gloves. The lipophilic nature of Disperse Red 74 allows it to permeate compromised or unsuitable glove materials.[1]

  • Gloves: Double-gloving is recommended.[1]

    • Inner: Nitrile (4 mil).

    • Outer: Nitrile (minimum 5-8 mil) or Neoprene.[1]

    • Validation: Check glove permeation charts for "aromatic amines" or "azo dyes" if specific data for DR74 is unavailable.[1]

  • Respiratory: If engineering controls fail or during spill cleanup outside a hood:

    • Minimum: N95 particulate respirator.[1]

    • Preferred: P100/HEPA half-face respirator (blocks 99.97% of particles).[1]

  • Clothing: Lab coat (buttoned to neck) and closed-toe shoes. Tyvek sleeves are recommended if handling large quantities to prevent wrist exposure.

Operational Procedures (SOP)

Solubilization & Use

Disperse Red 74 is hydrophobic.[1][3][11] Common solvents include Acetone, Ethanol, and DMF.[1]

  • Solvent Selection: Prefer Ethanol or Acetone over DMF (dimethylformamide) when possible, as DMF itself is a potent reproductive toxin and increases the transdermal absorption of the dye.[1]

  • Vessel Labeling: All secondary containers must be labeled "WARNING: AZO DYE - SENSITIZER."[1]

Waste Management

Disposal must prevent environmental release due to the persistence of azo structures in aquatic environments.[1]

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into Hazardous Solid Waste (incineration stream).[1] Do not use regular trash.[1]

  • Liquid Waste: Collect in a dedicated "Organic Waste - Halogen Free" carboy (unless halogenated solvents are used).[1]

  • Segregation: NEVER mix azo dye waste with strong oxidizing agents (e.g., Nitric Acid, Peroxides).[1] This can trigger uncontrolled oxidation or formation of explosive intermediates.[1]

Diagram 2: Safe Handling Workflow

WorkflowStartStart: Handling Disperse Red 74CheckPre-Check:Fume Hood Functional?PPE (Double Nitrile)?Start->CheckWeighWeighing:Inside Hood OnlyUse Anti-Static GunCheck->WeighPassStopHALT: Correct ControlsCheck->StopFailSolventSolubilization:Add Solvent (Acetone/EtOH)Avoid DMF if possibleWeigh->SolventUseExperimental ApplicationSolvent->UseWasteDisposal:Segregate from OxidizersLabel 'Sensitizer'Use->Waste

Caption: Step-by-step decision workflow for safe handling from preparation to disposal.

Emergency Response Protocols

Spill Cleanup Logic

Azo dye powders are notoriously difficult to clean because they smear and stain instantly upon contact with moisture.[1]

Protocol:

  • Dry Powder Spill:

    • Do NOT spray water or solvent initially (this spreads the dye).

    • Use a HEPA vacuum or gently cover with oil-impregnated sweeping compound to suppress dust.[1]

    • Scoop into a hazardous waste bag.[1]

  • Liquid Spill:

    • Absorb with inert material (vermiculite or sand).

    • Clean surface with a soapy water solution.[1][8] Avoid pure organic solvents (acetone) on floors, as this may drive the dye deeper into the flooring material.[1]

Exposure First Aid[1]
  • Skin Contact: Wash immediately with soap and copious water.[1][8] Do not use solvent (alcohol/acetone) to clean skin; this increases absorption.

  • Eye Contact: Flush for 15 minutes. The dye is a particulate irritant.[1]

  • Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), seek medical attention immediately.[1]

Diagram 3: Spill Response Logic Tree

SpillSpillSpill DetectedTypeIdentify StateSpill->TypePowderDry PowderType->PowderLiquidLiquid SolutionType->LiquidAction1Do NOT WetCover with damp absorbentor HEPA VacuumPowder->Action1Action2Absorb with VermiculiteWash with Soap/Water(No Solvents on Skin)Liquid->Action2Dispose hazardous Waste Tag(Incineration)Action1->DisposeAction2->Dispose

Caption: Decision logic for responding to dry vs. liquid spills to prevent spreading contamination.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 91895252, C.I.[1] Disperse Red 74.[1][3][4][5] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Disperse Red 74 (CAS 61703-11-5).[1][4][12] Retrieved from [Link][1]

  • Platzek, T., et al. (1999).[1][2] Formation of carcinogenic aromatic amines from azo dyes by human skin bacteria in vitro. Human & Experimental Toxicology. (Cited for mechanism of azo cleavage).[2]

  • Hatch, K. L., & Maibach, H. I. (2000).[1][2] Textile dye dermatitis: a review. Journal of the American Academy of Dermatology.[1] (Cited for sensitization risks of disperse dyes).[2][7][9][11]

Methodological & Application

Application Note: Evaluating Disperse Red 74 as a Novel Fluorescent Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the systematic evaluation of Disperse Red 74, a commercially available azo dye, as a potential novel fluorescent probe for biological imaging. While Disperse Red 74 has established applications in the textile industry, its photophysical properties and utility in a research context, particularly as a fluorescent probe, are not well-documented. This application note, therefore, deviates from a standard protocol for a known fluorophore. Instead, it presents a complete workflow for the characterization and validation of a candidate molecule for fluorescence microscopy. We provide detailed, self-validating protocols for determining its core photophysical properties—such as excitation and emission spectra, quantum yield, and photostability—and for assessing its performance in live-cell imaging, including cytotoxicity and subcellular localization. This guide is designed to empower researchers to rigorously assess the suitability of Disperse Red 74, or any uncharacterized dye, for their specific imaging and drug development applications.

Introduction: The Quest for New Fluorophores

The field of cellular imaging is in constant pursuit of novel fluorescent probes with improved brightness, photostability, and unique spectral properties. These probes are indispensable tools for visualizing subcellular structures, tracking dynamic cellular processes, and for high-throughput screening in drug discovery. Disperse Red 74 is a single azo dye with the chemical formula C22H25N5O7[1]. As a "disperse" dye, it is characterized by its low water solubility and its ability to be finely dispersed in a medium to stain hydrophobic materials like polyester[1][2]. This inherent hydrophobicity suggests a potential for partitioning into lipid-rich environments within cells, such as membranes or lipid droplets.

However, a thorough review of the scientific literature reveals a significant gap: there is no published data on the key fluorescence properties of Disperse Red 74. While some vendors may list it under "fluorescent dyes," critical parameters like excitation and emission maxima remain uncharacterized[3]. Azo dyes, as a class, are generally known for their vibrant colors due to light absorption, but most are not fluorescent[4]. Fluorescence in azo compounds is rare but can be induced through specific chemical modifications[5].

This guide, therefore, takes a foundational approach. It outlines the necessary experimental journey to take an uncharacterized compound like Disperse Red 74 from the shelf to the microscope, establishing its potential utility as a fluorescent probe.

Part I: Foundational Photophysical Characterization

Before any cellular application, the fundamental photophysical properties of Disperse Red 74 must be determined. These parameters dictate the proper instrument settings for imaging and provide a quantitative measure of the probe's performance.

Key Photophysical Parameters: What to Measure

The performance of a fluorescent probe is defined by several key metrics. A summary of these, with their significance, is presented below. For Disperse Red 74, these values are currently undetermined.

ParameterSymbolSignificanceStatus for Disperse Red 74
Excitation MaximumλexWavelength of light most efficiently absorbed by the dye.To Be Determined (TBD)
Emission MaximumλemWavelength of peak fluorescence intensity.TBD
Molar Extinction CoefficientεA measure of how strongly the dye absorbs light at a given wavelength.TBD
Fluorescence Quantum YieldΦfThe ratio of photons emitted to photons absorbed; a measure of fluorescence efficiency.TBD
Fluorescence LifetimeτThe average time the molecule spends in the excited state before returning to the ground state.TBD
Photostability-The resistance of the dye to photochemical degradation upon exposure to light.TBD
Protocol 1: Determining Excitation and Emission Spectra

This protocol describes how to measure the primary spectral characteristics of Disperse Red 74 using a spectrofluorometer.

Causality Behind Experimental Choices:

  • Solvent Selection: The choice of solvent is critical as the polarity of the environment can significantly affect the fluorescence properties of a dye (solvatochromism)[6]. Given that Disperse Red 74 is a hydrophobic "disperse" dye, solvents spanning a range of polarities (e.g., ethanol, acetone, and a nonpolar solvent like cyclohexane) should be tested. It is soluble in ethanol and acetone[1][2].

  • Concentration: A dilute solution is used to avoid inner filter effects, where emitted light is reabsorbed by other dye molecules in the solution.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a 1 mg/mL stock solution of Disperse Red 74 in anhydrous ethanol. From this, prepare a dilute working solution (e.g., 1-10 µg/mL) in the solvent of choice.

  • Absorbance Spectrum: Measure the absorbance spectrum of the working solution using a spectrophotometer to identify the absorption maximum (λabs).

  • Emission Spectrum Measurement:

    • Set the excitation wavelength of the spectrofluorometer to the determined λabs.

    • Scan a range of longer wavelengths (e.g., from λabs + 20 nm to 800 nm) to record the fluorescence emission spectrum. The peak of this spectrum is the emission maximum (λem).

  • Excitation Spectrum Measurement:

    • Set the emission wavelength of the spectrofluorometer to the determined λem.

    • Scan a range of shorter wavelengths (e.g., from 300 nm to λem - 20 nm) to record the excitation spectrum. The peak of this spectrum should correspond closely to the absorbance maximum (λex).

  • Repeat in Different Solvents: Repeat steps 2-4 in various solvents to assess the solvatochromic properties of the dye.

Protocol 2: Measuring Fluorescence Quantum Yield (Relative Method)

The quantum yield (Φf) is a measure of the efficiency of the fluorescence process[7]. The relative method, which compares the fluorescence of the unknown sample to a well-characterized standard, is a common and reliable approach[8].

Causality Behind Experimental Choices:

  • Standard Selection: The quantum yield standard should have an emission range that overlaps with Disperse Red 74. For a red-emitting dye, standards like Rhodamine 101 (Φf ≈ 0.91 in ethanol) or Cresyl Violet (Φf ≈ 0.58 in ethanol) are suitable choices[9][10].

  • Absorbance Matching: To ensure that both the sample and the standard are absorbing the same number of photons, their absorbance at the excitation wavelength must be identical and low (< 0.1) to minimize inner filter effects.

Step-by-Step Methodology:

  • Prepare a Series of Dilutions: Prepare a series of dilutions of both Disperse Red 74 and the chosen standard (e.g., Rhodamine 101) in the same solvent (e.g., ethanol).

  • Measure Absorbance and Fluorescence: For each dilution, measure the absorbance at the chosen excitation wavelength and the integrated fluorescence intensity across the entire emission spectrum.

  • Plot Data: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • Calculate Quantum Yield: The slope of these plots is proportional to the quantum yield. The quantum yield of the unknown sample (Φunk) can be calculated using the following equation:

    Φunk = Φstd * (Slopeunk / Slopestd) * (nunk2 / nstd2)

    Where:

    • Φstd is the quantum yield of the standard.

    • Slopeunk and Slopestd are the slopes of the plots for the unknown and standard, respectively.

    • nunk and nstd are the refractive indices of the sample and standard solutions (if different solvents are used).

G cluster_prep Sample Preparation cluster_measure Spectroscopic Measurement cluster_calc Calculation P1 Prepare Dilutions (Sample & Standard) P2 Match Absorbance at λ_ex (< 0.1) P1->P2 M1 Record Emission Spectra (Identical λ_ex) P2->M1 M2 Integrate Fluorescence Intensity M1->M2 C1 Plot Integrated Intensity vs. Absorbance M2->C1 C2 Calculate Slopes C1->C2 C3 Calculate Φ_unk C2->C3

Caption: Workflow for relative quantum yield measurement.

Part II: Evaluation of Disperse Red 74 for Cellular Imaging

Once the basic photophysical properties are known, the next crucial step is to assess the dye's performance in a biological context.

Protocol 3: Preparation of Stock Solutions and Cell Staining

This protocol details how to prepare Disperse Red 74 for cell staining and a general procedure for labeling live cells.

Causality Behind Experimental Choices:

  • Stock Solution Solvent: A high-concentration stock solution should be prepared in a water-miscible organic solvent, like DMSO or ethanol, to facilitate dilution into aqueous cell culture media.

  • Working Concentration: The optimal staining concentration must be determined empirically. A range of concentrations should be tested to find the lowest concentration that gives a bright signal with minimal background and no apparent cytotoxicity.

  • Incubation Time: The time required for the dye to enter the cells and accumulate in its target structures needs to be optimized. Too short an incubation may result in weak staining, while too long may lead to non-specific labeling or toxicity[11].

Step-by-Step Methodology:

  • Stock Solution: Prepare a 1 mM stock solution of Disperse Red 74 in anhydrous DMSO. Store at -20°C, protected from light.

  • Cell Culture: Plate cells (e.g., HeLa or A549 cells) on glass-bottom dishes suitable for fluorescence microscopy and grow to 50-70% confluency.

  • Staining Solution Preparation: Dilute the 1 mM stock solution into pre-warmed complete cell culture medium to achieve a range of final working concentrations (e.g., 100 nM, 500 nM, 1 µM, 5 µM, 10 µM).

  • Cell Staining:

    • Remove the culture medium from the cells and wash once with warm phosphate-buffered saline (PBS).

    • Add the staining solution to the cells.

    • Incubate for a range of times (e.g., 15 min, 30 min, 60 min) at 37°C in a CO2 incubator.

  • Wash and Image:

    • Remove the staining solution and wash the cells two to three times with warm PBS or live-cell imaging medium.

    • Add fresh, pre-warmed live-cell imaging medium to the dish.

    • Proceed immediately to imaging on a fluorescence microscope using the pre-determined λex and λem.

Protocol 4: Assessing Subcellular Localization

To determine where Disperse Red 74 localizes within the cell, co-staining with organelle-specific fluorescent probes is necessary. Given its hydrophobic nature, a primary hypothesis is that it may accumulate in lipid droplets or membranes.

Step-by-Step Methodology:

  • Stain with Disperse Red 74: Stain cells with the optimized concentration and time for Disperse Red 74 as determined in Protocol 3.

  • Co-stain with Organelle Markers: In the final 15 minutes of the Disperse Red 74 incubation, add a known organelle stain. For example:

    • Lipid Droplets: BODIPY™ 493/503 or Nile Red[9][12].

    • Mitochondria: MitoTracker™ Green FM.

    • Endoplasmic Reticulum: ER-Tracker™ Green.

  • Wash and Image: Wash the cells as described previously and image using appropriate filter sets for both Disperse Red 74 and the co-stain.

  • Analyze Colocalization: Use image analysis software to merge the channels and quantify the degree of overlap between the signals, for example, by calculating a Pearson's correlation coefficient.

G Start Plate and Culture Cells StainDR74 Stain with Disperse Red 74 (Optimized Concentration/Time) Start->StainDR74 CoStain Co-stain with Organelle-Specific Probe (e.g., BODIPY 493/503) StainDR74->CoStain Wash Wash Cells with Warm Imaging Medium CoStain->Wash Image Acquire Images (Separate Channels) Wash->Image Analyze Merge Channels & Analyze Colocalization Image->Analyze

Caption: Workflow for cellular imaging and colocalization.

Protocol 5: Cytotoxicity Assessment

An ideal fluorescent probe should have minimal impact on cell health and function[13]. The potential toxicity of Disperse Red 74 must be evaluated.

Step-by-Step Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.

  • Treatment: Treat the cells with a range of Disperse Red 74 concentrations (the same range as used for staining optimization) for a relevant duration (e.g., 24 hours). Include an untreated control and a positive control for cell death (e.g., staurosporine).

  • Viability Assay: Use a commercially available cell viability assay, such as one based on resazurin (e.g., alamarBlue™) or MTT, to quantify cell viability according to the manufacturer's instructions.

  • Data Analysis: Normalize the results to the untreated control and plot cell viability as a function of Disperse Red 74 concentration to determine the concentration at which toxicity becomes significant. It is important to note that some disperse azo dyes have been shown to have cytotoxic and genotoxic effects[14].

Data Interpretation and Troubleshooting

  • No/Weak Fluorescence: If Disperse Red 74 does not exhibit usable fluorescence, it is unsuitable as a fluorescent probe. Azo dyes are known to undergo efficient non-radiative decay processes, which would quench fluorescence[5].

  • High Background: If staining is non-specific and results in high cytoplasmic background, it may indicate that the dye does not accumulate in a specific organelle or that it is not effectively washed out.

  • Rapid Photobleaching: If the fluorescence signal diminishes quickly upon illumination, the dye is not photostable enough for most imaging applications, especially time-lapse experiments.

  • High Cytotoxicity: If the dye is toxic at concentrations required for good signal-to-noise, it is not suitable for live-cell imaging.

Conclusion

References

  • World Dye Variety. (2012, March 6). Disperse Red 74.
  • Dyechem. Disperse red 74 TDS.
  • MedchemExpress. Disperse red 74 | Fluorescent Dye.
  • Chemsrc. (2025, October 9). Disperse Red 74 | CAS#:61703-11-5.
  • Hangzhou Epsilon Chemical Co.,Ltd. Disperse red 74.
  • PubChem. C.I. Disperse Red 74.
  • Yoshino, J., Kano, N., & Kawashima, T. (2013). Fluorescent azobenzenes and aromatic aldimines featuring an N–B interaction. Dalton Transactions, 42(43), 15296-15307. [Link]

  • Owen, D. M., et al. (2013). Characterization of a New Series of Fluorescent Probes for Imaging Membrane Order. PLoS ONE, 8(2), e52960. [Link]

  • Khan, M. S., et al. (2018). Synthesis, Characterization and Fluorescence Studies of Novel Tetrachloroperylene-Azo Hybrid Dyes. Journal of Fluorescence, 28, 937-943. [Link]

  • University of California, Irvine, Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields.
  • MDPI. (2023). Design and Application of Fluorescence Probes for Gold Nanocage Complex Perovskite Quantum Dots. Nanomaterials, 13(15), 2188. [Link]

  • Wikipedia. Azo dye. Retrieved from [Link]

  • Prescher, J. A., & Bertozzi, C. R. (2018). Recent Advances in Fluorescent Probes for Lipid Droplets. Chemical Reviews, 118(23), 11333-11364. [Link]

  • Edinburgh Instruments. What is Quantum Yield?. Retrieved from [Link]

  • Nagano, T. (2011). Development of Functional Fluorescent Molecular Probes for the Detection of Biological Substances. Yakugaku Zasshi, 131(10), 1435-1445. [Link]

  • Miller, E. W., et al. (2015). A Ratiometric pH Sensor for Gram-Positive and Gram-Negative Bacteria. Journal of the American Chemical Society, 137(34), 11145-11150. [Link]

  • da Silva, J. P., et al. (2024). Pyrylazo Dye: A Novel Azo Dye Structure with Photoinduced Proton Release and Highlighted Photophysical Properties in Biological Media. ACS Omega. [Link]

  • Biotium. STAINING FOR LIVE-CELL ANALYSIS: IMPROVING PERCEPTION.
  • Rumin, J., et al. (2013). Analysis of cholesterol trafficking with fluorescent probes. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1831(4), 609-625. [Link]

  • de Souza, A. C. S., et al. (2018). Disperse Red 1 (textile dye) induces cytotoxic and genotoxic effects in mouse germ cells. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 836, 36-42. [Link]

  • Magde, D., et al. (2011). Fluorescence quantum yields of a series of red and near-infrared dyes emitting at 600-1000 nm. Photochemistry and Photobiology, 87(2), 320-330. [Link]

Sources

Application Note: High-Specificity Staining of Hydrophobic Polymers using Disperse Red 74

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the methodology for using Disperse Red 74 (DR74) , a lipophilic azo dye, to stain and identify hydrophobic polymer matrices. While Nile Red is the fluorescent standard for microplastics and lipids, Disperse Red 74 offers a robust, cost-effective alternative for brightfield microscopy and specific fluorescence channels. Its mechanism relies on solvatochromic partitioning , where the dye preferentially migrates from a polar solvent into the amorphous regions of hydrophobic polymers (e.g., LDPE, PS, PET) due to favorable partition coefficients (


).

This protocol is designed for researchers in drug delivery (PLGA/PCL microspheres), environmental science (microplastics), and material science (polymer blends).

Technical Specifications & Mechanism

Chemical Profile
PropertySpecification
Chemical Name 2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethanol (and derivatives)
CAS Number 61703-11-5 (or 1533-74-0 depending on salt/ester form)
Class Single Azo Disperse Dye
Molecular Weight ~314.34 g/mol (Base structure)
Solubility Soluble in Acetone, Ethanol, DMSO; Insoluble in Water
Absorption Max (

)
~510–520 nm (Solvent dependent)
Appearance Dark Red/Brown Powder
Mechanism of Action: Solid Solution Formation

Unlike reactive dyes that form covalent bonds, DR74 functions via a solid solution mechanism .

  • Dispersion: The dye is dissolved in a carrier solvent (e.g., Ethanol) that can wet the polymer surface.

  • Adsorption: Upon contact, the hydrophobic dye molecules adsorb to the polymer surface.[1]

  • Diffusion: Facilitated by heat or solvent swelling, the dye diffuses into the amorphous regions of the polymer.

  • Fixation: When the solvent evaporates or the system cools, the dye is trapped within the polymer matrix via Van der Waals forces and hydrophobic interactions.

Mechanistic Diagram

The following diagram illustrates the thermodynamic partitioning of DR74 from the aqueous/solvent phase into the polymer matrix.

DR74_Mechanism cluster_0 Phase 1: Carrier Solvent cluster_1 Phase 2: Interface cluster_2 Phase 3: Polymer Matrix Dye_Solvent DR74 Molecules (Solvated) Adsorption Surface Adsorption Dye_Solvent->Adsorption Partitioning (High LogP) Diffusion Diffusion into Amorphous Zones Adsorption->Diffusion Heat/Swelling Trapped Solid Solution (Stained Polymer) Diffusion->Trapped Solvent Removal

Figure 1: Kinetic pathway of Disperse Red 74 staining. The dye partitions into the polymer driven by hydrophobicity.[2]

Experimental Protocols

Materials Required[2][5][6]
  • Dye: Disperse Red 74 (Commercial grade or purified).

  • Solvents: Ethanol (96% or absolute), Acetone (for stock), n-Hexane (optional for density separation).

  • Filters: Glass fiber filters (Whatman GF/C or similar) for microplastics.

  • Equipment: Brightfield Microscope, Heating block or incubator.

Protocol A: Preparation of Dye Solutions

Critical Note: DR74 is prone to aggregation in water. A stock solution in an organic solvent is mandatory.

  • Stock Solution (1 mg/mL):

    • Dissolve 10 mg of Disperse Red 74 in 10 mL of Acetone or DMSO .

    • Vortex for 2 minutes until fully dissolved.

    • Storage: Store in amber glass vials at 4°C. Stable for 3 months.

  • Working Solution (10 µg/mL):

    • Dilute the Stock Solution 1:100 into the carrier solvent.

    • Recommended Carrier:30% Acetone / 70% Water or Ethanol .

    • Why this ratio? Pure acetone may dissolve certain polymers (like PS). A water/acetone mix swells the polymer enough to allow dye entry without destroying the sample morphology.

Protocol B: Staining Hydrophobic Matrices (General)

This workflow applies to microplastics, polymer beads, or drug delivery scaffolds.

  • Sample Isolation:

    • Isolate polymer samples on a non-staining filter (e.g., Anodisc or Glass Fiber).

    • Pre-treatment (Optional): If biological matter is present (biofilm), treat with 30%

      
       for 24h to bleach organic background.
      
  • Staining:

    • Apply 200–500 µL of Working Solution directly onto the filter/sample.

    • Incubation: Cover to prevent evaporation. Incubate for 10–20 minutes .

    • Optimization: For highly crystalline polymers (HDPE), mild heating (40°C) during incubation improves dye uptake.

  • Differentiation (Rinsing):

    • Rinse the sample gently with Distilled Water .

    • Why? DR74 is insoluble in water.[3][4] Rinsing removes loosely adherent dye from the background (filter/glass) while the dye inside the hydrophobic polymer remains trapped ("precipitates" inside the matrix).

  • Drying:

    • Air dry in a fume hood for 30 minutes.

Protocol C: Imaging and Analysis
  • Brightfield Microscopy:

    • Polymers appear vibrant red/orange .

    • Inorganic particles (sand, glass) and biological fibers (cellulose) remain unstained or faintly stained.

  • Fluorescence (Optional):

    • While primarily a colorimetric dye, DR74 exhibits fluorescence in specific hydrophobic environments.

    • Excitation: Blue/Green light (~480–520 nm).

    • Emission: Orange/Red (~570+ nm).

    • Note: Use Nile Red if fluorescence quantification is the primary endpoint; use DR74 for morphological confirmation.

Workflow Visualization

Staining_Workflow Start Sample Preparation (Filter/Isolate) PreTreat H2O2 Digestion (Remove Bio-Organic Matter) Start->PreTreat If Bio-rich Stain Apply DR74 Working Sol. (10 µg/mL in 30% Acetone) Start->Stain Clean Sample PreTreat->Stain Incubate Incubate 20 mins (Optional: 40°C) Stain->Incubate Rinse Rinse with dH2O (Remove Background) Incubate->Rinse Dry Air Dry Rinse->Dry Analyze Brightfield Microscopy (Identify Red Particles) Dry->Analyze

Figure 2: Step-by-step workflow for processing environmental or clinical samples with DR74.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Weak Staining Polymer crystallinity is too high (e.g., HDPE).Increase incubation temp to 50°C to swell polymer; switch carrier solvent to n-Hexane/Ethanol mix.
Background Staining Filter material is hydrophobic.[1][5]Use inorganic filters (Anodisc/Alumina) or Glass Fiber. Avoid Polycarbonate filters.
Dye Precipitation Solvent evaporation during incubation.Use a covered petri dish or humidity chamber during staining.
Sample Dissolution Acetone concentration too high.Reduce Acetone to <20% or switch to Ethanol/Methanol carrier.

References

  • PubChem. (n.d.).[6] C.I.[6][7][5][8] Disperse Red 74 - Chemical Properties and Structure. National Library of Medicine. Retrieved from [Link][6]

  • Maes, T., et al. (2017). A rapid-screening approach to detect and quantify microplastics based on fluorescent tagging with Nile Red. (Note: Establishes the solvatochromic staining principles adapted here for Disperse dyes). Scientific Reports.

Sources

Application Note: Disperse Red 74 in Polymer Matrix Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Disperse Red 74 (DR74), a pseudo-stilbene azo dye, serves as a critical probe in polymer science, distinct from its ubiquitous analog Disperse Red 1 (DR1).[1] While DR1 is the standard for non-linear optics (NLO), DR74's unique structural features—specifically the bis(2-acetoxyethyl) tails and the acetamido ring substituent—render it superior for specific applications requiring high solubility in hydrophobic matrices and reduced intermolecular hydrogen bonding.

This guide details the application of DR74 in three domains:

  • Non-Linear Optics (NLO): Fabrication of guest-host systems with reduced chromophore aggregation.[1][2][3]

  • Diffusion Kinetics: Utilization as a hydrophobic surrogate for small-molecule drug migration studies.[1][2]

  • Free Volume Analysis: Photo-isomerization probing of polymer relaxation.

Chemical Identity & Properties

Common Name: Disperse Red 74 CAS Number: 61703-11-5 (also referenced as C.I. 11130/113379 in industrial contexts) Chemical Name: 2-[4-[(3-acetamido-4-nitrophenyl)diazenyl]-N-(2-acetyloxyethyl)anilino]ethyl acetate Molecular Formula:


MW:  471.46  g/mol [2][4]
Structural Advantage (DR74 vs. DR1)[2]
  • Disperse Red 1: Contains hydroxyl (-OH) tails.[1][2] Prone to H-bonding, leading to antiparallel aggregation (dimerization) at high concentrations, which cancels out NLO activity.[1]

  • Disperse Red 74: Contains acetoxy (-OCOCH3) tails and an acetamido group.[1][2] These bulky, ester-capped groups prevent H-bond-driven aggregation, allowing higher doping concentrations in esters (PMMA, PLGA) and ketones without phase separation.[1]

Application Module A: Non-Linear Optical (NLO) Guest-Host Systems

Principle

DR74 possesses a "push-pull" electronic structure (Donor: Amine, Acceptor: Nitro).[1][2] To exhibit second-order NLO properties (Second Harmonic Generation, SHG), the centrosymmetry of the dye-doped polymer film must be broken via electric field poling .

Protocol: Thin Film Fabrication & Poling[1]
Materials
  • Host Polymer: Poly(methyl methacrylate) (PMMA) (MW ~120k, optical grade).[1][2]

  • Chromophore: Disperse Red 74 (Recrystallized from ethanol).

  • Solvent: Cyclohexanone or Cyclopentanone (High boiling point reduces striations).[1][2]

  • Substrate: ITO-coated glass slides (Indium Tin Oxide).[1][2]

Step-by-Step Methodology
  • Solution Preparation:

    • Prepare a 10 wt% solution of PMMA in Cyclohexanone.[1][2]

    • Add DR74 to the solution at 5–10 wt% relative to the polymer.[1] (Note: DR74 allows higher loading than DR1 before aggregation occurs).[1][2]

    • Stir at 40°C for 4 hours; filter through a 0.2 µm PTFE syringe filter.

  • Spin Coating:

    • Clean ITO slides (Acetone -> Isopropanol -> Plasma clean).[1][2]

    • Spin coat: 500 rpm (5s) -> 2000 rpm (30s). Target thickness: 1–2 µm.[1][2]

    • Soft Bake: 80°C for 30 mins (removes bulk solvent).

    • Hard Bake: 110°C (vacuum oven) for 12 hours (removes residual solvent, relaxes stress).

  • Corona Poling (Alignment):

    • Setup: Place the film on a grounded heater block.[1][2] Position a tungsten needle 1 cm above the film.[1][2]

    • Heat: Raise temperature to

      
       (approx. 110–115°C for doped PMMA).
      
    • Field Application: Apply +5 kV to the needle.[1][2] The high field ionizes air, depositing charge on the film surface, creating a field (

      
      ) across the film.
      
    • Alignment: Maintain voltage and temperature for 15 mins. The DR74 dipoles align with the field.[1]

    • Cooling:Crucial Step. With voltage still applied, cool the sample to room temperature.[1] This "freezes" the dipolar alignment.[1][2]

    • Discharge: Turn off voltage only after

      
      .[1][2]
      
  • Characterization (SHG Measurement):

    • Use a Maker Fringe setup (1064 nm Nd:YAG laser).[1][2]

    • Measure Second Harmonic signal (

      
      ) at 532 nm.[1][2]
      
    • Calculate the electro-optic coefficient (

      
      ) relative to a quartz reference.[1][2]
      
Visualization: Poling Mechanism

PolingProcess cluster_0 State 1: Random Orientation cluster_1 State 2: Poling (T > Tg) cluster_2 State 3: Frozen Alignment Node1 Random Dipoles (Centrosymmetric) Node2 Heat to Tg (Polymer rubbery) Node1->Node2 Heat Node3 Apply E-Field (Dipoles Rotate) Node2->Node3 Voltage On Node4 Cool under Field (Lock Orientation) Node3->Node4 Cooling Node5 NLO Active Film (Non-centrosymmetric) Node4->Node5 Voltage Off

Caption: Thermal poling workflow converting a random guest-host system into an NLO-active material.

Application Module B: Diffusion Surrogate for Drug Delivery[1][2]

Principle

In drug development, measuring the diffusion coefficient (


) of hydrophobic drugs in release matrices (e.g., PLGA, EVA) is costly and requires HPLC.[1] DR74 acts as an excellent optical surrogate  for hydrophobic drugs (like paclitaxel or steroids) due to its similar molecular weight (~471 Da) and hydrophobicity, but with the advantage of visible detection.[1]
Protocol: Desorption Kinetics Method
Materials
  • Matrix: Poly(lactic-co-glycolic acid) (PLGA) or EVA.[1][2]

  • Surrogate: Disperse Red 74.

  • Release Media: Phosphate Buffered Saline (PBS) + 0.5% Tween 80 (to ensure sink conditions).[1][2]

Step-by-Step Methodology
  • Film Preparation:

    • Solvent cast the polymer containing 1 wt% DR74 onto a glass petri dish.[1][2]

    • Dry thoroughly to form a film of thickness

      
       (measure via micrometer, approx 100 µm).[1]
      
    • Cut into uniform disks (area

      
      ).
      
  • Release Experiment:

    • Place the disk in a defined volume (

      
      ) of Release Media at 37°C.
      
    • Stir constantly (100 rpm).

  • Sampling:

    • At time intervals

      
      , withdraw 1 mL of media and replace with fresh media.
      
    • Measure Absorbance (

      
      ) at 
      
      
      
      (approx. 490–510 nm depending on solvent).[1][2]
  • Data Analysis (Fickian Diffusion):

    • For early time release (

      
      ), use the simplified Crank equation:
      
      
      
      
    • Plot

      
       vs. 
      
      
      
      .[1][2]
    • The slope

      
       yields the diffusion coefficient:
      
      
      
      

Application Module C: Free Volume Probe (Photo-Isomerization)[2]

Principle

Azo dyes undergo trans-cis-trans isomerization upon irradiation.[1][2] The cis isomer is bulkier.[1][2] The rate of thermal relaxation (cis


 trans) depends on the free volume  available in the polymer matrix.[1] DR74, being bulkier than DR1, is a more sensitive probe for larger free-volume holes.[1]
Protocol
  • Irradiation: Pump the DR74-doped film with a 532 nm laser (polarized) to drive trans

    
    cis isomerization until a photostationary state is reached (absorbance decreases).
    
  • Relaxation: Block the pump laser. Monitor the recovery of absorbance (cis

    
     trans) over time.
    
  • Analysis: Fit the recovery curve to the Kohlrausch-Williams-Watts (KWW) function:

    
    [2]
    
    • 
      : Average relaxation time (correlates to local viscosity/rigidity).[1][2]
      
    • 
      : Stretching parameter (distribution of free volume sites).[1][2]
      

Troubleshooting & Critical Parameters

ParameterIssueSolution
Solubility Dye crystallizes during spin coating.[1][2]Switch solvent to Cyclohexanone; filter solution hot (40°C).[1][2]
Poling Arcing/Breakdown during poling.[1][2]Ensure clean room conditions (dust causes arcs).[1][2] Limit voltage to < 80 V/µm.
Thermal Stability Dye degrades/bleaches.[1][2]DR74 is stable up to ~200°C. Avoid prolonged exposure >180°C.
Aggregation Blue shift in absorbance spectrum.[1][2]Indicates H-aggregates.[1][2] Reduce dye concentration or switch to a more polar polymer matrix.[1][2]

References

  • Sorption Kinetics in Minerals

    • Application of Kinetic Models to the Sorption of Disperse Dyes Onto Alunite.[1][2][5] (2025).[1][2][6][7][8][9] ResearchGate.

  • Hydrogel Diffusion Studies

    • Synthesis of Poly(GG-co-AAm-co-MAA), a Terpolymer Hydrogel for the Removal of Methyl Violet and Fuchsin Basic Dyes. (2023).[1][2][5][10] ACS Omega.[1][2][4]

    • [2]

  • NLO & Polymer Physics (Foundational Context for DR Dyes)

    • Linear and Nonlinear Optical Properties of Disperse Red Dyes in Poly(Cyano Phenylene Sulfide). ResearchGate.[1][2]

  • Dye Structure & Properties

    • Disperse Red 74 Structure and Properties. World Dye Variety / PubChem.[1][2]

    • [2]

Sources

Application Note: Quantitative Tracking of Nanoparticle Cellular Uptake Using Disperse Red 74 as a Hydrophobic Cargo Surrogate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

In the development of nanocarriers for hydrophobic drugs (e.g., Paclitaxel, Docetaxel), verifying cellular uptake without using expensive Active Pharmaceutical Ingredients (APIs) is a critical validation step. Disperse Red 74 (DR74) , a hydrophobic azo dye, serves as an excellent cargo surrogate for this purpose.

Unlike fluorescent dyes (e.g., Rhodamine B) which are often hydrophilic or amphiphilic and may leak from the nanoparticle core—leading to false-positive uptake signals—DR74 mimics the physicochemical properties of Class II/IV BCS drugs. Its high hydrophobicity ensures it remains entrapped within the polymer matrix (e.g., PLGA, PEG-PLA) until intracellular delivery occurs.

Scope of "Visualization": While DR74 is not a fluorophore (quantum yield


), it allows for quantitative visualization  of uptake kinetics through rigorous absorbance spectroscopy. This protocol details the encapsulation, cell treatment, and extraction methodology to generate precise uptake profiles.
Key Advantages of DR74:
  • High Hydrophobicity: Minimizes "burst release" and extracellular leakage.

  • Distinct Absorbance: Strong absorbance peak (

    
     nm) avoids interference from most cellular auto-absorbance.
    
  • Cost-Effective: Allows for high-throughput screening of nanoparticle formulations before API loading.

Experimental Workflow

Diagram 1: Nanoparticle Encapsulation & Cell Treatment Workflow

The following diagram outlines the critical path from dye encapsulation to data generation.

G cluster_0 Phase 1: Encapsulation cluster_1 Phase 2: Cellular Uptake Polymer Polymer (PLGA) + DR74 Dye Solvent Organic Solvent (Acetone/ACN) Polymer->Solvent Precip Nanoprecipitation (into Water) Solvent->Precip Dropwise Dialysis Dialysis/Wash (Remove Free Dye) Precip->Dialysis Incubate Incubate Cells (37°C, 1-24h) Dialysis->Incubate Purified NP Wash PBS Wash x3 (Remove Extracellular NP) Incubate->Wash Lysis Cell Lysis & Dye Extraction Wash->Lysis Read Absorbance Read (@ 520 nm) Lysis->Read

Caption: Workflow for encapsulating Disperse Red 74 into polymeric nanoparticles and processing for uptake analysis.

Detailed Protocols

Protocol A: Preparation of DR74-Loaded Nanoparticles

Objective: To create stable, dye-loaded nanoparticles (NPs) with minimal free dye.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA) or PEG-PLA.

  • Disperse Red 74 (CAS: 61703-11-5).[1][2][3][4][5]

  • Acetone (HPLC Grade).

  • Deionized Water (Milli-Q).

Steps:

  • Stock Solution: Dissolve 2 mg of DR74 in 1 mL of Acetone. Sonicate for 5 mins to ensure complete dissolution.

  • Polymer Mix: Dissolve 50 mg of PLGA in 4 mL of Acetone.

  • Dye Loading: Add 250 µL of DR74 stock to the polymer solution. (Target loading: ~1% w/w).

  • Nanoprecipitation: Under magnetic stirring (500 RPM), add the organic phase dropwise into 20 mL of aqueous phase (water + 0.1% PVA stabilizer if needed).

  • Solvent Evaporation: Stir open-capped for 4 hours to evaporate acetone.

  • Purification (Critical): Centrifuge at 15,000 x g for 30 mins. Discard supernatant (free dye). Resuspend pellet in water. Repeat 2x.

    • Note: DR74 is insoluble in water; free dye will likely precipitate or stick to tube walls. Ensure rigorous washing.

Protocol B: Cellular Uptake Assay

Objective: To quantify the mass of nanoparticles internalized by cells over time.

Steps:

  • Seeding: Seed HeLa or MCF-7 cells in 6-well plates (

    
     cells/well). Allow adherence for 24h.
    
  • Treatment: Replace media with fresh media containing DR74-NPs (Concentration: 100 µg/mL polymer basis).

    • Control: Treat one set of wells with "Free Dye" (dissolved in <0.1% DMSO) to prove passive diffusion is negligible compared to active NP transport.

  • Incubation: Incubate for predetermined time points (e.g., 1h, 4h, 24h).

  • Termination: Aspirate media. Wash cells 3x with ice-cold PBS to stop endocytosis and remove surface-bound NPs.

Protocol C: Extraction & Quantification

Objective: To extract the hydrophobic dye from the cellular matrix for absorbance reading.

Steps:

  • Lysis: Add 500 µL of RIPA Lysis Buffer to each well. Incubate 15 mins on ice.

  • Extraction: Add 500 µL of Acetonitrile (ACN) to the lysate. ACN precipitates cellular proteins and solubilizes the hydrophobic DR74.

  • Clarification: Vortex vigorously for 1 min. Centrifuge at 10,000 x g for 10 mins to pellet cell debris and proteins.

  • Measurement: Transfer the supernatant (clear, pink/red solution) to a quartz cuvette or glass 96-well plate.

  • Read: Measure Absorbance at 520 nm (verify

    
     in ACN/Water mix).
    

Data Presentation & Analysis

Expected Results

The following table illustrates typical data structure for comparing Nanoparticle (NP) uptake vs. Free Dye.

Table 1: Comparative Uptake Efficiency (Simulated Data)

Time Point (h)Free DR74 Absorbance (AU)NP-DR74 Absorbance (AU)Calculated Uptake (µg NP/10^6 cells)
0.5 0.012 ± 0.0020.045 ± 0.0052.1
4.0 0.025 ± 0.0040.380 ± 0.02018.5
24.0 0.040 ± 0.0080.850 ± 0.04542.3
  • Calculation Note: Construct a standard curve of DR74 in the Lysis/ACN mixture (

    
     µg/mL). Use the slope to convert Absorbance (AU) to Mass of Dye.
    
Diagram 2: Cellular Internalization Pathway

Understanding the biological fate of the DR74-loaded NP is crucial for interpreting the data.

CellPath Extracellular Extracellular Space (NP-DR74) Membrane Cell Membrane (Interaction) Extracellular->Membrane Adsorption Endosome Early Endosome (pH 6.5) Membrane->Endosome Endocytosis Lysosome Lysosome (pH 4.5 - Degradation) Endosome->Lysosome Maturation Release Polymer Erosion & DR74 Release Lysosome->Release Acidic Hydrolysis

Caption: Pathway of Nanoparticle endocytosis leading to the release of Disperse Red 74 for extraction.

Technical Notes & Troubleshooting

  • Non-Fluorescence: Do not attempt to use DR74 for Confocal Laser Scanning Microscopy (CLSM). It is an azo dye and will likely quench or provide no signal. If fluorescence is strictly required, use Nile Red or Coumarin-6 , but be aware of their higher leakage rates compared to DR74.

  • Standard Curve Matrix: Always prepare your standard curve in the exact same buffer ratio (e.g., 50:50 RIPA:Acetonitrile) as your samples. The

    
     of azo dyes is solvatochromic and shifts with solvent polarity [1].
    
  • Plasticware: DR74 is highly lipophilic and may adsorb to polystyrene plastics. Use glass or polypropylene tubes for extraction steps where possible.

References

  • Chemsrc. (2023). Disperse Red 74 - Physicochemical Properties and CAS 61703-11-5.[1][2][3][4][5] Link

  • MDPI. (2021). Solubilization of Hydrophobic Dyes in Surfactant Solutions: Principles for Cargo Modeling. Link

  • National Institutes of Health (NIH) - PubChem. (2023). C.I.[1][2][5][6] Disperse Red 74 Compound Summary. Link

  • ResearchGate. (2022). Characterization of Nanoparticles using Dark-Field Microscopy and Dye Tracking. Link

Sources

Application Note: Fabrication of Non-Linear Optical (NLO) Polymer Films via Disperse Red 74 Doping

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for incorporating Disperse Red 74 (DR74) , a pseudo-stilbene azo dye, into Poly(methyl methacrylate) (PMMA) matrices to create guest-host polymer films. Unlike standard dyeing procedures, this protocol is engineered for Non-Linear Optical (NLO) applications, specifically Second Harmonic Generation (SHG) and electro-optic modulation.

The critical challenge in this process is not merely dispersion, but achieving non-centrosymmetric alignment of the chromophores. This guide covers the entire workflow: solution processing, spin-coating dynamics, and the essential electric field poling (Corona Poling) required to activate the material's NLO properties.

Material Science & Mechanism

The Chromophore: Disperse Red 74

Disperse Red 74 (CAS: 3179-89-3 / 61703-11-5) is a "push-pull" azo dye. Its structure features an electron-donating amine group and an electron-withdrawing nitro group connected by an azo bridge (


).
  • Function: Under linearly polarized light or an electric field, the molecule undergoes trans-cis-trans isomerization.

  • Solubility: Hydrophobic.[1] Soluble in polar organic solvents (THF, Cyclohexanone, Acetone).

  • Absorption Max (

    
    ):  ~480–490 nm (in PMMA matrix).
    
The Matrix: PMMA

PMMA is selected for its high optical transparency in the visible/NIR range and its well-defined Glass Transition Temperature (


).
  • Role: Acts as a rigid lattice to "freeze" the dye molecules in place after alignment.

Reagents and Equipment

Chemical Bill of Materials
ComponentSpecificationPurpose
Disperse Red 74 >95% Dye Content (HPLC)Active NLO Chromophore
PMMA MW 120,000 – 350,000 (Optical Grade)Polymer Matrix
Cyclohexanone Anhydrous, 99.8%High-boiling solvent (prevents striations)
THF (Optional)HPLC GradeLow-boiling solvent (fast drying, harder to control)
Hardware Requirements
  • Spin Coater: Capable of 500–4000 RPM with ramp control.

  • Corona Poling Setup: HV Supply (0–10 kV), Tungsten needle, Temperature-controlled hot plate.

  • Filtration: 0.2

    
    m PTFE syringe filters.
    

Experimental Protocols

Phase 1: Solution Preparation (Guest-Host Doping)

Objective: Create a homogeneous, defect-free solution with 5–10 wt% dye loading.

Scientific Rationale: We use Cyclohexanone over THF. While THF dries faster, Cyclohexanone's lower vapor pressure allows the film to level out during spinning, reducing "orange peel" surface defects which scatter light.

  • Calculate Loading: For a 10 wt% film, weigh 100 mg of DR74 and 900 mg of PMMA.

  • Dissolution:

    • Add PMMA to 10 mL of Cyclohexanone. Stir at 40°C for 4 hours until clear.

    • Add DR74 to the PMMA solution.

    • Critical Step: Stir overnight (12+ hours) at room temperature in the dark. Azo dyes are photo-sensitive; ambient light can induce pre-mature isomerization.

  • Filtration: Pass the solution through a 0.2

    
    m PTFE filter  into a clean, amber glass vial. This removes undissolved aggregates that cause electrical breakdown during poling.
    
Phase 2: Thin Film Deposition (Spin Coating)

Objective: Deposit a 1–3


m film with uniform thickness.
  • Substrate Prep: Clean ITO-coated glass (or quartz) via sonication in Acetone

    
     Isopropanol 
    
    
    
    DI Water. Plasma treat for 60s to improve adhesion.
  • Deposition Cycle:

    • Dispense: Static dispense to cover 80% of the substrate.

    • Spread: 500 RPM for 10 seconds (Spread cycle).

    • Thinning: 2000 RPM for 45 seconds (Thickness control).

    • Drying: 3000 RPM for 10 seconds (Edge bead removal).

  • Soft Bake: Place immediately on a hot plate at 80°C for 10 minutes , then 120°C for 60 minutes .

    • Why? You must remove all residual solvent. Solvent pockets act as plasticizers that lower

      
       unpredictably, causing the dye orientation to relax (decay) rapidly after poling.
      
Phase 3: Corona Poling (Chromophore Alignment)

Objective: Break centrosymmetry by aligning dipoles perpendicular to the substrate.

The Mechanism: We heat the polymer near its


 to increase free volume, allowing DR74 molecules to rotate. A high electric field aligns them. Cooling while the field is on locks them in this aligned state.

PolingProcess Start Random Orientation (Room Temp) Heat Heat to Tg (~100°C) (Polymer Softens) Start->Heat Increase Free Volume Field Apply HV Field (Dipoles Align) Heat->Field Electrostatic Torque Cool Cool to Room Temp (Field ON) Field->Cool Lock-in Phase End Fixed Alignment (NLO Active) Cool->End Remove Voltage

Figure 1: The Corona Poling Workflow. Temperature and Voltage synchronization is critical to prevent relaxation.

Protocol:

  • Setup: Place the film on a grounded hot plate. Position a tungsten needle 1.5 cm above the film.

  • Ramp Up: Heat the sample to 100°C (Just below pure PMMA

    
    , as doping lowers the actual 
    
    
    
    ).
  • Apply Voltage: Turn on the HV supply. Ramp slowly to 5.0 – 6.0 kV .

    • Monitor: Watch for current spikes (arcing). If arcing occurs, lower voltage immediately.

  • Soak: Maintain 100°C and 6 kV for 20 minutes .

  • Cool Down: Turn off the heat but keep the voltage ON .

    • Crucial: If you turn off the voltage while hot, entropy will randomize the molecules instantly.

  • Finish: Once the sample reaches 30°C, turn off the voltage.

Characterization & Validation

To verify the incorporation and alignment of DR74, use the following methods:

MethodMetricSuccess Criteria
UV-Vis Spectroscopy Absorbance (

)
Decrease in absorbance after poling. Aligned molecules absorb less light perpendicular to the film surface (Dichroism).
Ellipsometry Refractive Index (

)
Consistent

across the film indicates good homogeneity.
SHG Measurement Second Harmonic SignalDetection of 532nm light when pumped with 1064nm laser (confirms non-centrosymmetry).

Troubleshooting Guide

Issue: Surface "Cloudiness" or Haze

  • Cause: Phase separation. The dye concentration (e.g., >15%) exceeded the solubility limit of the solid PMMA matrix.

  • Fix: Reduce dye loading to 5–8 wt% or use a copolymer (DR74 covalently bonded to PMMA) for higher concentrations.

Issue: Sparking/Pinholes during Poling

  • Cause: Dust particles or solvent voids acting as conduction paths.

  • Fix: Ensure 0.2

    
    m filtration and extend the soft bake time to 2 hours to ensure the film is bone-dry.
    

Issue: Rapid Signal Decay (NLO signal vanishes in days)

  • Cause: Physical aging of the polymer. The free volume is collapsing, re-randomizing the dye.

  • Fix: Anneal the film before poling, or use a high-

    
     Polyimide matrix instead of PMMA for better thermal stability.
    

References

  • Dalton, L. R., et al. (1999). "From molecules to opto-chips: organic electro-optic materials." Journal of Materials Chemistry.

  • Burland, D. M., Miller, R. D., & Walsh, C. A. (1994). "Second-order nonlinearity in poled-polymer systems." Chemical Reviews.

  • Yesodha, S. K., et al. (2004). "Azo dyes: synthesis and non-linear optical properties." Pramana - Journal of Physics.

  • Giacometti, J. A., & Oliveira, O. N. (1999). "Corona charging of polymers."[2][3] IEEE Transactions on Electrical Insulation.

Sources

Application Note: Analytical Method Development for Disperse Red 74 using HPLC-PDA

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for the analytical method development of Disperse Red 74 (C.I. 113379) . This guide prioritizes the "Method Development" lifecycle, enabling researchers to establish, optimize, and validate a robust HPLC assay for this specific analyte.

Executive Summary

Disperse Red 74 is a hydrophobic mono-azo dye widely used for dyeing polyester and acetate fibers. Due to its potential allergenic properties and regulatory scrutiny (e.g., Oeko-Tex, REACH), accurate quantification is critical. This guide outlines a self-validating protocol for developing a High-Performance Liquid Chromatography (HPLC) method. It utilizes a Reversed-Phase (RP) mode with Photodiode Array (PDA) detection to ensure specificity against structural analogs.

Physicochemical Profile & Mechanistic Logic

Understanding the molecule is the first step in method design.

  • Chemical Name: 2-[N-(2-acetoxyethyl)-4-(3-acetamido-4-nitrophenylazo)anilino]ethyl acetate[1]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 471.46 g/mol [2][3]

  • Chromophore: Azo group (-N=N-) conjugated with aromatic rings and nitro/acetamido auxochromes.

  • Solubility: High in acetone, DMF, and chlorobenzene; low in water.

  • LogP (Predicted): ~3.2 (Hydrophobic).

Experimental Implication: The significant hydrophobicity dictates the use of a C18 (Octadecylsilane) stationary phase. The presence of nitrogen-containing groups (acetamido) suggests potential peak tailing due to silanol interactions; therefore, a buffered mobile phase or end-capped column is required.

Method Development Strategy (Workflow)

The following diagram illustrates the logical flow for developing this method, moving from spectral scanning to gradient optimization.

MethodDevelopment Start Start: Analyte Characterization Solubility Solubility Check (Acetone/THF/ACN) Start->Solubility SpectralScan UV-Vis Scan (PDA) Determine λmax Solubility->SpectralScan ColumnSelect Column Selection (C18 End-capped) SpectralScan->ColumnSelect GradientScout Scouting Gradient (50% -> 100% Organic) ColumnSelect->GradientScout Decision Peak Shape & Resolution OK? GradientScout->Decision Optimize Optimize Parameters (Temp, Buffer pH, Gradient Slope) Decision->Optimize No (Tailing/Overlap) FinalMethod Finalize Method Parameters Decision->FinalMethod Yes Optimize->GradientScout

Figure 1: Decision tree for the development of the Disperse Red 74 HPLC method.

Experimental Protocol

Instrumentation & Reagents[4][5][6][7]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance (Quaternary Pump).

  • Detector: Photodiode Array (PDA) / Diode Array Detector (DAD). Essential for peak purity confirmation.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Phenomenex Luna C18(2).

  • Solvents: Acetonitrile (HPLC Grade), Ammonium Acetate (Analytical Grade), Milli-Q Water.

Preparation of Standards

Critical Step: Disperse dyes often precipitate in pure aqueous mobile phases. A "strong solvent" approach is required for the stock solution.

  • Stock Solution (1000 µg/mL):

    • Weigh 10.0 mg of Disperse Red 74 reference standard.

    • Dissolve in 10 mL of Tetrahydrofuran (THF) or Acetone . Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard (50 µg/mL):

    • Transfer 500 µL of Stock Solution into a 10 mL volumetric flask.

    • Dilute to volume with Acetonitrile (ACN) .

    • Note: Avoid using water in the initial dilution step to prevent "crashing out" of the hydrophobic dye.

Chromatographic Conditions (Starting Point)

This protocol uses a high-organic gradient to elute the hydrophobic dye efficiently.

ParameterSettingRationale
Column Temp 40°CReduces mobile phase viscosity; improves mass transfer for sharper peaks.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[4]
Injection Vol 10 µLStandard volume; reduce to 5 µL if peak splitting occurs.
Detection PDA Scan: 200–600 nmQuantitation: 510 nm (Typical for Red dyes)510 nm targets the visible absorption max; PDA confirms peak purity.
Mobile Phase A 10 mM Ammonium Acetate (pH 5.0)Buffer prevents ionization of impurities and suppresses silanol activity.
Mobile Phase B Acetonitrile (100%)Strong elution solvent for hydrophobic azo dyes.
Gradient Program

The following gradient is aggressive to ensure elution of the highly retained disperse dye.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.05050Initial equilibration
2.05050Isocratic hold
12.0595Linear gradient elution
15.0595Wash step
15.15050Return to initial
20.05050Re-equilibration

Sample Preparation Workflow (Textile Matrix)

Extracting Disperse Red 74 from polyester fibers requires high thermal energy to swell the polymer.

SamplePrep Sample Textile Sample (0.5g cut into 5mm pieces) Extraction Extraction Chlorobenzene or Methanol (60 min @ 100°C) Sample->Extraction Cooling Cool to Room Temp Extraction->Cooling Filter Filtration (0.45 µm PTFE Syringe Filter) Cooling->Filter Vial HPLC Vial Ready for Injection Filter->Vial

Figure 2: Extraction protocol for Disperse Red 74 from polyester matrices.

Safety Note: Chlorobenzene is toxic. If possible, use Methanol in a sealed pressure vessel (digestion bomb) at 100°C as a greener alternative, though extraction efficiency must be verified.

Method Validation Parameters (ICH Q2(R1))

Once the peak shape is optimized (Symmetry factor 0.8 – 1.2), validate using these criteria:

  • Specificity: Inject a blank matrix extract. Ensure no interference at the retention time of DR 74. Use PDA peak purity analysis (purity angle < purity threshold).

  • Linearity: Prepare 5 concentrations (e.g., 5, 10, 25, 50, 100 µg/mL). Acceptance:

    
    .[5][6]
    
  • LOD/LOQ: Calculate based on Signal-to-Noise (S/N).

    • LOD: S/N = 3.3

    • LOQ: S/N = 10

  • Precision: 6 replicate injections of the 50 µg/mL standard. Acceptance: RSD < 2.0%.

Troubleshooting & Optimization

  • Problem: Peak Tailing.

    • Root Cause:[4] Interaction with residual silanols on the silica support.

    • Solution: Increase buffer concentration to 20 mM or switch to a "High Purity" end-capped column (e.g., Zorbax Eclipse Plus).

  • Problem: Double Peaks.

    • Root Cause:[4] Sample solvent is too strong (e.g., 100% THF injection).

    • Solution: Dilute the final sample with Mobile Phase A/B (50:50) before injection to match the initial gradient conditions.

  • Problem: Retention Time Drift.

    • Root Cause:[4] Temperature fluctuations or column equilibration issues.

    • Solution: Use a column oven (thermostat) set strictly to 40°C. Ensure 5-10 column volumes of equilibration between runs.

References

  • European Chemicals Agency (ECHA). (n.d.).[1] Disperse Red 74 - Substance Information. Retrieved from [Link]

  • Carey, A., Rodewijk, N., Xu, X., & van der Weerd, J. (2013). Identification of Dyes on Single Textile Fibers by HPLC-DAD-MS. Analytical Chemistry, 85(23), 11335–11343.[7] Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 91895252, C.I. Disperse Red 74.[1][3][8] Retrieved from [Link][1]

Sources

Application Note: Spectrophotometric Determination of Disperse Red 74

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a rigorous protocol for the quantitative determination of Disperse Red 74 (CAS 61703-11-5) using UV-Visible spectrophotometry. Designed for researchers in drug development and toxicology, this guide addresses the specific challenges of analyzing hydrophobic azo dyes—namely solubility limits, aggregation-induced spectral shifts, and solvatochromic effects.

Unlike generic dye protocols, this method incorporates ICH Q2(R1) validation principles, ensuring data integrity for regulatory submissions (e.g., IND/NDA support or medical textile safety assessments).

Key Performance Indicators (Typical)
ParameterSpecification
Linearity (

)

Working Range

Precision (%RSD)

LOD / LOQ Solvent Dependent (Typically

/

)

Scientific Background & Mechanistic Insight

Chemical Identity and Properties

Disperse Red 74 (C.I. 113379) is a single azo dye characterized by a nitro-azobenzene core.[1] Its hydrophobicity, essential for dyeing polyester, presents a significant analytical challenge in aqueous biological media.

  • Molecular Formula:

    
    [1][2][3][4]
    
  • Molecular Weight: 471.46 g/mol [1][2]

  • Chromophore: The azo linkage (

    
    ) conjugated with the electron-withdrawing nitro group and electron-donating amine creates a "push-pull" system, resulting in strong absorption in the visible region (typically 480–520 nm).
    
The Solvatochromic Challenge

Azo dyes exhibit solvatochromism , where


 shifts based on solvent polarity. A protocol using ethanol will yield a different 

than one using acetone or DMF.
  • Implication: You cannot rely on a literature value for

    
     without experimental verification in your specific solvent system. This protocol mandates a Spectral Scan  as the first step of system suitability.
    
Solubility & Aggregation

In purely aqueous environments, Disperse Red 74 tends to form dimers or micro-precipitates, leading to deviations from the Beer-Lambert Law (hypochromic shifts).

  • Solution: This protocol utilizes a High-Solvency Stock (DMF) followed by dilution in a Polar Organic Solvent (Ethanol) to ensure monomeric dispersion during measurement.

Materials and Equipment

Reagents
  • Disperse Red 74 Reference Standard:

    
     purity (e.g., Sigma-Aldrich, AK Scientific).
    
  • Stock Solvent: N,N-Dimethylformamide (DMF), ACS Reagent Grade. Chosen for low volatility and high solubilizing power.

  • Working Solvent: Ethanol (Absolute), HPLC Grade.

  • Blank Matrix: Matched solvent composition (e.g., 1% DMF in Ethanol).

Equipment
  • Double-Beam UV-Vis Spectrophotometer: Bandwidth

    
     nm (e.g., Agilent Cary 60 or Shimadzu UV-1900).
    
  • Quartz Cuvettes: 10 mm path length (Matched pair).

  • Analytical Balance: Readability 0.01 mg (Class I).

  • Volumetric Glassware: Class A (Amber glass recommended to prevent photodegradation).

Experimental Protocol

Phase 1: System Suitability & Spectral Scanning

Objective: Determine the exact


 and verify instrument performance.
  • Preparation: Prepare a nominally

    
     solution of Disperse Red 74 in the Working Solvent (Ethanol).
    
  • Baseline Correction: Perform a baseline scan (350–700 nm) using the blank solvent.

  • Scan: Scan the dye solution.[5][6]

  • Criteria:

    • Identify the wavelength of maximum absorbance (

      
      ).[7] Expected range: 490–520 nm.
      
    • Verify the peak is symmetric and free from "shoulders" (which indicate aggregation).

Phase 2: Standard Preparation (Gravimetric-Volumetric)

Step 1: Primary Stock Solution (


) 
  • Weigh exactly

    
     mg of Disperse Red 74 into a 10 mL volumetric flask.
    
  • Add ~5 mL of DMF . Sonicate for 5 minutes to ensure complete dissolution.

  • Dilute to volume with DMF.

    • Why DMF? Ethanol alone may not fully dissolve the solid crystal lattice at high concentrations, leading to invisible micro-crystals that skew the stock concentration.

Step 2: Working Stock (


) 
  • Pipette 1.0 mL of Primary Stock into a 10 mL volumetric flask.

  • Dilute to volume with Ethanol .

Step 3: Calibration Standards Prepare the following series in 10 mL volumetric flasks using Ethanol as the diluent:

Std IDVolume of Working Stock (

)
Final Vol (mL)Concentration (

)
CAL-1100101.0
CAL-2200102.0
CAL-3500105.0
CAL-410001010.0
CAL-515001015.0
CAL-620001020.0
Phase 3: Measurement & Quantification
  • Set the spectrophotometer to the experimentally determined

    
     (from Phase 1).
    
  • Zero the instrument with the Blank (Ethanol containing equivalent DMF concentration, approx 1%).

  • Measure Absorbance (Abs) of standards CAL-1 through CAL-6.

  • Rinse Protocol: Rinse cuvette with pure Ethanol between samples to prevent carryover.

Data Analysis & Validation Logic

Calculation

Plot Absorbance (y-axis) vs. Concentration (x-axis) . Perform linear regression to obtain the equation:



Where:
  • 
     = Slope (Sensitivity)
    
  • 
     = Intercept (Matrix interference)
    

Calculate the concentration of unknown samples (


) using:


Self-Validating Criteria (QC Check)

To ensure trustworthiness, every run must include a Quality Control (QC) sample prepared from a second, independent weighing of the reference material.

  • Acceptance Rule: The calculated concentration of the QC sample must be within

    
     of the theoretical value.
    
Limit of Detection (LOD) & Quantitation (LOQ)

Calculate using the standard deviation of the response (


) and the slope (

) (per ICH Q2):
  • LOD:

    
    
    
  • LOQ:

    
    
    

Workflow Visualization

DR74_Protocol cluster_prep Preparation Phase cluster_analysis Analytical Phase start START: Disperse Red 74 Analysis weigh Weigh 10mg DR74 (±0.01mg) start->weigh dissolve Dissolve in DMF (Primary Stock 1000 µg/mL) weigh->dissolve dilute Dilute 1:10 with Ethanol (Working Stock 100 µg/mL) dissolve->dilute series Prepare Calibration Series (1.0 - 20.0 µg/mL) dilute->series qc_check QC Check: Independent Standard dilute->qc_check Separate Path scan Spectral Scan (350-700nm) Identify λ-max series->scan Use Mid-Range Std measure Measure Absorbance at λ-max scan->measure calc Calculate Regression y = mx + c measure->calc qc_check->measure report Report Concentration (with %RSD & LOD) calc->report

Figure 1: Step-by-step workflow for the spectrophotometric quantification of Disperse Red 74, ensuring traceability from weighing to reporting.

Troubleshooting & Common Pitfalls

ObservationRoot CauseCorrective Action
Non-Linear Calibration (

)
Aggregation of dye molecules at high concentrations.Reduce the upper limit of the range (e.g., max

). Ensure Ethanol content is

.
Shifting

Solvatochromism due to inconsistent solvent ratios.Strictly control the DMF:Ethanol ratio in all standards and samples.
Low Recovery in Spiked Samples Adsorption to plasticware.Use Glassware only. Disperse dyes bind avidly to polypropylene (PP) tubes.
Noisy Baseline Particulates in solution.Filter samples through a 0.45

PTFE syringe filter prior to measurement.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 91895252, C.I. Disperse Red 74.[2][3][4][8][9][10] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Disperse Red 74.[3] Retrieved from [Link]

  • Ferraz, E. R. A., et al. (2011). Differential Toxicity of Disperse Red 1 and Disperse Red 13 in the Ames Test, HepG2 Cytotoxicity Assay, and Daphnia Acute Toxicity Test. Environmental Toxicology. (Contextual reference for Disperse Red toxicity methodologies). Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Guideline for LOD/LOQ and Linearity). Retrieved from [Link]

Sources

Application Note: Disperse Red 74 as a Polarity-Sensitive Solvatochromic Probe

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers investigating the solvatochromic properties of Disperse Red 74 (DR74) .

Critical Scientific Note: While Nile Red is the industry "gold standard" for polarity-sensitive lipid fluorescence, Disperse Red 74 (an azo dye) represents a distinct class of Donor-Acceptor (D-π-A) probes. Unlike Nile Red (which is highly fluorescent), azo dyes like DR74 typically exhibit low fluorescence quantum yields in solution due to rapid cis-trans photoisomerization. However, they are valuable solvatochromic absorbance probes and can exhibit "turn-on" fluorescence in highly rigid environments (e.g., vitrified lipid droplets or polymer matrices) via the Restriction of Intramolecular Rotation (RIR) mechanism. This guide addresses the use of DR74 specifically for probing micro-environmental polarity.

Introduction & Mechanism of Action

Disperse Red 74 (DR74) (C.I. 113379) is a hydrophobic azo dye characterized by a strong Donor-π-Acceptor (D-π-A) architecture. This structural asymmetry allows the molecule to undergo Intramolecular Charge Transfer (ICT) upon excitation.

The Solvatochromic Principle

The core utility of DR74 lies in its sensitivity to the polarity of its immediate environment (solvatochromism).

  • Ground State: The molecule is relatively non-polar.

  • Excited State (ICT): Upon photoexcitation, electron density shifts from the amine donor (diethylamino group) to the nitro acceptor, creating a giant dipole.

  • Solvent Relaxation: In polar solvents, solvent molecules reorient around this excited dipole, lowering its energy and causing a Red Shift (Bathochromic) in the absorption/emission spectra. In non-polar (hydrophobic) environments (e.g., lipid droplets), this relaxation is minimized, resulting in a Blue Shift (Hypsochromic) .

Fluorescence "Turn-On" Mechanism (RIR)

While often non-fluorescent in fluid solvents due to non-radiative decay (isomerization), DR74 can function as a fluorescent probe in viscous or rigid environments .

  • Fluid Phase: Excitation energy is dissipated via rotation around the azo bond (

    
    ).
    
  • Rigid Phase (Lipids/Membranes): Steric hindrance blocks this rotation (Restriction of Intramolecular Rotation - RIR), forcing relaxation via radiative decay (Fluorescence).

Mechanistic Pathway Diagram

ICT_Mechanism cluster_Relaxation Environmental Response Ground Ground State (S0) Non-Polar Excitation Photo-Excitation (hv) Ground->Excitation FrankCondon Frank-Condon State (S1) Unrelaxed Excitation->FrankCondon Isomerization Non-Radiative Decay (Isomerization) [Fluid Solvent] FrankCondon->Isomerization Low Viscosity ICT_State ICT State (Dipole Stabilized) [Polar Solvent] FrankCondon->ICT_State High Polarity Rigid_State Restricted Rotation (RIR) [Lipid/Rigid] FrankCondon->Rigid_State High Viscosity/Lipid Heat Heat Dissipation Isomerization->Heat Emission Fluorescence Emission (λ_em varies with Polarity) ICT_State->Emission Red Shifted Rigid_State->Emission Blue Shifted High Intensity

Figure 1: Jablonski diagram illustrating the competition between non-radiative decay (isomerization) and radiative emission (fluorescence) in Disperse Red 74, modulated by environmental viscosity and polarity.

Physicochemical Properties[1][2][3][4][5][6]

ParameterValueNotes
Chemical Name 4-((2-Hydroxyethyl)(ethyl)amino)-2-methyl-4'-nitroazobenzeneAzo-based D-π-A system
CAS Number 61703-11-5Also related to Disperse Red 1 analogs
Molecular Weight ~342.39 g/mol Lipophilic, cell-permeable
Solubility DMSO, Acetone, Ethanol, LipidsInsoluble in water
Absorbance Max (

)
480 - 520 nmHighly solvent-dependent
Emission Max (

)
550 - 620 nmRequires empirical validation in matrix
LogP ~3.5 - 4.5High affinity for Lipid Droplets (LDs)

Experimental Protocols

Protocol A: Preparation of Stock Solutions
  • Solvent: High-grade anhydrous DMSO (Dimethyl sulfoxide) is recommended for biological compatibility. Acetone is suitable for material science applications.

  • Concentration: Prepare a 10 mM Master Stock.

    • Weigh 3.42 mg of Disperse Red 74 powder.

    • Dissolve in 1.0 mL of anhydrous DMSO.

    • Vortex for 2 minutes and sonicate for 5 minutes to ensure complete dissolution.

    • Storage: Store at -20°C in amber glass vials, protected from light. Stable for 3 months.

Protocol B: Spectral Characterization (Solvatochromism)

Objective: To generate a calibration curve correlating spectral shift with polarity (Dielectric Constant,


).
  • Solvent Selection: Prepare 10 µM dye solutions in solvents of varying polarity:

    • Toluene (

      
      ) - Non-polar
      
    • Chloroform (

      
      ) - Low polarity
      
    • Acetone (

      
      ) - Medium polarity
      
    • Ethanol (

      
      ) - Polar protic
      
    • DMSO (

      
      ) - Polar aprotic
      
  • Measurement:

    • Blank: Pure solvent.

    • Scan: Absorbance (350–650 nm) and Fluorescence (Excitation @ 480 nm, Emission 500–700 nm).

  • Data Analysis:

    • Plot

      
       (Abs/Em) vs. Solvent Polarity Function (
      
      
      
      ).
    • Note: A linear bathochromic shift (Red shift) with increasing polarity confirms ICT behavior.

Protocol C: Lipid Droplet Staining in Fixed Cells

Objective: To visualize hydrophobic lipid droplets using the "turn-on" fluorescence of DR74.

Materials:

  • Adipocytes or Oleic Acid-treated HeLa cells.

  • Fixative: 4% Paraformaldehyde (PFA).

  • Staining Buffer: PBS (pH 7.4).

Workflow:

  • Fixation: Incubate cells in 4% PFA for 15 minutes at Room Temperature (RT).

  • Wash: Rinse 3x with PBS.

  • Staining Solution Preparation:

    • Dilute DMSO Master Stock (10 mM) into PBS to a final concentration of 1–5 µM .

    • Critical: Perform dilution immediately before use to minimize aqueous aggregation.

  • Incubation: Add staining solution to cells. Incubate for 15–30 minutes at RT in the dark.

  • Wash: Rinse 3x with PBS to remove background probe.

  • Imaging:

    • Excitation: 488 nm or 514 nm laser.

    • Emission Filter: 550–600 nm (Bandpass).

    • Tip: Use a spectral detector if available to map polarity variations within the droplet.

Experimental Workflow Diagram

Staining_Protocol cluster_Prep Phase 1: Preparation cluster_Cell Phase 2: Cell Processing cluster_Image Phase 3: Analysis Stock Stock Solution (10 mM in DMSO) Dilution Working Solution (1-5 µM in PBS) Stock->Dilution 1:2000 Dilution Stain Staining (15-30 min, Dark) Dilution->Stain Fix Fixation (4% PFA, 15 min) Wash1 PBS Wash (x3) Fix->Wash1 Wash1->Stain Wash2 PBS Wash (x3) Stain->Wash2 Microscopy Confocal Microscopy Ex: 488/514 nm Wash2->Microscopy Data Quantification (Fluorescence Intensity/Shift) Microscopy->Data

Figure 2: Step-by-step workflow for staining intracellular lipid droplets with Disperse Red 74.

Troubleshooting & Expert Insights

Fluorescence Quenching
  • Issue: No signal observed in solution.

  • Cause: Azo dyes undergo rapid rotation-induced relaxation in low-viscosity solvents.

  • Solution: DR74 is a matrix-dependent probe . Signal is expected primarily in lipid droplets or solid-state polymers . Do not expect strong fluorescence in PBS or water.

Spectral Overlap
  • Issue: Signal bleed-through into red channels (e.g., if co-staining with Propidium Iodide).

  • Solution: DR74 has a broad emission tail. Use DAPI for nuclear counterstaining (blue) to avoid overlap. Avoid using other red/orange probes simultaneously.

Aggregation
  • Issue: Precipitates visible in the staining buffer.

  • Cause: DR74 is highly hydrophobic (LogP > 3.5).

  • Solution: Limit the final concentration to <5 µM. Ensure the DMSO stock is fully dissolved before dilution. Filter the working solution (0.22 µm) if aggregates persist.

References

  • PubChem Database. "Disperse Red 74 - Compound Summary." National Center for Biotechnology Information. [Link]

  • Mook, W. T., et al. (2012). "Removal of disperse dye from aqueous solution...". Desalination and Water Treatment. (Contextual reference for DR74 spectral properties). [Link]

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Authoritative text on Solvatochromism and ICT mechanisms). [Link]

  • Greenspan, P., et al. (1985). "Nile red: a selective fluorescent stain for intracellular lipid droplets". Journal of Cell Biology. (Comparative protocol reference for hydrophobic dyes). [Link]

Disclaimer: Disperse Red 74 is primarily an industrial textile dye. Its use as a biological fluorescent probe is an advanced application leveraging its physicochemical properties. Validation against standard probes (e.g., Nile Red, BODIPY 493/503) is recommended for quantitative studies.

Application Note: High-Specificity Staining of Lipid Droplets with Disperse Red 74

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and assay developers seeking cost-effective, high-specificity alternatives to standard lipid probes.[1] It details the repurposing of Disperse Red 74 (DR74) , a highly lipophilic azo dye, for the visualization of neutral lipid droplets (LDs) in mammalian cells.[1]

Abstract & Scientific Rationale

Lipid droplets (LDs) are dynamic organelles central to metabolic disease research.[1] While Oil Red O and Nile Red are industry standards, they suffer from limitations: Oil Red O requires critical differentiation steps and precipitates easily, while Nile Red has broad emission spectra that can bleed into other channels.[1]

Disperse Red 74 (C.I. 11170) is a mono-azo dye traditionally used for polyester textiles.[1] Its application in cell biology is driven by its high lipophilicity (LogP ~4.12 ) and solvatochromic properties.[1] Unlike fluorogenic probes that require specific quantum yields, DR74 functions primarily as a lysochrome —a dye that dissolves into lipids due to physical partitioning rather than chemical bonding.[1]

Key Advantages:
  • High Partition Coefficient: Rapid accumulation in triacylglycerol (TAG) cores.[1]

  • Cost-Efficiency: Significantly cheaper than BODIPY-class dyes.[1]

  • Signal Stability: Resistant to photobleaching (in brightfield applications).[1]

Mechanism of Action

The staining mechanism of Disperse Red 74 relies on the Hydrophobic Effect .[1]

  • Solvent Exchange: The dye is dissolved in an organic solvent (Isopropanol/DMSO) and diluted into an aqueous buffer.[1]

  • Micelle Formation: In the aqueous phase, the dye forms transient micelles or aggregates.[1]

  • Partitioning: Upon contact with cellular lipid droplets, the dye preferentially partitions from the aqueous phase into the hydrophobic core of the LD to minimize free energy.[1]

  • Chromogenesis: The azo group (-N=N-) acts as a chromophore, absorbing light in the blue-green spectrum and appearing deep red/purple.[1]

Diagram: Mechanism & Workflow

DR74_Staining Stock DR74 Stock (Organic Solvent) Aqueous Working Solution (Unstable Micelles) Stock->Aqueous Dilution (Precipitation Risk) Cell Fixed Cell (Hydrophilic Cytosol) Aqueous->Cell Incubation LD Lipid Droplet (Hydrophobic Core) Cell->LD Partitioning (LogP ~4.12) Signal Visualization (Red Contrast) LD->Signal Accumulation

Caption: Thermodynamic partitioning of Disperse Red 74 from aqueous buffer into the neutral lipid core.

Materials & Preparation

Reagents
  • Disperse Red 74 (Solid): CAS 61703-11-5 (Store at RT, dark).[1]

  • Stock Solvent: 100% Dimethyl Sulfoxide (DMSO) or 100% Isopropanol.[1]

  • Fixative: 4% Paraformaldehyde (PFA) in PBS (pH 7.4).[1]

  • Differentiation/Wash Buffer: 60% Isopropanol in ddH₂O.[1]

  • Mounting Medium: Aqueous-based (e.g., Glycerol/PBS).[1] Avoid xylene-based mounts as they will dissolve the lipids.[1]

Solution Preparation
SolutionCompositionStabilityNotes
Stock Solution 10 mM (approx.[1] 4.7 mg/mL) in DMSO6 Months at -20°CVortex until fully dissolved. Protect from light.[1][2]
Working Solution Dilute Stock 1:1000 in 60% IsopropanolFresh Only (<1 hr)Filter through 0.45 µm syringe filter to remove precipitates.

Experimental Protocol (Fixed Cells)

Safety Note: DR74 is an azo dye.[1] Handle with gloves and avoid inhalation. Treat all waste as hazardous chemical waste.[1]

Phase 1: Cell Preparation[1]
  • Seed cells (e.g., HeLa, 3T3-L1 adipocytes) on sterile glass coverslips.[1]

  • (Optional Positive Control): Treat cells with 200 µM Oleic Acid for 12–24 hours to induce lipid droplet formation.

  • Wash cells 2x with warm PBS (37°C).[1]

Phase 2: Fixation[1]
  • Add 4% PFA to cover cells. Incubate for 15–20 minutes at Room Temperature (RT).

  • Aspirate PFA and wash 3x with PBS.[1][2]

    • Critical: Do not use methanol or acetone for fixation, as these organic solvents extract lipids, resulting in a false negative.[1]

Phase 3: Staining (The "Exchange" Method)[1]
  • Pre-wetting: Rinse cells with 60% Isopropanol for 2 minutes.[1]

    • Why? This equilibrates the cells to the solvent polarity, preventing cell shrinkage during staining.[1]

  • Staining: Add the filtered DR74 Working Solution .[1] Incubate for 15–30 minutes at RT, protected from light.

    • Optimization: Adipocytes with large droplets may require up to 60 minutes.[1]

  • Differentiation (Crucial Step): Aspirate stain and wash briefly (10–30 seconds) with 60% Isopropanol .[1]

    • Why? This removes non-specifically bound dye from the cytoplasm and membranes while leaving the dye trapped in the hydrophobic lipid droplets.[1]

  • Final Wash: Wash 3x with PBS to rehydrate cells.[1]

Phase 4: Counterstaining & Mounting[1]
  • Nuclei: Stain with DAPI (1 µg/mL in PBS) for 5 minutes.

  • Mounting: Mount coverslips using an aqueous mounting medium (e.g., Fluoromount-G).[1]

  • Sealing: Seal edges with nail polish if imaging later.[1]

Imaging & Data Analysis

Brightfield Microscopy (Recommended)[1]
  • Mode: Transmitted Light / Color Brightfield.[1]

  • Appearance: Lipid droplets appear as distinct, deep red/purple spheres against a clear background.[1]

  • Quantification: Use ImageJ/Fiji "Color Deconvolution" plugin (Vectors: H&E or ROI color thresholding) to calculate total lipid area.[1]

Fluorescence Microscopy (Experimental)

Note: While primarily a textile dye, many azo dyes exhibit fluorescence in non-polar environments (solvatochromism).[1]

  • Excitation: 488 nm or 532 nm (Blue/Green).[1]

  • Emission: >590 nm (Red/Far-Red).[1]

  • Gain: May require higher gain than Nile Red.[1]

Comparison of Lipid Stains
FeatureDisperse Red 74Oil Red ONile Red
Type Azo Dye (Lysochrome)Diazo Dye (Lysochrome)Solvatochromic Fluorophore
Specificity High (Neutral Lipids)High (Neutral Lipids)Moderate (binds membranes)
Preparation Needs FiltrationNeeds FiltrationReady-to-use
Background Low (after differentiation)High (precipitates easily)Moderate (cytoplasmic)
Cost $ (Low)$ (Low)

$
(High)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Crystals/Precipitate on Slide Dye aggregation in aqueous buffer.Ensure Working Solution is filtered (0.45 µm) immediately before use.[1] Do not reuse working solution.
No Staining Observed Lipid extraction during fixation.[1]Ensure no alcohol/acetone was used during fixation.[1] Use only PFA.
High Background (Red Cytoplasm) Insufficient differentiation.[1]Increase the duration of the 60% Isopropanol wash step (Step 3.3).
Cell Shrinkage Osmotic shock from Isopropanol.[1]Step up the alcohol gradient slowly (PBS -> 30% -> 60% -> Stain) if cells are delicate.[1]

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2023).[1] PubChem Compound Summary for CID 91895252, C.I.[1][3] Disperse Red 74.[1][4][3][5][6][7][8] Retrieved from [Link][1]

  • Protocol Adaptation (General Azo Dye Staining)

    • Ramírez-Zacarías, J. L., et al. (1992).[1] Quantification of adipose conversion and triglycerides by staining intracytoplasmic lipids with Oil Red O. Histochemistry. (Foundational method for azo-dye lipid staining).[1][2]

  • Fluorescence Repurposing of Disperse Dyes

    • Note: Specific literature on DR74 fluorescence is emerging.[1] Protocol adapted from generic Disperse Red 1 methodologies.

  • Lipid Droplet Biology

    • Thiam, A. R., & Beller, M. (2017).[1] The why, when and how of lipid droplet diversity. Journal of Cell Science.

Sources

Application Notes & Protocols: Use of Disperse Red 74 in Environmental Remediation Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers and scientists utilizing Disperse Red 74 as a model pollutant in environmental remediation studies. Disperse Red 74, a synthetic azo dye, is representative of persistent organic pollutants found in textile industry wastewater. Its complex structure and stability make it a suitable candidate for evaluating the efficacy of various remediation technologies. These notes detail the underlying principles and provide step-by-step protocols for adsorption, photocatalytic degradation, and microbial remediation studies.

Introduction: Disperse Red 74 - A Model Azo Dye Pollutant

Disperse Red 74 (C.I. 113379) is a single azo dye characterized by its brilliant yellow-red hue and its application in dyeing polyester and its blended fabrics.[1][2] Its molecular formula is C₂₂H₂₅N₅O₇, and it is soluble in organic solvents like ethanol and acetone.[1] Like many synthetic dyes, a significant portion of Disperse Red 74 used in industrial processes does not bind to fibers and is released into wastewater.[3]

The environmental concern with azo dyes like Disperse Red 74 stems from several factors:

  • Persistence: Their complex aromatic structures are resistant to biodegradation, light, and oxidizing agents, leading to their accumulation in the environment.[3]

  • Toxicity: Azo dyes and their degradation byproducts, such as aromatic amines, can be toxic, mutagenic, and carcinogenic.[3][4]

  • Ecological Impact: The intense coloration of dye-laden wastewater significantly reduces sunlight penetration in aquatic ecosystems, inhibiting photosynthesis and disrupting the food chain.[4] It also increases the Biochemical Oxygen Demand (BOD) and Chemical Oxygen Demand (COD) of water bodies.[4]

These characteristics make Disperse Red 74 an excellent, albeit challenging, target for developing and validating novel environmental remediation technologies.

Property Description Reference
C.I. Name Disperse Red 74[1]
Molecular Formula C₂₂H₂₅N₅O₇[1]
Molecular Weight 471.46 g/mol [1]
Appearance Dark reddish-brown to purple powder[1]
Solubility Soluble in ethanol and acetone[1][2]
Chemical Class Single Azo Dye[1]
Optimal pH (Dyeing) 5.0 - 6.0[1][2]

General Laboratory Procedures & Safety

2.1 Preparation of Disperse Red 74 Stock Solution

Causality: A concentrated, stable stock solution is essential for preparing accurate and reproducible working concentrations for experiments. Due to the dye's solubility characteristics, an organic solvent is required for the initial dissolution before dilution in aqueous media.

Protocol:

  • Accurately weigh 100 mg of Disperse Red 74 powder using an analytical balance.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 50 mL of methanol or ethanol and sonicate for 15-20 minutes to ensure complete dissolution.[5]

  • Once dissolved, bring the volume up to the 100 mL mark with the same solvent to create a 1000 mg/L (1 g/L) stock solution.

  • Store the stock solution in an amber glass bottle at 4°C to prevent photodegradation. This solution should be stable for several weeks.

  • Prepare fresh working solutions by diluting the stock solution with deionized water to the desired concentration (e.g., 10, 20, 50 mg/L) for your experiments.

2.2 Safety Precautions

  • Always handle Disperse Red 74 powder and concentrated solutions in a fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Consult the Safety Data Sheet (SDS) for specific handling and disposal information. Although not classified under GHS hazard criteria in all reports, caution is advised due to the general toxicity of related compounds.[6]

Remediation Technique 1: Adsorption Studies

Adsorption is a surface phenomenon where pollutant molecules (adsorbate) adhere to the surface of a solid material (adsorbent). This method is widely studied for dye removal due to its efficiency and the potential for using low-cost, sustainable adsorbent materials.[7]

3.1 Principle of Adsorption The removal of Disperse Red 74 via adsorption relies on physical or chemical interactions between the dye molecules and the active sites on the adsorbent's surface. Factors such as pH, adsorbent dosage, contact time, and initial dye concentration critically influence the efficiency of this process.[7] For instance, pH can alter the surface charge of the adsorbent and the ionization state of the dye, affecting electrostatic interactions.

3.2 Experimental Protocol: Batch Adsorption

Objective: To determine the removal efficiency and adsorption capacity of a selected adsorbent (e.g., activated carbon, zinc oxide nanoparticles, or a biosorbent) for Disperse Red 74.

Materials:

  • Disperse Red 74 working solution (e.g., 50 mg/L)

  • Adsorbent material (e.g., commercial activated carbon)[8]

  • Series of 250 mL Erlenmeyer flasks

  • Orbital shaker

  • pH meter and solutions for adjustment (0.1 M HCl and 0.1 M NaOH)

  • Syringe filters (0.45 µm)

  • UV-Vis Spectrophotometer

Procedure:

  • Setup: Place 100 mL of the 50 mg/L Disperse Red 74 working solution into a series of Erlenmeyer flasks.

  • pH Adjustment: Adjust the pH of the solution in each flask to a desired value (e.g., pH 3, 5, 7, 9, 11). Studies have shown pH is a critical parameter for dye removal.[7]

  • Adsorbent Addition: Add a pre-weighed amount of the adsorbent (e.g., 0.2 g) to each flask.[7]

  • Agitation: Immediately place the flasks on an orbital shaker set to a constant speed (e.g., 150 rpm) at a controlled temperature (e.g., 25°C).

  • Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a 3-5 mL aliquot from each flask.

  • Sample Preparation: Immediately filter the aliquot using a 0.45 µm syringe filter to remove the adsorbent particles. This step is crucial to stop the adsorption process and prevent interference during analysis.

  • Quantification: Analyze the filtrate using a UV-Vis spectrophotometer to determine the residual concentration of Disperse Red 74 (See Section 6.0).

3.3 Data Analysis

  • Removal Efficiency (%): Calculate using the formula: % Removal = ((C₀ - Cₜ) / C₀) * 100 where C₀ is the initial dye concentration and Cₜ is the concentration at time t.

  • Adsorption Kinetics: Model the data using pseudo-first-order and pseudo-second-order kinetic models to understand the rate of adsorption.[7]

  • Adsorption Isotherms: Conduct the experiment with varying initial dye concentrations at equilibrium to study the relationship between the amount of dye adsorbed and its concentration in the solution. Models like Langmuir and Freundlich are commonly applied.[7]

Parameter Example Value Rationale / Significance
Initial Dye Conc. 50 mg/LRepresents a typical concentration in industrial effluent.
Adsorbent Dose 2.0 g/L (0.2 g in 100 mL)Determines the number of available active sites for adsorption.[7]
pH 3.0 - 11.0Affects adsorbent surface charge and dye speciation.[7]
Contact Time 0 - 120 minutesRequired to determine the equilibrium time and adsorption rate.
Temperature 25 °CInfluences adsorption kinetics and capacity (thermodynamics).

Remediation Technique 2: Photocatalytic Degradation

Photocatalysis is an advanced oxidation process that utilizes a semiconductor photocatalyst (e.g., TiO₂, ZnO) and a light source (e.g., UV or visible light) to generate highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH).[9] These radicals are non-selective and can mineralize complex organic molecules like Disperse Red 74 into simpler, less harmful compounds like CO₂, H₂O, and mineral acids.[10]

4.1 Mechanism of Photocatalysis

The process is initiated when the semiconductor catalyst absorbs photons with energy equal to or greater than its bandgap. This excites an electron (e⁻) from the valence band (VB) to the conduction band (CB), leaving behind a positive hole (h⁺) in the VB. These charge carriers migrate to the catalyst surface and react with water and oxygen to produce ROS, which then attack and degrade the dye molecules.[9]

G cluster_catalyst Semiconductor Catalyst VB Valence Band (VB) (h⁺) CB Conduction Band (CB) VB->CB e⁻ H2O H₂O VB->H2O h⁺ O2 O₂ CB->O2 e⁻ Light Light (hν ≥ E_bg) Light->VB Excitation Dye Disperse Red 74 (Pollutant) Degraded Degradation Products (CO₂, H₂O, etc.) Dye->Degraded OH_rad •OH (Hydroxyl Radical) H2O->OH_rad O2_rad •O₂⁻ (Superoxide Radical) O2->O2_rad OH_rad->Dye Oxidation O2_rad->Dye Oxidation G cluster_workflow Microbial Degradation Workflow start Isolate/Acclimate Microbial Consortium culture Prepare Inoculum (Liquid Culture) start->culture setup Set up Bioreactor (Dye + Media + Inoculum) culture->setup anaerobic Anaerobic Stage (Azo Bond Cleavage) setup->anaerobic aerobic Aerobic Stage (Amine Degradation) anaerobic->aerobic Sequential Batches analysis Analyze Samples (UV-Vis, GC-MS, etc.) aerobic->analysis end Determine Degradation Efficiency & Pathway analysis->end

Caption: Experimental workflow for a microbial degradation study.

5.1 Experimental Protocol: Bacterial Consortium Degradation

Objective: To assess the capability of a bacterial consortium to decolorize and degrade Disperse Red 74 under sequential anaerobic-aerobic conditions. [11] Materials:

  • Bacterial consortium (e.g., isolated from textile effluent-contaminated soil) [12]* Mineral Salt Medium (MSM)

  • Disperse Red 74 working solution

  • Glucose or other carbon source [12]* Shake flasks or bioreactor

  • Incubator shaker

  • Equipment for creating anaerobic conditions (e.g., nitrogen gas purging, sealed vessels)

Procedure:

  • Inoculum Preparation: Grow the bacterial consortium in a suitable nutrient broth for 24-48 hours to obtain a dense, active culture.

  • Bioreactor Setup: In sterile flasks, add 100 mL of MSM, Disperse Red 74 to a final concentration of 50 mg/L, and a carbon source like glucose (e.g., 5-10 g/L). [12]3. Inoculation: Inoculate each flask with a standard volume (e.g., 5% v/v) of the prepared bacterial culture. Leave one flask un-inoculated as a control.

  • Anaerobic Phase: Seal the flasks and purge with nitrogen gas to create an anaerobic environment. Incubate at a suitable temperature (e.g., 30-35°C) with gentle agitation for a set period (e.g., 94 hours). [11]Monitor decolorization by taking samples periodically.

  • Aerobic Phase: After the anaerobic phase, unseal the flasks and place them in an incubator shaker (e.g., 150 rpm) to introduce oxygen. This facilitates the degradation of the aromatic amines formed during the first stage. [11]Continue incubation for another period (e.g., 48-72 hours).

  • Sampling and Analysis: At the end of each phase, withdraw samples. Centrifuge to remove biomass. Analyze the supernatant for residual dye concentration (UV-Vis) and potentially for degradation byproducts using techniques like GC-MS or HPLC. [13][14]

    Condition Example Value Rationale / Significance
    Microorganism Rhizosphere bacterial consortium Proven efficacy in degrading Disperse Red. [11][12]
    Carbon Source 10% Glucose Serves as an energy source and electron donor for the microbes. [12]
    Anaerobic Time 94 hours Allows for the reductive cleavage of the azo bond. [11]
    Aerobic Time 72 hours Promotes the mineralization of aromatic amine intermediates. [11]

    | Degradation (%) | Up to 98.47% | Demonstrates the high potential of this sequential process. [11]|

Analytical Quantification of Disperse Red 74

6.1 Principle of UV-Vis Spectrophotometry UV-Visible spectrophotometry is the most common method for quantifying the concentration of dyes in solution. It operates on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. The analysis involves measuring the absorbance at the wavelength of maximum absorbance (λ_max) for Disperse Red 74.

6.2 Protocol for Quantification

  • Determine λ_max: Scan a dilute solution of Disperse Red 74 (e.g., 10 mg/L) across the UV-Vis spectrum (typically 200-800 nm) to identify the wavelength of maximum absorbance.

  • Prepare Calibration Curve:

    • Prepare a series of standard solutions of known concentrations (e.g., 0, 2, 5, 10, 15, 20 mg/L) from the stock solution.

    • Measure the absorbance of each standard at the predetermined λ_max.

    • Plot a graph of Absorbance vs. Concentration. The resulting linear plot is the calibration curve. The equation of the line (y = mx + c) will be used to calculate unknown concentrations.

  • Measure Unknowns: Measure the absorbance of the filtered experimental samples at λ_max.

  • Calculate Concentration: Use the absorbance values of your samples and the equation from the calibration curve to calculate the final concentration of Disperse Red 74.

References

  • Monsef Khoshhesab, Z., Gonbadi, K., & Rezaei Behbehani, G. (2014). Removal of Reactive Red 74 Dye from Textile Industrial Waste using Zinc Oxide Nanoparticle. International Journal of Engineering Research and Development. [Link]

  • World Dye Variety. (2012). Disperse Red 74. World Dye Variety. [Link]

  • Patrick, A. S., & Jason, O. C. (2024). Degradation of Azo-dye (Disperse Red) Using Rhizosphere Bacterial Consortium. Life Science Journal. [Link]

  • Patrick, A. S., & Jason, O. C. (2024). Degradation of Azo-dye (Disperse Red) Using Rhizosphere Bacterial Consortium. Global Research in Environment and Sustainability. [Link]

  • RSC Publishing. (2023). Phytoremediative adsorption methodologies to decontaminate water from dyes and organic pollutants. RSC Sustainability. [Link]

  • Enochdye. (n.d.). Disperse red 74 TDS. Enochdye.com. [Link]

  • Chemical Education Xchange. (n.d.). What is the chemical behavior of Disperse Red 74 in the presence of acids and bases?. JCE Staff. [Link]

  • National Center for Biotechnology Information. (n.d.). C.I. Disperse Red 74. PubChem Compound Database. [Link]

  • Motsa, M. M., et al. (2021). Photocatalytic Degradation of Single and Binary Mixture of Brilliant Green and Rhodamine B Dyes by Zinc Sulfide Quantum Dots. MDPI. [Link]

  • Wang, X., et al. (2019). Decolorization and degradation analysis of Disperse Red 3B by a consortium of the fungus Aspergillus sp. XJ-2 and the microalgae Chlorella sorokiniana XJK. RSC Advances. [Link]

  • Hangzhou Epsilon Chemical Co.,Ltd. (n.d.). Disperse red 74. Epsilon-chem.com. [Link]

  • Lellis, B., et al. (2019). A Brief History of Colour, the Environmental Impact of Synthetic Dyes and Removal by Using Laccases. Molecules. [Link]

  • Nkosi, D., et al. (2024). Enhanced photocatalytic degradation of dyes and pharmaceutical pollutants using Fe/TiO2-carbon nanospheres from Sutherlandia Frutescence. Taylor & Francis Online. [Link]

  • Berradi, M., et al. (2022). Microbial Degradation of Azo Dyes: Approaches and Prospects for a Hazard-Free Conversion by Microorganisms. Journal of Fungi. [Link]

  • Shimadzu. (n.d.). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. Shimadzu Corporation. [Link]

  • LabRulez LCMS. (n.d.). Improving the Speed and Quantitative Performance for the Analysis of Allergenic and Carcinogenic Dyes in Industrial, Cosmetics. Waters. [Link]

  • GSC Online Press. (2024). An overview of azo dyes environmental impacts. GSC Biological and Pharmaceutical Sciences. [Link]

  • SUEZ, Water Technologies & Solutions. (n.d.). Using Dyes for Evaluating Photocatalytic Properties: A Critical Review. MDPI. [Link]

  • ResearchGate. (2018). (PDF) Photocatalytic Degradation of Dyes: An Overview. ResearchGate. [Link]

  • Wikipedia. (n.d.). Nuclear and radiation accidents and incidents. Wikipedia. [Link]

  • International Journal of Current Microbiology and Applied Sciences. (2014). Microbial degradation of reactive dyes- A Review. IJCMAS. [Link]

  • International Journal of Advanced Research in Biological Sciences. (n.d.). Environment friendly approach to remove unbound disperse dyes from polyester fabric. IJARBS. [Link]

  • ResearchGate. (2015). Kinetics and Isotherm studies of disperse red dye using activated carbon. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Aggregation of Disperse Red 74 in Aqueous Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Disperse Red 74. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Disperse Red 74 in their experiments and encountering challenges with its stability in aqueous media. As a hydrophobic azo dye, Disperse Red 74 presents unique handling requirements to prevent aggregation and ensure experimental reproducibility. This document provides in-depth troubleshooting advice, validated protocols, and the scientific rationale behind our recommendations.

Section 1: Quick Reference - Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling of Disperse Red 74.

Q: Why is my Disperse Red 74 crashing out of my aqueous buffer?

A: Disperse Red 74 is a non-ionic, hydrophobic molecule with very low solubility in water.[1] When added to an aqueous solution without the proper stabilizing agents, its molecules are more attracted to each other than to the water molecules, causing them to clump together and precipitate. This process is known as aggregation.

Q: What is the ideal pH for a Disperse Red 74 solution?

A: The optimal pH for maintaining a stable dispersion of Disperse Red 74 is slightly acidic, typically in the range of 5.0 to 6.0.[2][3] The dye is sensitive to alkaline conditions, which can alter its chemical structure and promote instability.[4] We recommend using an acetate buffer to maintain this pH range reliably.

Q: Can I just add the dye powder directly to my aqueous medium?

A: No, this is strongly discouraged. Direct addition of the powder to water will lead to immediate clumping and poor dispersion. A stable formulation requires the use of dispersing agents or the creation of a concentrated stock solution in a suitable organic solvent first.

Q: What are the first visual signs of dye aggregation?

A: The initial signs include a loss of solution clarity, the appearance of a visible haze or cloudiness, and the formation of small particulates. Over time, these aggregates will settle, forming a distinct precipitate at the bottom of your container. This can lead to inconsistent and unreliable results in your experiments.

Section 2: The Science of Aggregation

To effectively prevent aggregation, it is crucial to understand the underlying mechanism. Disperse dyes are essentially fine pigment particles.[5] In an aqueous environment, these hydrophobic particles seek to minimize their contact with water.

The primary driving force for aggregation is the hydrophobic effect. Water molecules form a highly ordered "cage-like" structure around the nonpolar surface of the dye molecules. This is an energetically unfavorable state. To increase the overall entropy of the system, the dye molecules self-associate, reducing the total hydrophobic surface area exposed to water. This process is governed by weak intermolecular forces, primarily van der Waals interactions between the dye molecules.

Caption: The progression from individual molecules to irreversible flocculation.

Section 3: Troubleshooting Guide - Proactive Prevention of Aggregation

This section provides detailed, protocol-driven answers to guide you in preparing stable aqueous dispersions of Disperse Red 74.

Q: What is the most reliable method to prepare a stable aqueous dispersion of Disperse Red 74?

A: The most robust method involves the use of specialized dispersing agents. These are surface-active agents (surfactants) that adsorb onto the surface of the dye particles, preventing them from clumping together.[6] They achieve this through two primary mechanisms: electrostatic repulsion and steric hindrance.

Experimental Protocol: Preparation of a Stabilized Aqueous Dispersion
  • Selection of Dispersing Agent: Choose an appropriate dispersing agent. Anionic dispersants are highly effective for disperse dyes. (See Table 1 for recommendations).

  • Preparation of Dispersant Solution: Prepare a 1% (w/v) solution of the chosen dispersing agent in high-purity deionized water.

  • Making the Paste: Weigh the required amount of Disperse Red 74 powder. Add a small amount of the dispersant solution to the powder and mix thoroughly with a spatula or glass rod to form a smooth, uniform paste. This initial wetting step is critical to break down any initial clumps of dye powder.

  • Dilution: Gradually add the remaining dispersant solution to the paste while stirring continuously. A magnetic stirrer is recommended.

  • Homogenization: For optimal stability and a fine particle size (target of 0.5-1 micron), the dispersion should be homogenized.[5] Use a high-shear mixer or, for best results, a probe sonicator. Sonicate in short bursts in an ice bath to prevent overheating, which can destabilize the dispersion.[7]

  • Final pH Adjustment: Check the pH of the final dispersion and adjust to 5.0-6.0 using a dilute solution of acetic acid.

Dispersing Agent TypeExample ProductMechanismTypical Concentration (dye:agent ratio)
Anionic Naphthalene Sulfonate Formaldehyde Condensate (e.g., Dispersant MF)Electrostatic Repulsion1:0.5 to 1:2 by weight[8][9]
Anionic Lignin SulfonatesElectrostatic Repulsion1:0.5 to 1:2 by weight[7]
Non-ionic Alkylphenol Polyoxyethylene DerivativesSteric HindranceVaries; consult manufacturer's data

Table 1: Recommended Dispersing Agents for Disperse Red 74.

Q: How do I choose the right stabilization strategy for my experiment?

A: The best strategy depends on your experimental constraints, particularly the tolerance for additives (dispersants) or organic solvents. The following workflow can guide your decision.

G A Start: Need stable aqueous Disperse Red 74 solution B Is your downstream application sensitive to surfactants or polymers? A->B C Use Dispersing Agent Method (e.g., Naphthalene Sulfonate). Provides highest stability. B->C No D Is your application tolerant to small amounts of a water-miscible organic solvent? B->D Yes E Use Co-Solvent Method. Prepare a concentrated stock in a suitable solvent (e.g., DMSO). Dilute into aqueous buffer just before use. D->E Yes F Method not recommended. Aggregation is highly likely. Re-evaluate experimental constraints. D->F No

Caption: Decision workflow for selecting a stabilization method.

Q: What is the role of pH and how do I control it?

A: As noted, Disperse Red 74 is most stable in a slightly acidic pH range of 5.0-6.0.[2][3] In alkaline conditions, the dye's azo bond and other functional groups can become susceptible to hydrolysis or other chemical changes, leading to degradation and aggregation.

Protocol for pH Control:

  • Buffer System: Utilize a 10-50 mM sodium acetate buffer system. Prepare separate stock solutions of acetic acid and sodium acetate and mix them to achieve the target pH of 5.5.

  • Verification: Always measure the final pH of your dye dispersion after all components have been added, as the dye formulation itself can slightly alter the pH. Adjust as needed with dilute acetic acid or sodium hydroxide.

Q: Can I use co-solvents to improve solubility?

A: Yes, using a water-miscible organic solvent is a common and effective strategy, especially for preparing concentrated stock solutions that are then diluted into your aqueous experimental medium. Disperse Red 74 is soluble in solvents like acetone and ethanol.[2][4]

Experimental Protocol: Co-Solvent Stock Solution Method
  • Solvent Selection: Choose a solvent that is compatible with your experimental system. (See Table 2). Dimethyl sulfoxide (DMSO) is often a good choice due to its high solubilizing power and miscibility with water.

  • Stock Solution Preparation: Dissolve the Disperse Red 74 powder in the chosen organic solvent to create a concentrated stock solution (e.g., 1-10 mg/mL). Gentle warming or vortexing can aid dissolution.

  • Dilution into Aqueous Medium: Just prior to use, perform a serial dilution of the organic stock solution into your aqueous buffer. It is critical to add the stock solution to the buffer while stirring vigorously to prevent localized high concentrations that can cause immediate precipitation.

  • Final Concentration: Be mindful of the final concentration of the organic solvent in your working solution. Many biological or chemical systems are sensitive to solvents, so aim for the lowest final solvent concentration possible (typically <1%).

Co-SolventProperties & Considerations
Dimethyl Sulfoxide (DMSO) Excellent solubilizing power. Keep final concentration low (<0.5%) for cell-based assays.
Acetone Good solubility for Disperse Red 74.[2] Highly volatile.
Ethanol Good solubility for Disperse Red 74.[2] Less toxic than other solvents but can still affect biological systems.
Polyethylene Glycol (PEG) Can act as a co-solvent and stabilizer by forming hydrogen bonds with the dye.[10]

Table 2: Common Co-solvents for Disperse Red 74.

Section 4: Troubleshooting Guide - Reactive Measures

Q: I've already observed aggregation in my solution. Can I rescue it?

A: It depends on the severity. If you have fine aggregates (a hazy solution), you may be able to redisperse them. If significant precipitation has occurred (flocculation), it is often irreversible, and it is best to prepare a fresh solution.[7]

Rescue Protocol: Sonication-Assisted Redispersion

  • Add a small amount of a suitable dispersing agent (e.g., 0.1% w/v Naphthalene Sulfonate condensate) to the aggregated solution.

  • Place the solution in an ice bath to keep it cool.

  • Insert a probe sonicator into the solution.

  • Apply short bursts of sonication (e.g., 10 seconds on, 20 seconds off) for a total of 2-5 minutes.

  • Visually inspect the solution for improved clarity. This method can break down soft agglomerates, but it will not resolubilize heavily precipitated or crystalline dye.

Section 5: Summary of Key Parameters
ParameterRecommendationRationale
pH 5.0 - 6.0Prevents alkaline hydrolysis and degradation of the dye.[2][3]
Additives Anionic Dispersing AgentsProvides electrostatic repulsion to prevent particle aggregation.[7][11]
Solvents Use of co-solvents (e.g., DMSO) for stock solutionsIncreases intrinsic solubility, allowing for stable dilution into aqueous media.[2][4]
Temperature Prepare at room temperature; avoid excessive heat unless specifiedHigh temperatures can increase aggregation kinetics if the dispersion is not properly stabilized.[7]
Dye Purity Use high-purity gradeImpurities can act as nucleation sites for aggregation.[5][7]
Preparation Prepare a paste first or use a stock solutionEnsures proper wetting and avoids clumping upon addition to the bulk aqueous phase.
References
  • ENOCHDYE. (n.d.). Disperse red 74 TDS. Retrieved from [Link]

  • Textile Knowledge. (n.d.). Dyeing mechanism of disperse dye. Retrieved from [Link]

  • Sinoever. (n.d.). China Biggest Disperse Red 74 Suppliers & Manufacturers & Factory - MSDS Sheet. Retrieved from [Link]

  • Hangzhou Fucai Chem Co., Ltd. (2024, March 14). The DISPERSION of disperse dyes. Retrieved from [Link]

  • World dye variety. (2012, March 6). Disperse Red 74. Retrieved from [Link]

  • Colourinn. (n.d.). What is Disperse Dyeing? A Complete Guide to Dyeing Synthetics. Retrieved from [Link]

  • Hangzhou Tiankun Chem Co.,Ltd. (2021, October 11). What is the stability of disperse dyes?. Retrieved from [Link]

  • Sinoever International Co.,Ltd. (2018, October 18). Dyeing properties of disperse dyes - dispersion stability. Retrieved from [Link]

  • Sinoever. (2020, March 20). How to Prevent the Aggregation of Disperse Dyes in Dyeing?(2). Retrieved from [Link]

  • Autumn Color Co., Ltd. (n.d.). The Role and Benefits of Dispersing Agents in Disperse Dyeing. Retrieved from [Link]

  • Hangzhou Tiankun Chem Co.,Ltd. (2020, December 31). How to improve the solubility of acid dyes?. Retrieved from [Link]

  • Scribd. (n.d.). Temperature & pH Effects on Disperse Dyeing. Retrieved from [Link]

  • Google Patents. (n.d.). US4214872A - Dispersing agents for finely dividing and stabilizing dyestuffs, pigments and optical brighteners as well as the dispersions thereby obtained.
  • Chemanova. (n.d.). Understanding the Role of Dispersing Agents in the Use of Disperse Dyes. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Mechanism of dye solubilization and de-aggregation by urea. Retrieved from [Link]

  • MDPI. (2022). Solubilization of Hydrophobic Dyes in Surfactant Solutions. Retrieved from [Link]

Sources

Technical Support Center: Disperse Red 74 Photostability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Improving the Photostability and Fatigue Resistance of Disperse Red 74 (DR74) Ticket ID: DR74-STAB-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Optical Materials Division

Executive Summary

Disperse Red 74 (DR74) is a pseudo-stilbene type azo dye widely used in nonlinear optics (NLO) and photo-responsive polymers due to its efficient trans-cis-trans isomerization cycles. However, researchers frequently encounter photodegradation (bleaching) and orientational fatigue (loss of switchability).

This guide addresses the root causes of these failures—primarily photo-oxidative cleavage and matrix-induced mobility—and provides validated protocols to stabilize your experiments.

Module 1: The Chemical Environment (Oxidation & Quenching)

Q: My DR74 films bleach rapidly under UV/Green light irradiation. Is the dye defective? A: It is likely not the dye quality, but the presence of atmospheric oxygen. Technical Insight: DR74, like Disperse Red 1, generates singlet oxygen (


) upon excitation. This highly reactive species attacks the azo linkage (-N=N-), cleaving the chromophore and destroying its optical properties. This is a self-sensitized photo-oxidation process.[1]

Troubleshooting Protocol: Deoxygenation & Quenching To stop bleaching, you must interrupt the singlet oxygen pathway.

  • The "Vacuum" Standard:

    • Method: Place your sample in a cryostat or vacuum cell (

      
       mbar) during irradiation.
      
    • Why: Removing molecular oxygen eliminates the precursor for

      
      .
      
    • Expected Result: Photostability typically increases by a factor of 10–50x compared to ambient air.

  • Chemical Quenching (If vacuum is impossible):

    • Additive: Incorporate DABCO (1,4-diazabicyclo[2.2.2]octane) into your polymer matrix.

    • Concentration: 1–2 wt% relative to the polymer.

    • Mechanism: DABCO acts as a scavenger, physically quenching

      
       back to ground state oxygen without destroying the dye.
      
Visualization: The Photo-Oxidation Trap

The following diagram illustrates the competing pathways between useful isomerization and destructive oxidation.

DR74_Degradation DR74_Trans DR74 (Trans) Ground State Excited Excited State (Singlet/Triplet) DR74_Trans->Excited hv (Light) DR74_Cis DR74 (Cis) Metastable Excited->DR74_Cis Isomerization (Desired) SingletOx Singlet Oxygen (¹O₂) Excited->SingletOx Energy Transfer to O₂ DR74_Cis->DR74_Trans Thermal/hv Relaxation Bleached Bleached Product (Irreversible) SingletOx->Bleached Attacks Azo Bond DABCO DABCO (Quencher) DABCO->SingletOx Quenches

Caption: Figure 1. Kinetic competition between reversible switching (Blue path) and irreversible photo-oxidation (Red path). DABCO intercepts the destructive species.

Module 2: The Physical Matrix (Guest-Host vs. Side-Chain)

Q: I see "fatigue" where the signal drops after a few cycles, even in a vacuum. Why? A: You are likely using a Guest-Host (doped) system. Technical Insight: In doped systems (e.g., DR74 physically mixed into PMMA), the dye molecules retain significant translational mobility. Over repeated cycling, they aggregate (forming H-aggregates) or orient themselves into "dark" pockets where they can no longer absorb the pump light. This is not chemical destruction; it is physical retirement.

Troubleshooting Protocol: Covalent Attachment Switch from doping to Side-Chain Functionalized Polymers .

FeatureGuest-Host (Doped)Side-Chain (Covalent)
Preparation Mixing Dye + PolymerChemical Synthesis (Copolymerization)
Dye Mobility High (Diffusion possible)Restricted (Anchored to backbone)
Max Concentration ~10 wt% (Phase separation risk)>50 wt% (No phase separation)
Thermal Stability Low (Plasticization effect)High (Determined by Polymer Tg)
Fatigue Resistance Poor Excellent

Recommendation: If you cannot synthesize a side-chain polymer, use a High-Tg Polymer Matrix like Polyimide or Polycarbonate instead of PMMA. The rigid cage restricts translational diffusion while allowing rotational isomerization.

Module 3: Experimental Optimization

Q: What light intensity should I use? A: Lower is often better. Technical Insight: Photodegradation is often non-linear. Doubling the intensity can quadruple the degradation rate if thermal effects (heating the film) come into play.

Protocol: Intensity Titration

  • Start with 10 mW/cm² .

  • Measure the degradation rate constant (

    
    ).
    
  • Only increase intensity if the NLO signal (or birefringence) is insufficient.

  • Heat Management: If using high power (>100 mW/cm²), mount the sample on a temperature-controlled stage set to 20°C to prevent local melting/softening of the polymer matrix.

Validated Protocol: Preparation of Photostable DR74 Films

This protocol minimizes aggregation and oxidation risks for a standard Guest-Host system (if Side-Chain is unavailable).

Materials:

  • Disperse Red 74 (Recrystallized twice from ethanol).

  • PMMA (MW > 100,000 g/mol to ensure high Tg).

  • Solvent: Cyclohexanone (High boiling point reduces "orange peel" defects).

  • Additive: DABCO (1.0 wt% relative to PMMA).

Step-by-Step:

  • Solution Prep: Dissolve PMMA in Cyclohexanone (10 wt% solids).

  • Doping: Add DR74 to the solution (5 wt% relative to PMMA). Do not exceed 10% to avoid aggregation.

  • Quencher: Add DABCO (1 wt%). Stir for 4 hours in the dark.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter.

  • Spin Coating: Spin at 1500 rpm for 60s onto glass substrates.

  • Annealing (Critical): Bake at 80°C (vacuum oven) for 12 hours.

    • Why: Removes residual solvent. Solvent lowers the Tg and facilitates oxygen diffusion.

  • Encapsulation: Immediately coat with a thin layer of PVA (Polyvinyl alcohol) or seal with a cover slip and epoxy if not measuring in a vacuum chamber. PVA acts as a barrier to oxygen.

Troubleshooting Decision Tree

Use this logic flow to diagnose your specific instability issue.

Troubleshooting Start Start: Signal Loss Observed CheckType Is the loss reversible (Thermal/Dark recovery)? Start->CheckType Reversible Yes (Fatigue/Relaxation) CheckType->Reversible Irreversible No (Bleaching) CheckType->Irreversible FatigueCheck Check Matrix Tg Reversible->FatigueCheck EnvCheck Is Sample in Vacuum? Irreversible->EnvCheck LowTg Tg is Low (<80°C) FatigueCheck->LowTg HighTg Tg is High (>120°C) FatigueCheck->HighTg Action1 Switch to Polyimide or Covalent Attachment LowTg->Action1 Action2 Check for Aggregation (Reduce Concentration) HighTg->Action2 InAir In Air EnvCheck->InAir InVac In Vacuum EnvCheck->InVac Action3 Remove Oxygen (Vacuum/N2 Purge) InAir->Action3 Action4 Add DABCO or Reduce Light Intensity InVac->Action4

Caption: Figure 2. Diagnostic workflow for identifying the root cause of DR74 signal degradation.

References

  • Galstyan, T. (2016). Photonics and Photoactive Materials. Springer.
  • Sekkat, Z., & Wood, J. (1997). "Photo-orientation of azo dyes in various polymer matrices." Journal of the Optical Society of America B, 14(4), 829. Link

  • Sobeck, S., et al. (2020).[2] "Photostability of organic red food dyes." Food Chemistry, 315, 126249. (Comparative analysis of azo dye degradation kinetics and anoxia effects). Link

  • Pino, E., et al. (2020).[3] "TiO2 Photocatalyzed Degradation of the Azo Dye Disperse Red 1 in Aqueous Micellar Environments." Photochemistry and Photobiology, 97(1).[3] (Mechanisms of oxidative degradation in azo dyes similar to DR74). Link

  • BenchChem. (2025).[4] "Incorporating Azo Dyes into Polymer Matrices: Guest-Host vs Covalent." Application Notes. (Methodologies for doping vs grafting). Link

Sources

Technical Support Center: Disperse Red 74 Staining Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Disperse Red 74 staining protocols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a hydrophobic, lipophilic dye, Disperse Red 74 presents unique challenges and opportunities in the staining of nonpolar cellular components, such as lipid droplets. This document is structured to provide not just solutions, but also the underlying scientific principles to empower you to optimize your staining protocols effectively.

Troubleshooting Guide: Question & Answer Format

This section addresses specific issues you may encounter during your Disperse Red 74 staining experiments. Each problem is followed by a detailed explanation of the potential causes and step-by-step guidance to resolve the issue.

Problem 1: I am observing precipitate or aggregates in my staining solution and on my sample.

Question: My Disperse Red 74 staining solution appears cloudy, and I see small, intensely stained dots on my coverslip that are not associated with cells. What is causing this and how can I fix it?

Answer:

This is a classic sign of dye aggregation, a common issue with hydrophobic dyes like Disperse Red 74 when introduced into aqueous environments.[1][2][3]

Causality Explained:

Disperse Red 74 is sparingly soluble in water. When a concentrated stock solution, typically made in a solvent like ethanol or acetone, is diluted into an aqueous buffer or cell culture medium, the dye molecules can rapidly come out of solution and clump together.[4][5] These aggregates then settle on your sample, leading to the punctate, non-specific staining you are observing. The stability of the dye dispersion can be affected by factors such as pH, temperature, and the presence of salts in the buffer.[1]

Step-by-Step Troubleshooting:

  • Optimize Stock Solution Preparation:

    • Ensure your Disperse Red 74 powder is fully dissolved in an appropriate organic solvent (e.g., ethanol or acetone) to make a concentrated stock solution.[4][5]

    • Briefly vortex or sonicate the stock solution to break up any small, undissolved particles.

  • Improve Dilution Technique:

    • When diluting the stock solution into your aqueous staining buffer, do not add the stock solution directly to the entire volume of buffer at once.

    • Instead, while vortexing or rapidly stirring the buffer, add the stock solution dropwise. This promotes rapid dispersion of the dye molecules and minimizes the formation of aggregates.

  • Incorporate a Surfactant:

    • For persistent aggregation, consider adding a non-ionic surfactant, such as Pluronic F-127 or a low concentration of Triton X-100 (e.g., 0.01-0.05%), to your staining buffer. Surfactants can help to stabilize the dye dispersion and prevent aggregation.

  • Filter the Staining Solution:

    • Before applying the staining solution to your cells, filter it through a 0.22 µm syringe filter to remove any pre-existing aggregates.

Problem 2: The staining is very weak, or I am not seeing any signal at all.

Question: I have followed the protocol, but my cells show very little to no red fluorescence. What could be the reason for this weak signal?

Answer:

Weak or no staining with Disperse Red 74 can stem from several factors, ranging from suboptimal staining conditions to issues with the imaging setup.

Causality Explained:

As a lipophilic dye, Disperse Red 74 staining efficiency depends on its ability to partition into the hydrophobic environment of lipid droplets. If the dye concentration is too low, the incubation time is too short, or the cell permeability is compromised, the dye may not accumulate sufficiently in the target organelles. Furthermore, the fluorescence of many dyes is sensitive to the local environment, and issues with pH can affect the signal.[4][5]

Step-by-Step Troubleshooting:

  • Optimize Dye Concentration and Incubation Time:

    • Concentration: Increase the working concentration of Disperse Red 74 in a stepwise manner. Create a dilution series to find the optimal concentration for your cell type and experimental conditions.

    • Incubation Time: Extend the incubation period. Lipid droplet staining can sometimes require longer incubation times for the dye to fully penetrate the cell and accumulate in the droplets.

  • Check Cell Health and Permeability:

    • Ensure your cells are healthy and not overly confluent, as this can affect dye uptake.

    • If you are staining fixed cells, ensure the permeabilization step (if used) is adequate. However, for lipid droplet staining with lipophilic dyes, a permeabilization step is often not necessary and can even be detrimental by extracting lipids. If you are fixing your cells, paraformaldehyde (PFA) is generally preferred over methanol, as methanol can dissolve lipids.

  • Verify Imaging Settings:

    • Filter Sets: Confirm that you are using the correct excitation and emission filters for Disperse Red 74. While specific excitation and emission maxima for its use in microscopy are not well-documented, as an azo dye, it will have a broad absorption spectrum. Start with a standard TRITC or Texas Red filter set and optimize from there.

    • Exposure Time: Increase the exposure time on your microscope's camera.

    • Light Source: Ensure your microscope's lamp is functioning correctly and has not aged significantly, which can lead to reduced illumination intensity.

  • Control for Lipid Content:

    • To confirm that the lack of signal is not due to a low abundance of lipid droplets in your cells, consider treating a control group of cells with oleic acid complexed to BSA. This will induce the formation of lipid droplets and should result in a strong signal if the staining protocol is working.

Problem 3: I am observing high background fluorescence, making it difficult to distinguish the signal from the noise.

Question: The entire cell, or the entire field of view, has a high level of red fluorescence, which is obscuring the specific staining of lipid droplets. How can I reduce this background?

Answer:

High background fluorescence is a common challenge, especially with hydrophobic probes that can non-specifically associate with other cellular membranes and hydrophobic pockets within the cell.[6][7]

Causality Explained:

Disperse Red 74's hydrophobicity drives its accumulation in lipid-rich structures. However, this same property can cause it to bind non-specifically to other membranes, such as the plasma membrane, endoplasmic reticulum, and mitochondria, leading to a diffuse cytoplasmic glow. Additionally, autofluorescence from the cells themselves or the culture medium can contribute to the background signal.[8][9][10]

Step-by-Step Troubleshooting:

  • Optimize Staining and Washing Steps:

    • Reduce Dye Concentration: High concentrations of the dye are a primary cause of high background. Use the lowest concentration of Disperse Red 74 that provides a detectable signal in your lipid droplets.

    • Decrease Incubation Time: Shorter incubation times can minimize the non-specific binding of the dye to other cellular components.

    • Thorough Washing: After staining, wash the cells multiple times with a suitable buffer (e.g., PBS or HBSS) to remove unbound or loosely bound dye.

  • Manage Autofluorescence:

    • Use Phenol Red-Free Medium: If imaging live cells, use a phenol red-free culture medium during the imaging session, as phenol red is fluorescent.

    • Autofluorescence Quenching: For fixed cells, you can use a quenching agent like Sudan Black B or a commercial autofluorescence quencher.[8][9] However, be aware that some quenchers may also reduce the specific signal.

    • Photobleaching: Pre-illuminating the sample with the excitation light before acquiring the final image can sometimes reduce background autofluorescence.[11][12]

  • Consider a Different Mounting Medium:

    • If you are mounting your coverslips, use a mounting medium specifically designed for fluorescence microscopy that has anti-fade and low background properties.

  • Image Analysis:

    • If the background is uniform, it can sometimes be subtracted during image analysis. However, it is always preferable to optimize the staining protocol to minimize the background at the source.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a Disperse Red 74 stock solution?

A1: Disperse Red 74 is soluble in ethanol and acetone.[4][5] A stock solution of 1-5 mg/mL in high-quality, anhydrous ethanol or acetone is a good starting point. Store the stock solution in a tightly sealed vial at -20°C, protected from light.

Q2: Can I use Disperse Red 74 for live-cell imaging?

A2: While primarily used as a textile dye, its lipophilic nature suggests it can be used for live-cell imaging of lipid droplets. However, like many synthetic dyes, it may have some level of cytotoxicity. It is crucial to perform a dose-response and time-course experiment to determine the optimal, non-toxic concentration and incubation time for your specific cell type.

Q3: How photostable is Disperse Red 74?

A3: The photostability of Disperse Red 74 in a microscopy setting is not extensively documented in the scientific literature.[13][14][15] As a general precaution with any fluorescent dye, it is advisable to minimize the exposure of your stained samples to light to prevent photobleaching. Use neutral density filters to reduce the intensity of the excitation light and keep exposure times as short as possible.

Q4: Are there any alternatives to Disperse Red 74 for staining lipid droplets?

A4: Yes, there are several well-established and characterized fluorescent dyes for staining lipid droplets. The most common alternatives include:

  • Nile Red: A highly fluorescent, lipophilic stain that is intensely fluorescent in a lipid-rich environment and has minimal fluorescence in aqueous media.[16][17][18][19]

  • BODIPY Dyes (e.g., BODIPY 493/503): These dyes are known for their sharp fluorescence peaks, high quantum yields, and relative insensitivity to the polarity and pH of their environment.[16][20]

  • Oil Red O: A fat-soluble diazo dye commonly used for staining neutral lipids in fixed cells and tissue sections.[21]

For researchers seeking fluorescent alternatives with better safety profiles and suitability for quantitative analysis, Nile Red or the BODIPY™ series are generally recommended.[22]

Q5: What is the optimal pH for Disperse Red 74 staining?

A5: In the context of textile dyeing, the optimal pH for Disperse Red 74 is between 5 and 6.[4][5] For biological applications, it is best to perform the staining in a physiologically relevant buffer, such as PBS or HBSS, which typically have a pH between 7.2 and 7.4. If you are experiencing issues with dye aggregation or weak staining, you could try adjusting the pH of your staining buffer to be slightly acidic, but be mindful of the potential effects on cell health.

Experimental Workflow & Diagrams

Standard Staining Protocol for Lipid Droplets in Cultured Cells

This protocol provides a general starting point for staining lipid droplets with Disperse Red 74. Optimization of dye concentration and incubation time is highly recommended for each cell type and experimental condition.

Materials:

  • Disperse Red 74 powder

  • Ethanol or Acetone (anhydrous)

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Cells cultured on coverslips

  • (Optional) Oleic acid-BSA complex for inducing lipid droplet formation

  • (Optional for fixed cells) 4% Paraformaldehyde (PFA) in PBS

Protocol:

  • Preparation of Stock Solution:

    • Prepare a 1 mg/mL stock solution of Disperse Red 74 in ethanol or acetone.

    • Store the stock solution at -20°C, protected from light.

  • Cell Preparation:

    • (Optional) Induction of Lipid Droplets: To induce lipid droplet formation, incubate cells with an oleic acid-BSA complex for 12-24 hours prior to staining.

    • Live-Cell Staining:

      • Wash the cells twice with warm PBS or HBSS.

    • Fixed-Cell Staining:

      • Wash the cells twice with PBS.

      • Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

      • Wash the cells three times with PBS.

  • Staining:

    • Prepare the staining solution by diluting the Disperse Red 74 stock solution into warm PBS or HBSS to the desired final concentration (e.g., start with a range of 0.1 - 5 µg/mL).

    • Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Remove the staining solution and wash the cells three times with PBS or HBSS.

  • Imaging:

    • Mount the coverslips on a microscope slide with a suitable mounting medium.

    • Image the cells using a fluorescence microscope with appropriate filters (e.g., TRITC or Texas Red filter set).

Troubleshooting Workflow Diagram

TroubleshootingWorkflow cluster_start cluster_problem cluster_solutions cluster_actions_agg cluster_actions_weak cluster_actions_bg cluster_end Start Staining Issue Observed Problem Identify the Primary Issue Start->Problem Aggregates Precipitate/ Aggregates Problem->Aggregates Precipitate WeakSignal Weak/No Signal Problem->WeakSignal Weak Signal HighBg High Background Problem->HighBg High Background Action_Agg1 Optimize Dilution Aggregates->Action_Agg1 Action_Weak1 Increase Concentration/ Incubation Time WeakSignal->Action_Weak1 Action_Bg1 Decrease Concentration/ Incubation Time HighBg->Action_Bg1 Action_Agg2 Add Surfactant Action_Agg1->Action_Agg2 Action_Agg3 Filter Solution Action_Agg2->Action_Agg3 End Problem Resolved Action_Agg3->End Action_Weak2 Check Cell Health/ Permeability Action_Weak1->Action_Weak2 Action_Weak3 Verify Imaging Settings Action_Weak2->Action_Weak3 Action_Weak3->End Action_Bg2 Thorough Washing Action_Bg1->Action_Bg2 Action_Bg3 Use Autofluorescence Quencher Action_Bg2->Action_Bg3 Action_Bg3->End

Caption: Troubleshooting workflow for Disperse Red 74 staining.

Mechanism of Staining Diagram

StainingMechanism cluster_cell Cellular Environment cluster_cytoplasm Cytoplasm (Aqueous) cluster_lipid_droplet Lipid Droplet (Hydrophobic) Dye_in_Cytoplasm Disperse Red 74 (Monomeric, Low Fluorescence) Dye_in_LD Disperse Red 74 (Accumulated, High Fluorescence) Dye_in_Cytoplasm->Dye_in_LD Partitioning into Hydrophobic Environment Dye_in_Medium Disperse Red 74 in Staining Buffer Dye_in_Medium->Dye_in_Cytoplasm Passive Diffusion

Caption: Mechanism of Disperse Red 74 staining of lipid droplets.

References

  • Enochdye. (n.d.). Disperse red 74 TDS. Retrieved from [Link]

  • World dye variety. (2012, March 6). Disperse Red 74. Retrieved from [Link]

  • Grimm, J. B., et al. (2020). A Bright, Photostable, and Far-Red Dye That Enables Multicolor, Time-Lapse, and Super-Resolution Imaging of Acidic Organelles. ACS Central Science, 6(10), 1769–1780. Retrieved from [Link]

  • Hangzhou Tiankun Chem Co.,Ltd. (2021, October 11). What is the stability of disperse dyes? Retrieved from [Link]

  • Grimm, J. B., et al. (2020). A Bright, Photostable Dye that Enables Multicolor, Time Lapse, and Super-Resolution Imaging of Acidic Organelles. ACS Central Science, 6(10), 1769–1780. Retrieved from [Link]

  • LookChem. (n.d.). Disperse Red 74. Retrieved from [Link]

  • Teng, K. W., et al. (2013). Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding. PLoS ONE, 8(9), e74200. Retrieved from [Link]

  • Sun, Y., & Chakrabarty, S. (2017). Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy. Journal of Visualized Experiments, (127), 56211. Retrieved from [Link]

  • Coates, E. (2009). Aggregation of Dyes in Aqueous Solutions. Journal of the Society of Dyers and Colourists, 85(8), 355-368. Retrieved from [Link]

  • Yuan, L., et al. (2022). A synergistic strategy to develop photostable and bright dyes with long Stokes shift for nanoscopy. Nature Communications, 13(1), 2213. Retrieved from [Link]

  • McKay, R. B. (1980). Studies in the aggregation of disperse dyes. Coloration Technology, 96(1), 13-17. Retrieved from [Link]

  • Greenspan, P., Mayer, E. P., & Fowler, S. D. (1985). Nile red: a selective fluorescent stain for intracellular lipid droplets. The Journal of cell biology, 100(3), 965–973. Retrieved from [Link]

  • Penjwe, A. R., & Feron, O. (2018). Recent Advances in Fluorescent Probes for Lipid Droplets. Molecules (Basel, Switzerland), 23(9), 2333. Retrieved from [Link]

  • Hangzhou Epsilon Chemical Co.,Ltd. (n.d.). Disperse red 74. Retrieved from [Link]

  • Greenspan, P., & Fowler, S. D. (1985). "Nile Red" A Selective Fluorescent Stain for Intracellular Lipid Droplets. The Journal of cell biology, 100(3), 965-73. Retrieved from [Link]

  • Boumelhem, B. B., et al. (2021). Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues. bio-protocol, 11(17), e4151. Retrieved from [Link]

  • Sun, Y., & Chakrabarty, S. (2017). Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy. Journal of visualized experiments : JoVE, (127), 56211. Retrieved from [Link]

  • de Almeida, R. F., et al. (2018). Procedures for the staining of lipid droplets with Oil Red O. protocols.io. Retrieved from [Link]

  • Gorka, A. P., & Nani, R. R. (2014). New Fluorescence Probes for Live-Cell Imaging. Wiley Analytical Science. Retrieved from [Link]

  • Dojindo. (n.d.). Lipid Droplet Staining Lipi-Red. Retrieved from [Link]

  • The Scientist. (2023, July 27). Stepping Out of the Background. Retrieved from [Link]

Sources

Overcoming solubility issues of Disperse Red 74 in biological buffers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

The Challenge: Disperse Red 74 (DR74) is a hydrophobic azo dye (CAS: 61703-11-5) primarily designed for polyester fibers.[1] In biological research—often for toxicity screening, microplastic staining, or lipid probing—users frequently encounter immediate precipitation ("crashing out") when introducing organic stock solutions into aqueous buffers (PBS, DMEM, Tris).[1]

The Science: DR74 lacks ionizable polar groups (sulfonates/carboxylates) that typically confer water solubility to biological stains. With a calculated LogP of ~4.12, it is highly lipophilic.[1] In aqueous environments at physiological pH (7.4), the hydrophobic effect drives dye molecules to aggregate instantly, forming non-functional precipitates that cause artifacts in absorbance/fluorescence readings and clog flow cytometry lines.[1]

Chemical Property Table
PropertyValueImplication for Biology
CAS Number 61703-11-5Verification of identity (distinct from Disperse Red 1).[1][2]
Molecular Weight 471.46 g/mol Small enough for cellular uptake if solubilized.[1]
LogP (Hydrophobicity) ~4.12High hydrophobicity; requires carrier or surfactant.[1]
Solubility (Water) < 0.1 mg/mLInsoluble in pure buffers.
Solubility (Organics) Soluble in DMSO, Acetone, EthanolBest solvents for stock preparation.[1]
pKa N/A (Non-ionic)pH adjustment of buffer will not improve solubility.

Troubleshooting Guide (FAQ)

Q1: I dissolved DR74 in DMSO, but it precipitates immediately when I add it to PBS. Why?

A: This is the "Solvent Shock" phenomenon. When a droplet of DMSO-solvated dye hits water, the DMSO diffuses away rapidly.[1] Because the water cannot solvate the hydrophobic dye molecules, they instantly cluster together (aggregate) before they can disperse.[1] Fix: Do not add DMSO stock directly to static buffer. Use Protocol A (Vortex Injection) or Protocol B (Surfactant Shielding) below.[1]

Q2: Can I just heat the PBS to dissolve it?

A: No. While heat increases solubility for some salts, it will not overcome the hydrophobic repulsion of DR74 in water.[1] Heating may actually accelerate aggregation or degrade heat-labile biological components in your buffer.[1]

Q3: My solution looks clear, but my data is noisy. What's happening?

A: You likely have "micro-precipitates."[1] The dye has formed nano-aggregates that are invisible to the naked eye but scatter light and bind non-specifically to plastics and proteins. Validation: Centrifuge your working solution at 10,000 x g for 5 minutes. If you see a red pellet, your dye was not truly soluble.[1]

Q4: Is this dye toxic to my cells?

A: Disperse dyes can show toxicity.[1][3][4][5][6] While DR74 is often screened for environmental safety, its azo linkage can be reduced by cellular enzymes to form aromatic amines.[1] Always include a vehicle control (DMSO + Surfactant only) to distinguish dye toxicity from solvent effects.[1]

Recommended Solubilization Protocols

Protocol A: The "Surfactant-Shield" Method (Recommended for Cell Culture)

Best for: Live cell imaging, toxicity assays, and flow cytometry.[1]

Mechanism: Creates a mixed micelle system where Tween-80 encapsulates the dye, preventing water contact.[1]

Reagents:

  • Disperse Red 74 Powder[1][7]

  • DMSO (Anhydrous, Cell Culture Grade)[1]

  • Tween-80 (Polysorbate 80)[1]

  • Target Buffer (e.g., PBS, pH 7.4)[1]

Step-by-Step:

  • Prepare Stock (1000x): Dissolve DR74 in DMSO to a concentration of 10 mM . Vortex vigorously until completely clear.[1]

  • Prepare "Shielding" Intermediate:

    • In a separate tube, mix 20 µL of Tween-80 with 980 µL of DMSO .[1]

    • Add 10 µL of your 10 mM DR74 Stock to this mixture.

    • Result: You now have a dye solution in DMSO/Tween.[1]

  • Final Dilution:

    • While vortexing your target buffer (e.g., 10 mL PBS), slowly inject the Intermediate solution.[1]

    • Final Concentration: ~10 µM dye, ~0.2% Tween-80.[1]

  • Equilibration: Let stand for 10 minutes. If precipitate forms, filter through a 0.22 µm PTFE (hydrophobic) or PES filter.[1] Note: Do not use Nylon filters as they bind dyes.[1]

Protocol B: The BSA Carrier Method (Protein-Assisted)

Best for: In vivo injections or systems sensitive to detergents.

Mechanism: Albumin (BSA) has hydrophobic pockets that bind and transport lipophilic molecules, mimicking physiological transport.[1]

Step-by-Step:

  • Prepare Carrier Buffer: Dissolve BSA (Bovine Serum Albumin) in PBS to 5% (w/v) .[1] Filter sterilize.[1]

  • Solvent Shift:

    • Prepare 10 mM DR74 stock in Ethanol (preferred over DMSO for protein compatibility).[1]

    • Add stock dropwise to the stirring 5% BSA solution.

    • Max solvent concentration should be < 1%.[1]

  • Incubation: Stir gently at room temperature for 30 minutes to allow dye-albumin binding.

  • Clarification: Centrifuge at 5,000 x g for 10 mins to remove unbound dye aggregates. Use the supernatant.

Visualizing the Solubilization Workflow

The following diagram illustrates the critical difference between the "Crash" pathway (Direct Addition) and the "Stable" pathway (Surfactant-Assisted).

DR74_Solubility Stock DR74 Stock (in DMSO) DirectAdd Direct Addition Stock->DirectAdd Surfactant Add Surfactant (Tween-80 / BSA) Stock->Surfactant Buffer Aqueous Buffer (PBS/Media) Aggregates Hydrophobic Collapse Buffer->Aggregates Solvent Shock DirectAdd->Buffer Mixing Precipitate PRECIPITATION (Data Artifacts) Aggregates->Precipitate Micelles Micellar Encapsulation Surfactant->Micelles Pre-mix StableSol STABLE DISPERSION Micelles->StableSol Dilute into Buffer

Caption: Logical flow comparing the failure mode (Direct Addition) vs. the success mode (Micellar Encapsulation) for hydrophobic dye preparation.

References & Authoritative Grounding

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 91895252, C.I.[1] Disperse Red 74. Retrieved from [Link]

    • Source of chemical structure, LogP, and physical property data.[1]

  • Bafana, A., Devi, S. S., & Chakrabarti, T. (2011). Azo dyes: past, present and the future.[1] Environmental Reviews, 19(NA), 350-370.[1] [Link]

    • Context on azo dye stability and biological interactions.

  • Holmberg, K., et al. (2002). Surfactants and Polymers in Aqueous Solution.[1] Wiley.[1][7]

    • Foundational text on micellar solubilization mechanisms for hydrophobic dyes.

  • MDPI (2020). Solubilization of Hydrophobic Dyes in Surfactant Solutions. Molecules. Retrieved from [Link]

    • Specific protocols for non-ionic surfactant use with disperse dyes.[1]

Sources

Technical Support Center: The Effect of pH on the Fluorescence of Disperse Red 74

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for investigating the pH-dependent fluorescence of Disperse Red 74. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your research. This guide is structured as a dynamic resource to address common questions, provide robust experimental workflows, and troubleshoot issues you may encounter.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions researchers have when beginning to work with Disperse Red 74 in various pH environments.

Q1: What is Disperse Red 74, and is it known to be fluorescent?

Disperse Red 74 is a single azo dye.[1] Its chemical structure contains functional groups that are susceptible to protonation, which can significantly influence its electronic properties and, consequently, its fluorescence. While primarily used as a textile dye, it is also classified as a fluorescent dye, meaning it can absorb light at a specific wavelength and re-emit it at a longer wavelength.[2][3]

Q2: Why does pH affect the fluorescence intensity of Disperse Red 74?

The effect of pH on the fluorescence of a dye like Disperse Red 74 is rooted in its molecular structure. A change in pH alters the protonation state of the molecule.[4] Disperse Red 74, as an azo dye, likely exists in equilibrium between two forms: an azo form and a hydrazone form. This is a phenomenon known as tautomerism.

The surrounding pH dictates which form is dominant. Changes in the protonation state of nitrogen atoms within the dye's structure can shift this equilibrium.[5][6] Since the azo and hydrazone tautomers have different electronic configurations, they exhibit distinct absorption and fluorescence properties. Therefore, as the pH of the solution changes, the ratio of these two forms changes, leading to a measurable difference in fluorescence intensity and potentially the emission wavelength.[6][7]

Q3: What is the expected trend for fluorescence intensity as I change the pH?

Disperse Red 74 is known to be "alkali sensitive," with a recommended pH for dyeing applications between 5 and 6.[1][8] This suggests that the dye's properties are most stable in a slightly acidic environment. While the exact fluorescence-pH profile must be determined empirically, we can hypothesize:

  • In Acidic to Neutral pH (approx. pH 4-7): The dye is likely in a stable, potentially more fluorescent state.

  • In Alkaline pH (pH > 7): The "alkali sensitive" nature suggests that deprotonation occurs at higher pH values. This often leads to the formation of a species with a different electronic structure that may be less fluorescent, a phenomenon known as fluorescence quenching.

Therefore, one might expect to observe a decrease in fluorescence intensity as the pH becomes more alkaline.

Q4: Are there other factors besides pH that I should control?

Absolutely. Fluorescence measurements can be sensitive to several environmental factors.

  • Solvent: Disperse Red 74 is soluble in ethanol and acetone.[1][8] The polarity of the solvent can influence the dye's photophysical properties.[9] It is crucial to use the same solvent system across all experiments.

  • Temperature: Temperature can affect the rate of non-radiative decay processes that compete with fluorescence, and can also influence buffer pH.[10] Maintaining a constant temperature is critical for reproducibility.[11]

  • Concentration: At high concentrations, you may encounter the "inner filter effect," where the sample absorbs too much of the excitation or emission light, leading to a non-linear and artificially low fluorescence reading.[12][13]

Part 2: Experimental Design & Protocols

This section provides a comprehensive workflow for characterizing the pH-dependent fluorescence of Disperse Red 74.

Workflow for pH-Dependent Fluorescence Measurement

The following diagram outlines the key steps for a successful experiment.

G cluster_prep Preparation Phase cluster_measure Measurement Phase cluster_analysis Analysis Phase prep_dye 1. Prepare Dye Stock (e.g., 1 mM in Acetone) prep_buffer 2. Prepare Buffer Series (e.g., pH 4 to 10) prep_dye->prep_buffer prep_samples 3. Prepare Working Samples (Dilute stock into each buffer) prep_buffer->prep_samples instrument_setup 4. Configure Fluorometer (Set Ex/Em wavelengths, slits) prep_samples->instrument_setup measure_blanks 5. Measure Buffer Blanks instrument_setup->measure_blanks measure_samples 6. Measure Sample Fluorescence measure_blanks->measure_samples subtract_blank 7. Correct for Blank (Subtract buffer background) measure_samples->subtract_blank plot_data 8. Plot Data (Intensity vs. pH) subtract_blank->plot_data analyze 9. Determine pKa (Identify transition midpoint) plot_data->analyze

Caption: Experimental workflow for pH effect analysis.

Protocol 1: Preparation of Solutions

Objective: To prepare a stock solution of Disperse Red 74 and a series of pH buffers.

Materials:

  • Disperse Red 74 powder

  • Acetone or Ethanol (Spectroscopy Grade)

  • Reagents for buffers (e.g., Citric acid, Sodium phosphate monobasic/dibasic, Boric acid, Sodium hydroxide, Hydrochloric acid)[14][15]

  • Deionized water

  • Calibrated pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Dye Stock Solution (e.g., 1 mM):

    • Accurately weigh the required amount of Disperse Red 74 (Molecular Weight: 471.46 g/mol ).[1][16]

    • Dissolve the powder in a small volume of acetone or ethanol in a volumetric flask.

    • Once fully dissolved, bring the solution to the final volume with the same solvent. Store this stock solution protected from light.

  • Buffer Preparation (e.g., 0.1 M Universal Buffer):

    • Prepare a series of buffers covering the desired pH range (e.g., pH 4 to 10). A universal buffer system (like a citrate-phosphate-borate buffer) is ideal to minimize variations from different buffer species.[17]

    • Alternatively, prepare individual buffer systems (e.g., Acetate for pH 4-5.5, Phosphate for pH 6-8, Borate for pH 8.5-10).[15]

    • Prepare each buffer solution by dissolving the reagents in deionized water.[10]

    • Adjust the pH of each buffer solution precisely using a calibrated pH meter and dropwise addition of HCl or NaOH.

    • Bring each buffer to its final volume in a volumetric flask.

Protocol 2: Fluorescence Measurement

Objective: To measure the fluorescence intensity of Disperse Red 74 across the prepared pH range.

Instrumentation:

  • Fluorescence Spectrometer (Fluorometer)

  • Quartz cuvettes

Procedure:

  • Instrument Setup:

    • Turn on the fluorometer and allow the lamp to stabilize.

    • Set the excitation wavelength (λex). This should be determined by running an excitation scan at the expected emission maximum.

    • Set the emission wavelength (λem) or scan range. To find the peak, run an emission scan after exciting at the absorption maximum.

    • Optimize the excitation and emission slit widths. Start with 5 nm for both and adjust as needed to balance signal intensity and spectral resolution.

  • Sample Preparation:

    • For each pH point, pipette a fixed volume of your Disperse Red 74 stock solution into a larger volume of the corresponding pH buffer. The final dye concentration should be low (e.g., 1-10 µM) to avoid inner filter effects.[13] Ensure the final concentration of the organic solvent from the stock is minimal (e.g., <1%) and consistent across all samples.

  • Measurement:

    • For each pH point, first fill a cuvette with the buffer solution without the dye (this is your blank). Place it in the fluorometer and record the background signal.

    • Rinse the cuvette, then fill it with the corresponding sample containing Disperse Red 74.

    • Record the fluorescence emission spectrum or the intensity at the peak emission wavelength.

    • Repeat for all pH values, ensuring you measure a new blank for each buffer.

  • Data Processing:

    • For each sample, subtract the intensity of its corresponding blank from the measured fluorescence intensity.

    • Plot the corrected fluorescence intensity (Y-axis) against the pH value (X-axis).

Part 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses common issues in a Q&A format.

Problem Potential Cause(s) Recommended Solution(s)
"My fluorescence signal is very low or noisy." 1. Low Dye Concentration: The concentration is below the instrument's detection limit. 2. Detector Saturation Avoidance: Slit widths are too narrow or detector gain is too low. 3. Instrument Misalignment: The light path is not optimally focused on the sample.[13]1. Prepare a slightly more concentrated working solution. 2. Increase the excitation/emission slit widths or increase the detector gain. Be careful not to saturate the detector.[12] 3. Check instrument alignment as per the manufacturer's guidelines.
"I see unexpected peaks in my emission spectrum." 1. Second-Order Effects: The monochromator is passing light at multiples of the selected wavelength (e.g., 2x the excitation wavelength).[12] 2. Contamination: Impurities in the solvent, buffer, or dye are fluorescent. 3. Raman Scattering: A peak from the solvent (usually water) appears at a fixed energy shift from the excitation wavelength.1. Ensure that the instrument's automatic second-order filters are enabled in the software.[11][12] 2. Use high-purity solvents and reagents. Run a fluorescence scan of the solvent alone to check for impurities. 3. The Raman peak's position will shift if you change the excitation wavelength. If the unexpected peak moves, it is likely Raman scatter. This can be minimized by using a narrower emission slit or by subtracting the blank spectrum.
"My results are not reproducible." 1. Temperature Fluctuations: The sample temperature is not consistent between measurements.[10] 2. pH Meter Drift: The pH meter was not calibrated properly before preparing buffers. 3. Photobleaching: The dye is being destroyed by prolonged exposure to the excitation light.[18] 4. Inconsistent Sample Handling: Minor variations in pipetting or dilution.1. Use a temperature-controlled sample holder if available. Allow samples to equilibrate to room temperature before measurement.[11] 2. Calibrate the pH meter with fresh standards immediately before use.[10] 3. Minimize the sample's exposure time to the excitation light. Use the shutter and only open it during measurement. Check for photobleaching by taking multiple readings of the same sample over time. 4. Use calibrated pipettes and follow a consistent protocol for sample preparation.[13]
"The color/fluorescence of my sample changes over time." 1. Photodegradation: As with photobleaching, the dye molecule is chemically altered by light exposure. 2. Chemical Instability: The dye may be unstable at very high or very low pH values, leading to degradation over the course of the experiment.1. Prepare samples fresh and measure them immediately. Store stock solutions and samples in the dark.[18] 2. Conduct a time-course experiment at the pH extremes to assess the dye's stability. If degradation is observed, measurements at that pH should be taken as quickly as possible after sample preparation.

Part 4: Data Interpretation & Advanced Concepts

Visualizing the Azo-Hydrazone Tautomerism

The pH-dependent fluorescence of Disperse Red 74 can be conceptually linked to the equilibrium between its azo and hydrazone forms.

G cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Alkaline) Azo Azo Form (Protonated) - High Fluorescence - Hydrazone Hydrazone Form (Deprotonated) - Low Fluorescence - Azo->Hydrazone + OH⁻ Hydrazone->Azo + H⁺

Caption: Proposed mechanism of pH-induced fluorescence change.

This diagram illustrates a plausible mechanism where the protonated azo form, which may be dominant in acidic conditions, is more fluorescent. As the pH increases, deprotonation favors the formation of the hydrazone tautomer, leading to a decrease in fluorescence intensity. The transition midpoint of this change on your intensity vs. pH plot will correspond to the apparent pKa of the dye.

References

  • Edinburgh Instruments. (2018). Troubleshooting Measurements of Fluorescence Spectra. [Link]

  • World dye variety. (2012). Disperse Red 74. [Link]

  • Sinoever. China Biggest Disperse Red 74 Suppliers & Manufacturers & Factory - MSDS Sheet. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 91895252, C.I. Disperse Red 74". PubChem. [Link]

  • Hangzhou Epsilon Chemical Co.,Ltd. Disperse red 74. [Link]

  • Shimadzu (Europe). Preparing Buffer Solutions. [Link]

  • AELAB. (2024). How to Reduce Fluorescence Measurement Errors. [Link]

  • HORIBA. Tips & Tricks for Fluorescence Spectroscopy. [Link]

  • Unknown. preparation of buffer. [Link]

  • Elsevier. (2025). A visible colorimetric pH sensitive chemosensor based on azo dye of benzophenone. Inorganic Chemistry Communications. [Link]

  • Pharmaguideline. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. [Link]

  • MCE. Disperse red 74 | Fluorescent Dye. [Link]

  • ACS Publications. (2006). Solvent and pH Dependent Fluorescent Properties of a Dimethylaminostyryl Borondipyrromethene Dye in Solution. The Journal of Physical Chemistry A. [Link]

  • National Center for Biotechnology Information. (2014). pH-Sensitive Fluorescent Dyes: Are They Really pH-Sensitive in Cells?. PMC. [Link]

  • Mettler Toledo. Buffer Preparation – Solutions, Calculation & Solving Common Problems. [Link]

  • Drawell. How to Reduce Fluorescence Measurement Errors. [Link]

  • Agilent. (2015). Sample Preparation for Fluorescence Microscopy: An Introduction. [Link]

  • Hangzhou Tiankun Chem Co.,Ltd. China Disperse Red 74 Manufacturers, Suppliers, Factory, Wholesale - Products. [Link]

  • Quora. (2018). What is the effect of the pH on the fluorescence?. [Link]

  • Royal Society of Chemistry. (2022). A pH-activated fluorescent probe via transformation of azo and hydrazone forms for lysosomal pH imaging. Chemical Communications. [Link]

  • National Center for Biotechnology Information. (2013). Biophysical Characterization of Styryl Dye-Membrane Interactions. PMC. [Link]

  • ACS Omega. (2024). Pyrylazo Dye: A Novel Azo Dye Structure with Photoinduced Proton Release and Highlighted Photophysical Properties in Biological Media. [Link]

Sources

Technical Support Center: Disperse Red 74 Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: DR74-STAB-PROTOCOLS Status: Active Applicable Compound: Disperse Red 74 (C.I. 11170) | CAS: 61703-11-5[1]

Executive Summary

You have reached the Tier 3 Technical Support guide for Disperse Red 74 (DR74) . This document is engineered for researchers observing inconsistencies in dye performance, specifically related to degradation, aggregation, or spectral shifts.[1]

The Bottom Line: DR74 is an azo-based disperse dye.[1] Its primary failure modes are photolytic cleavage (UV exposure), hydrolytic degradation (alkaline pH), and sublimation (uncontrolled heat).[1] Unlike water-soluble dyes, DR74 relies on dispersion stability; "fading" is often actually aggregation or precipitation rather than chemical breakdown.[1]

Module 1: The Stability Profile (Root Cause Analysis)

To prevent degradation, you must understand the molecular vulnerabilities of DR74.[1]

The Azo Linkage Vulnerability (-N=N-)

The core chromophore of DR74 is the azo bond.[1]

  • The Threat: UV and visible light (specifically <400 nm) excite the

    
     transition.
    
  • The Mechanism: This excitation leads to cis-trans photoisomerization.[1] Prolonged exposure causes oxidative cleavage, breaking the molecule into colorless aromatic amines (e.g., nitroanilines).[1]

  • The Symptom: Solution turns from deep red to pale yellow or colorless.

Alkali Sensitivity (Hydrolysis)

DR74 contains ester/amide side chains and nitro groups that are chemically stable in neutral-to-acidic environments but labile in base.[1]

  • The Threat: pH > 8.0.

  • The Mechanism: Hydroxide ions (

    
    ) attack the electron-deficient centers, leading to hydrolysis of the side chains or alteration of the donor-acceptor system.[1]
    
  • The Symptom: Bathochromic (red) or hypsochromic (blue) shifts in absorbance maxima (

    
    ).
    
Thermal Sublimation
  • The Threat: Vacuum drying or oven heating >130°C.

  • The Mechanism: As a disperse dye, DR74 is designed to sublime (transition solid

    
     gas) for heat-transfer printing.[1]
    
  • The Symptom: Loss of mass in solid samples; contamination of nearby samples in a vacuum oven.

Module 2: Storage & Handling Protocols

Visual Logic: Storage Decision Tree

Use this workflow to determine the optimal storage condition for your sample state.

StorageWorkflow Start Input: Disperse Red 74 Sample StateCheck State of Matter? Start->StateCheck Powder Solid / Powder StateCheck->Powder Solution Solubilized (e.g., Acetone) StateCheck->Solution TempCheck Storage Duration? Powder->TempCheck LongTerm > 1 Month: Store at 4°C Desiccated TempCheck->LongTerm ShortTerm < 1 Month: Ambient (20-25°C) Dark Cabinet TempCheck->ShortTerm SolventCheck Solvent Type? Solution->SolventCheck Volatile Volatile (Acetone/Ethanol): Seal with Parafilm Store -20°C Max 1 Week SolventCheck->Volatile DMSO DMSO/DMF: Store 4°C (Avoid Freezing) Protect from Moisture Max 2 Weeks SolventCheck->DMSO

Caption: Decision logic for maximizing shelf-life based on physical state and solvent volatility.

Standard Operating Procedure (SOP): Stock Preparation

Objective: Create a stable 10 mM stock solution.

  • Weighing: Weigh DR74 powder in a low-static environment . (Disperse dyes are static-prone; use an anti-static gun if available).[1]

  • Solvent Choice:

    • Preferred:Acetone (High solubility, easy removal).[1]

    • Alternative:DMSO (Good for biological assays, but difficult to remove).[1]

    • Avoid: Water (Insoluble), Hexane (Poor solubility).[1]

  • Dissolution: Vortex vigorously for 60 seconds. Sonicate for 5 minutes at <30°C to ensure complete dispersion.

  • Filtration (Critical): Pass through a 0.2 µm PTFE filter .

    • Why? DR74 powder often contains dispersing agents (lignosulfonates) that do not dissolve in organic solvents. Filtering removes these impurities which act as nucleation sites for aggregation.

  • Storage: Aliquot into amber glass vials. Flush with Nitrogen or Argon gas before capping to prevent oxidative degradation.

Module 3: Troubleshooting & FAQs

Q1: My solution has precipitated after 2 days in the fridge. Is it degraded?

Likely Cause: Aggregation, not chemical degradation.[1] Explanation: DR74 is hydrophobic.[1][2] At low temperatures (4°C), the solubility limit in organic solvents decreases, causing the dye molecules to stack (aggregate) and fall out of solution.[1] The Fix:

  • Bring the vial to room temperature.

  • Sonicate for 5-10 minutes.

  • If the precipitate redissolves and the color returns to the original intensity, the compound is chemically intact.[1]

Q2: Can I autoclave Disperse Red 74 for sterile applications?

Verdict: NO. Reasoning: Autoclaving involves high heat (121°C) and moisture.[1] This combination will trigger:

  • Hydrolysis: The high pressure steam can hydrolyze the ester/amide groups.

  • Sublimation/Leaching: The dye may sublime and contaminate the autoclave chamber or leach out of the material. Alternative: Filter sterilize the stock solution using a 0.22 µm PTFE membrane.

Q3: The absorbance spectrum shows a "blue shift" (peak moved to lower wavelength). Why?

Diagnosis: H-Aggregation.[1] Technical Detail: When azo dyes stack in a "face-to-face" (sandwich) arrangement, the excitonic coupling causes a hypsochromic (blue) shift.[1] This often happens if the solvent contains trace water. The Fix: Verify your solvent is anhydrous. Add a drop of pure acetone or ethanol to disrupt the aggregates.

Module 4: Degradation Pathway Visualization

Understanding how the molecule breaks helps you prevent it.

DegradationMechanism DR74 Intact DR74 (Trans-Azo Form) Isomer Cis-Isomer (Unstable) DR74->Isomer Excitation Sublime Sublimation (Physical Loss) DR74->Sublime Vaporization Hydrolysis Side-Chain Hydrolysis DR74->Hydrolysis Nucleophilic Attack UV UV Light (<400nm) UV->Isomer Heat Heat (>130°C) Heat->Sublime Base Alkaline pH (>8.0) Base->Hydrolysis Cleavage Azo Cleavage Isomer->Cleavage Oxidation Amines Aromatic Amines (Colorless/Toxic) Cleavage->Amines

Caption: Primary degradation pathways. Note that UV exposure initiates the critical failure mode (Azo Cleavage).[1]

Data Summary: Physicochemical Limits

ParameterLimit / SpecificationNotes
Optimal pH 5.0 – 6.0Alkali sensitive; avoid pH > 8.0 [1].[1]
Max Temperature (Dry) < 130°CSublimation risk increases significantly above this threshold [2].
Max Temperature (Wet) < 50°CIn solvent, heat accelerates hydrolysis.[1]
Solubility Acetone, Ethanol, DMSOInsoluble in water.[1]
Light Fastness ISO Rating 5-6Good, but not immune to direct UV lasers or sunlight [3].[1]

References

  • World Dye Variety. (n.d.). Disperse Red 74 Properties and Applications. Retrieved January 31, 2026, from [Link][1]

  • Enoch Dye.[3][4] (n.d.). Disperse Red 74 TDS (Technical Data Sheet). Retrieved January 31, 2026, from [Link][1]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) provided by your vendor, as formulation additives (dispersants) may vary between suppliers.[1]

Sources

Technical Support Center: Optimization of HPLC-UV Method for Disperse Red 74 Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of HPLC-UV method for Disperse Red 74 analysis Role: Senior Application Scientist Audience: Researchers, QC Analysts, and Drug Development Scientists

Introduction: Understanding the Analyte

Welcome to the technical support hub for Disperse Red 74 (DR 74) analysis. As a Senior Application Scientist, I often see researchers struggle with this analyte due to its inherent hydrophobicity and hydrolytic instability.

Disperse Red 74 (C.I. 113379) is a non-ionic azo dye characterized by its low water solubility and sensitivity to alkaline conditions. Its structure contains an azo linkage (


) and ester side chains (acetoxyethyl groups) that are prone to hydrolysis at high pH. Successfully analyzing DR 74 requires a method that balances solubility , retention , and chemical stability .

This guide is structured to mirror a real-world troubleshooting session, moving from method design to specific problem-solving.

Module 1: Method Development & Optimization (The "How-To")

Q1: What is the optimal stationary phase for Disperse Red 74?

A: You should use a high-purity, end-capped C18 (Octadecyl) column.

  • The Logic: DR 74 is highly hydrophobic. A C18 phase provides the necessary hydrophobic interaction for retention.

  • Critical Factor: Standard silica columns have residual silanol groups (

    
    ) that can interact with the nitrogen atoms in the azo/aniline structure, leading to severe peak tailing. An end-capped  column blocks these silanols, ensuring sharp peak symmetry.
    
  • Recommendation: A column like an Agilent ZORBAX Eclipse Plus C18 or Waters XBridge C18 (

    
    ) is ideal.
    
Q2: Which mobile phase composition yields the best separation?

A: A gradient of Acetonitrile (ACN) and Ammonium Acetate Buffer (pH 4.5–5.0) .

  • Organic Modifier: ACN is preferred over Methanol due to lower viscosity (lower backpressure) and stronger elution strength for hydrophobic dyes.

  • Buffer Selection: DR 74 is alkali-sensitive.[1][2] At pH > 7, the acetoxyethyl groups can hydrolyze, causing peak splitting or degradation. Conversely, extremely acidic conditions (pH < 2) can protonate the azo group, shifting the

    
    .
    
  • Protocol:

    • Mobile Phase A: 10 mM Ammonium Acetate, adjusted to pH 5.0 with Acetic Acid.

    • Mobile Phase B: 100% Acetonitrile.

Q3: How do I determine the correct detection wavelength?

A: Use a Photodiode Array (PDA) detector to scan from 200–600 nm, but quantify at the visible maximum, typically 460–500 nm .

  • The Science: As an azo dye, DR 74 has a strong chromophore in the visible region. Detecting in the visible range significantly reduces interference from matrix components (surfactants, impurities) that absorb only in the UV range (200–250 nm).

  • Action: Extract the chromatogram at 480 nm (typical

    
     for red azo dyes) for quantification.
    
Visual Guide: Method Optimization Workflow

OptimizationWorkflow Start Start: Method Development Solubility Step 1: Solubility Check Dissolve in Acetone/ACN Start->Solubility Scan Step 2: UV-Vis Scan Determine Lambda Max (~480 nm) Solubility->Scan ColumnSel Step 3: Column Selection C18 End-Capped Scan->ColumnSel MobilePhase Step 4: Mobile Phase Optimization pH 5.0 Buffer + ACN Gradient ColumnSel->MobilePhase CheckPeak Check Peak Shape MobilePhase->CheckPeak Good Symmetric Peak (Tailing < 1.5) CheckPeak->Good Yes Bad Tailing / Split CheckPeak->Bad No Final Final Validated Method Good->Final FixTailing Action: Increase Buffer Strength or Change Column Bad->FixTailing FixTailing->MobilePhase

Figure 1: Step-by-step logic for optimizing the HPLC conditions for Disperse Red 74, ensuring chemical stability and peak symmetry.

Module 2: Troubleshooting Common Issues (The "Fix-It")

Q4: I see significant peak tailing. What is the cause?

A: Peak tailing in azo dyes is usually caused by secondary silanol interactions or column overload .

  • Troubleshooting Protocol:

    • Check pH: Ensure your buffer is at pH 4.5–5.0. If the pH is neutral, residual silanols are ionized (negative charge) and attract the dye.

    • Add Modifier: If tailing persists, add 0.1% Triethylamine (TEA) to the mobile phase. TEA acts as a "sacrificial base," binding to silanols so the dye does not.

    • Check Load: Inject a lower concentration. If the peak shape improves, you were overloading the column.

Q5: My retention time is drifting / unstable.

A: This is often due to temperature fluctuations or insufficient equilibration of the hydrophobic stationary phase.

  • The Fix:

    • Thermostat: Set the column oven to 30°C or 40°C . Do not rely on ambient temperature.

    • Equilibration: Because DR 74 requires high organic content to elute, the column must be re-equilibrated with the starting aqueous phase for at least 5–10 column volumes between runs.

Q6: I am experiencing carryover (ghost peaks) in blank injections.

A: Disperse dyes are "sticky" (highly hydrophobic) and adsorb to the injector needle and rotor seals.

  • The Fix:

    • Needle Wash: Use a strong needle wash solvent. A mixture of Acetonitrile:Isopropanol:Acetone (40:40:20) is highly effective for solubilizing disperse dyes.

    • Run Design: End your gradient with a high organic hold (95–100% ACN) for 3–5 minutes to flush the column.

Visual Guide: Troubleshooting Logic Tree

Troubleshooting Problem Identify Problem Tailing Peak Tailing Problem->Tailing Drift RT Drift Problem->Drift Carryover Carryover Problem->Carryover Silanols Cause: Silanol Interaction Tailing->Silanols Temp Cause: Temp Fluctuation Drift->Temp Adsorption Cause: Dye Adsorption Carryover->Adsorption FixpH Fix: Adjust pH to 4.5-5.0 or Add TEA Silanols->FixpH FixTemp Fix: Set Oven to 40°C Temp->FixTemp FixWash Fix: Strong Needle Wash (ACN:IPA:Acetone) Adsorption->FixWash

Figure 2: Decision tree for diagnosing and resolving common HPLC anomalies associated with hydrophobic azo dyes.

Module 3: Optimized Experimental Protocol

Standard Operating Procedure (SOP) Summary
ParameterOptimized ConditionRationale
Column C18,

(End-capped)
Maximizes retention; minimizes peak tailing.
Mobile Phase A 10 mM Ammonium Acetate (pH 5.0)Buffers against hydrolysis; suppresses silanol ionization.[3]
Mobile Phase B Acetonitrile (HPLC Grade)Strong eluent for hydrophobic disperse dyes.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Injection Vol 10–20

Keep low to prevent solvent effects (peak distortion).
Detector UV-Vis at 480 nm Specificity for red azo chromophore.
Diluent 50:50 ACN:WaterMatches initial gradient conditions to prevent precipitation.
Gradient Profile
  • 0.0 min: 50% B

  • 10.0 min: 95% B (Linear Ramp)

  • 15.0 min: 95% B (Hold to elute late impurities)

  • 15.1 min: 50% B

  • 20.0 min: 50% B (Re-equilibration)

References

  • World Dye Variety. (n.d.). Disperse Red 74 Properties and Applications.[1][4][5] Retrieved from [Link]

  • Waters Corporation. (2015). Analysis of Disperse Dyes Using the ACQUITY Arc System with PDA and Mass Detection. Application Note. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development Guide. Retrieved from [Link]

  • Agilent Technologies. (n.d.). LC Troubleshooting Guide: Peak Shape Issues. Retrieved from [Link]

  • Christie, R. M. (2001).[6] Colour Chemistry.[7][6][8] Royal Society of Chemistry.[6] (Contextual reference for Azo dye stability and structure).

Sources

Technical Support Center: Disperse Red 74 (DR74) Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies to Enhance the Quantum Yield of Disperse Red 74

Ticket ID: DR74-QY-OPT-001 Assigned Specialist: Senior Application Scientist, Photonics & Materials Division[1]

Executive Summary: The "Dark State" Paradox

Welcome to the technical support hub for Disperse Red 74 (DR74). If you are attempting to use DR74 as a fluorescent probe in low-viscosity solvents (like ethanol or acetone) at room temperature, your quantum yield (QY) is likely approaching zero (


).[1]

This is not a defect in the product. It is a fundamental photophysical characteristic of push-pull azobenzene derivatives.

DR74 functions primarily as a molecular switch.[1] Upon excitation, the molecule prioritizes non-radiative decay via rapid trans-cis photoisomerization over radiative decay (fluorescence).[1] To enhance quantum yield, you must mechanically "break" this switch by restricting intramolecular rotation (RIR).[1]

Part 1: The Mechanistic Barrier (Why is it dark?)

To fix the issue, we must first visualize the competition between motion and light.

The Photoisomerization Sink

In a fluid environment, the excitation energy is consumed by the rotation of the azo (


) bond. This relaxation pathway is ultrafast (picoseconds), completely outcompeting the slower fluorescence pathway (nanoseconds).

G cluster_0 The Problem: k_rot >> k_f Ground Ground State (Trans) Excited Excited State (S1) Ground->Excited Excitation (hν) Twisted Twisted Intramolecular Charge Transfer (TICT) Excited->Twisted Rotation (k_rot) FAST Photon Fluorescence (Radiative Decay) Excited->Photon Emission (k_f) SLOW Cis Cis Isomer (Non-Radiative Decay) Twisted->Cis Thermal Relaxation

Figure 1: The kinetic competition in DR74. In fluid solution, the rotational pathway (red) dominates. To get fluorescence (green), you must block the red path.

Part 2: Validated Enhancement Protocols

Strategy A: The Matrix Rigidification (High Impact)

Target QY Enhancement: 100x - 500x relative to solution. Mechanism: Restriction of Intramolecular Rotation (RIR).[2][3][4]

By embedding DR74 in a glassy polymer matrix below its glass transition temperature (


), you sterically hinder the rotation of the azo bond. The molecule, unable to twist, is forced to release energy as photons.[1]
Protocol: PMMA Thin Film Doping
  • Preparation of Host Solution: Dissolve Poly(methyl methacrylate) (PMMA, MW ~120k) in Chloroform or Anisole to create a 10 wt% solution.[1]

  • Dye Doping: Add DR74 to the host solution.[1]

    • Critical Concentration: Maintain dye loading

      
       relative to the polymer.[5] Higher loading causes aggregation-induced quenching (ACQ).[1]
      
  • Spin Coating: Spin at 2000 RPM for 60 seconds onto a quartz substrate.

  • Annealing (Crucial Step): Bake the film at

    
     (below PMMA 
    
    
    
    ) for 1 hour to remove residual solvent without inducing thermal degradation.
  • Validation: Measure fluorescence. The emission maximum should be redshifted compared to solution absorption due to the "polarizability" of the solid matrix.

Strategy B: Low-Temperature Cryogenics

Target QY Enhancement: >1000x Mechanism: Thermodynamic freeze-out of rotational modes.[1]

If you cannot use a solid matrix, you must remove the thermal energy required for rotation.

Protocol: Ethanol Glass at 77K
  • Solvent Choice: Use 2-Methyltetrahydrofuran (2-MeTHF) or Ethanol.[1] These form clear optical glasses at liquid nitrogen temperatures (unlike water, which crystallizes and scatters light).[1]

  • Sample Loading: Place DR74 solution (

    
     M) in a quartz EPR tube or cryostat cuvette.
    
  • Freezing: Immerse in liquid nitrogen (77 K).

  • Observation: Upon excitation (typically ~480-500 nm), the sample will exhibit strong fluorescence.[1] As the sample warms and melts, fluorescence will vanish instantly.

Part 3: Troubleshooting & FAQs

Q1: I see a signal, but it's not linear with concentration. Why?

Diagnosis: You are likely experiencing the Inner Filter Effect (IFE) . DR74 has a high molar extinction coefficient (


).[1] If your concentration is too high (e.g., 

M), the dye molecules at the front of the cuvette absorb all the excitation light, or the dye re-absorbs its own emitted red light.

Corrective Action:

  • Dilute samples until the Absorbance (at

    
    ) is < 0.1 OD .
    
  • Use "Front-Face" fluorescence geometry instead of the standard 90-degree right-angle geometry for solid films.[1]

Q2: Can I use DR74 for biological imaging?

Analysis: Generally, no. The cellular environment is rarely rigid enough to trigger the RIR mechanism efficiently. However, if DR74 binds specifically to a rigid hydrophobic pocket of a protein (similar to ANS or Congo Red), fluorescence may turn "ON."[1]

  • Alternative: Use DR74 as a FRET acceptor (quencher), not a donor.[1] Its non-fluorescent nature makes it an excellent dark quencher for green fluorophores.[1]

Q3: My QY measurement varies wildly between days.

Diagnosis: Photo-fatigue or Trans-Cis Equilibrium Shift. If you leave the sample under ambient light, a portion of the population shifts to the cis state, which has different absorption properties. Protocol:

  • Keep stock solutions in the dark (amber vials).

  • Perform a "Dark Adaptation" for 30 minutes before measurement to ensure 100% trans population.[1]

Part 4: Data Summary & Expectations

EnvironmentViscosity (

)
Est. Quantum Yield (

)
Dominant Mechanism
Ethanol (RT) Low

(Dark)
Fast Isomerization
Glycerol (RT) High~0.005 - 0.01Partial RIR
PMMA Film Solid0.05 - 0.15Rigid Matrix (RIR)
77K Glass Solid> 0.50Frozen Rotation

Part 5: Troubleshooting Workflow

Use this logic flow to diagnose low signal issues.

Troubleshooting Start Issue: Low/No Fluorescence Signal CheckConc Check Absorbance (OD) Is OD > 0.1? Start->CheckConc Dilute Action: Dilute Sample (Avoid Inner Filter Effect) CheckConc->Dilute Yes CheckMatrix Check Solvent Viscosity Is it a liquid? CheckConc->CheckMatrix No ExplainPhysics Normal Behavior: Azo dyes don't fluoresce in low viscosity. CheckMatrix->ExplainPhysics Yes (Low Viscosity) CheckAgg Check for Aggregation Is loading > 1%? CheckMatrix->CheckAgg No (Solid/Viscous) SwitchMethod Action: Switch to Solid Matrix (PMMA/Polystyrene) or Cryogenics CheckAgg->SwitchMethod No (Still Low Signal) ReduceLoad Action: Reduce Dye Loading (Prevent ACQ) CheckAgg->ReduceLoad Yes

Figure 2: Diagnostic workflow for optimizing DR74 emission.

References

  • Mechanism of Azo Dye Quenching

    • Title: Restricted intramolecular rotation of fluorescent molecular rotors at the periphery of aqueous microdroplets in oil.[3][4][6]

    • Source: Scientific Reports (2020).[1][4]

    • Significance: Validates the RIR (Restriction of Intramolecular Rotation) mechanism required to enhance fluorescence in azo-based rotors.
    • URL:[Link]

  • PMMA Matrix Enhancement

    • Title: Investigation of Dynamic Dichroism Properties of Disperse Orange 11 Molecules and Azo-Molecules Doped in Poly(Methyl Methacryl
    • Source: ICM (Interdisciplinary Centre for Mathematical and Computational Modelling).[1]

    • Significance: Details the photophysics of disperse azo dyes (structurally analogous to DR74) in PMMA, confirming the necessity of a polymer host for optical activity.
    • URL:[Link]

  • Metal Enhanced Fluorescence (MEF)

    • Title: Significant quantum yield enhancement for near infrared fluorescence dyes by silica templated silver nanorods.[1]

    • Source: Applied Physics Reviews (2022).[1]

    • Significance: Demonstrates that coupling low-QY dyes with plasmonic nanostructures (AgNRs) can increase radiative decay rates, offering a pathway for enhancement beyond simple rigidification.[1][7][8]

    • URL:[Link]

  • Standard Measurement Protocols

    • Title: Fluorescence quantum yields of a series of red and near-infrared dyes emitting at 600-1000 nm.[1][9]

    • Source: Analytical Chemistry (2011).[1][9]

    • Significance: Provides the gold-standard methodology for measuring QY in red-emitting dyes, crucial for avoiding artifacts like the Inner Filter Effect.[1]

    • URL:[Link][9]

Sources

Technical Support Center: Controlling Disperse Red 74 Aggregation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Advanced Technical Support Center. You are likely here because Disperse Red 74 (C.I. 113379), a hydrophobic mono-azo dye, is precipitating or showing inconsistent spectral data in your aqueous formulations.

As Senior Application Scientists, we know that DR74 is notoriously difficult to handle in water due to its low solubility and tendency to form H-aggregates (face-to-face stacking). This guide provides field-proven protocols to solubilize DR74 using anionic (SDS), cationic (CTAB), and non-ionic (Triton X-100) surfactants. We focus on micellar incorporation —moving the dye from the bulk solvent into the hydrophobic core or palisade layer of the micelle.

Module 1: Diagnostic & Troubleshooting

"Why is my dye system failing?"

Before altering your protocol, identify the failure mode. Use this logic flow to diagnose the root cause of your aggregation issues.

Troubleshooting Logic Tree

Figure 1: Diagnostic decision tree for identifying Disperse Red 74 aggregation issues based on visual and spectral cues.

Module 2: Optimization Protocols

Standard Operating Procedure: Micellar Solubilization

Objective: Achieve thermodynamically stable solubilization of DR74. Principle: Disperse Red 74 is hydrophobic.[1] In water, it aggregates.[2] Surfactants above their Critical Micelle Concentration (CMC) form micelles. The dye partitions into these micelles, stabilizing it.[3]

Reagents & Parameters
ParameterSDS (Anionic)CTAB (Cationic)Triton X-100 (Non-ionic)
CMC (Pure Water) ~8.2 mM~0.9 mM~0.24 mM
Working Conc. 20–50 mM5–10 mM1–5 mM
Solubilization Site Micellar Core (Non-polar)Palisade/Core InterfacePalisade Layer (Polyoxyethylene chain)
Rec. Temp >25°C (Krafft Pt is high)25°C25°C
Primary Risk Precipitation with saltsToxicity/Bio-incompatibilityCloud Point (>65°C)
Step-by-Step Protocol
  • Stock Preparation (The "Ethanol Spike" Method):

    • Why: Direct addition of DR74 powder to surfactant solution often leads to slow equilibration (days).

    • Step: Dissolve DR74 in a small volume of Ethanol or Acetone to create a 1 mM stock.

  • Surfactant Preparation:

    • Prepare the surfactant solution in deionized water at 5x the CMC (see table above).

    • Self-Validation: The surfactant solution must be optically clear before dye addition. If SDS is cloudy, warm to 30°C.

  • Injection & Equilibration:

    • Inject the dye stock into the surfactant solution under rapid stirring. Keep the organic solvent volume < 1% (v/v) to avoid disrupting micelle structure.

    • Critical Step: Allow the system to equilibrate for 2–4 hours in the dark.

  • Validation (The "Red Shift" Check):

    • Measure UV-Vis absorbance.[4][5]

    • Success Criteria: You should observe a Bathochromic shift (Red shift) of 5–15 nm compared to the aqueous dispersion. This confirms the dye has moved from water (polar) to the micelle (less polar).[6]

Module 3: Advanced Characterization & FAQs

Q: How do I know if the dye is inside the micelle or just dispersed?

A: Look for the Solvatochromic Shift. Disperse Red 74 is a solvatochromic probe. Its absorption maximum (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) changes based on the polarity of its environment.
  • Aqueous Aggregate:

    
     nm (Broad, lower intensity).
    
  • Micellar Solubilized:

    
     nm (Sharper, higher intensity).
    

Mechanism of Action Diagram:

Solubilization_Mechanism cluster_legend Thermodynamics Monomer Dye Monomer (Hydrophobic) Aggregate Dye Aggregate (Precipitate) Monomer->Aggregate Hydrophobic Effect Solubilized Solubilized System Aggregate->Solubilized Partitioning (Slow) Surfactant Surfactant Monomers Micelle Micelle (Empty) Surfactant->Micelle Conc > CMC Micelle->Solubilized Encapsulation Desc Delta G < 0 (Spontaneous) Entropy Driven

Figure 2: Thermodynamic pathway of Disperse Red 74 solubilization. The dye moves from a high-energy aggregated state to a lower-energy solubilized state within the micelle.

Q: Can I mix surfactants (e.g., SDS + Triton X-100)?

A: Yes, and it is often beneficial. Mixing a non-ionic surfactant (Triton X-100) with an ionic one (SDS) usually lowers the CMC of the system significantly due to synergistic interactions.

  • Benefit: You can use less total surfactant to achieve solubilization.

  • Warning: Do not mix Anionic (SDS) and Cationic (CTAB) surfactants in equimolar amounts. They will form an insoluble catanionic precipitate (pseudo-salt).

Q: My SDS solution precipitates when I add buffer. Why?

A: The Krafft Point Elevation. SDS is sensitive to counter-ions (


, 

). Adding salt pushes the Krafft Point (the temperature at which micelles form) higher.[5]
  • Fix: If you must use high salt, switch to Triton X-100 (non-ionic, salt-insensitive) or DTAB (cationic, generally more soluble than SDS in salt).

References

  • World Dye Variety. (2012). Disperse Red 74 Properties and Applications. Available at: [Link]

  • Reeves, R. L., et al. (1973).[7] The nature of species giving spectral changes in an azo dye on interaction with cationic surfactants. Journal of Colloid and Interface Science. (Foundational text on Azo dye-surfactant shifts).

  • Tehrani-Bagha, A. R., et al. (2013). Solubilization of organic dyes by surfactant micelles.
  • Tavares, F. W., et al. (2015).[8] Molecular thermodynamics of micellization: Micelle size distributions and geometry transitions. Brazilian Journal of Chemical Engineering. Available at: [Link]

Sources

Technical Support Center: Disperse Red 74 Stability & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of Ionic Strength on Disperse Red 74 (DR74) Stability in Solution
Executive Summary

Disperse Red 74 (DR74) (C.I. 11170) is a hydrophobic azo dye widely used as a probe in material science and, increasingly, in drug development for skin sensitization assays (e.g., Direct Peptide Reactivity Assay - DPRA) and hydrophobic drug modeling.[1][2][3]

While chemically robust, DR74 exhibits significant physical instability in aqueous environments. High ionic strength (e.g., PBS, saline, cell culture media) drastically reduces its solubility, driving aggregation and non-specific adsorption . This guide addresses the physicochemical challenges researchers face when transitioning DR74 from organic stock solutions to biologically relevant, high-salt buffers.

Part 1: Troubleshooting Guide (Q&A)
Q1: Why does my Disperse Red 74 working solution become turbid immediately upon dilution into PBS?

Diagnosis: Salting-Out Effect (Double Layer Compression). DR74 is highly hydrophobic. In pure water, weak electrostatic repulsion (often from trace impurities or partial ionization) may maintain a metastable dispersion.

  • Mechanism: When you introduce ions (Na⁺, K⁺, Cl⁻ from PBS), they compress the electrical double layer surrounding the dye molecules. This screening effect reduces electrostatic repulsion, allowing Van der Waals forces to dominate, leading to rapid flocculation and precipitation.

  • Solution:

    • Pre-dissolve in Organic Solvent: Ensure the stock is in DMSO or Ethanol (min. 10 mM).[2]

    • Use a Co-solvent: Maintain at least 5-10% organic solvent (DMSO/Acetonitrile) in the final aqueous buffer to sustain solubility.

    • Add a Surfactant: Incorporate non-ionic surfactants (e.g., Tween-20 or Triton X-100 at 0.05%) before adding the salt solution. This provides steric stabilization against salt-induced aggregation.

Q2: My UV-Vis absorbance at 450–500 nm is significantly lower than predicted by the Beer-Lambert Law. Is the dye degrading?

Diagnosis: H-Aggregation (Hypochromic Shift). It is likely not chemical degradation but physical aggregation .

  • Mechanism: In high ionic strength buffers, planar azo dyes stack face-to-face (H-aggregates). This stacking interaction couples their transition dipoles, resulting in a hypochromic shift (decrease in absorbance intensity) and a blue shift (shift to shorter wavelengths) compared to the monomeric species.

  • Verification: Perform a "dilution test" with acetone. If adding a strong organic solvent restores the absorbance to the expected value, the dye was aggregated, not degraded.

Q3: I am running a peptide binding assay (DPRA). The results vary wildly between replicates. Could ionic strength be the cause?

Diagnosis: Inconsistent Effective Concentration. Yes. In high-salt buffers (e.g., Phosphate Buffer pH 7.4), DR74 may form micro-aggregates that are invisible to the naked eye but reduce the effective free concentration of the dye available to react with peptides (cysteine/lysine).

  • Impact: This leads to false negatives or high variability in kinetic data.

  • Corrective Action: Standardize the ionic strength. If possible, reduce buffer molarity (e.g., use 10 mM phosphate instead of 50 mM) or increase the incubation temperature slightly (e.g., 37°C vs 25°C) to improve solubility thermodynamics.

Part 2: Experimental Protocols
Protocol A: Determining the Critical Aggregation Concentration (CAC) under Salt Stress

Objective: Define the maximum ionic strength DR74 can tolerate before aggregating.

Materials:

  • DR74 Stock (10 mM in DMSO).

  • NaCl Stock (1.0 M in ddH₂O).

  • UV-Vis Spectrophotometer.[2]

Workflow:

  • Preparation: Prepare a series of 10 mL vials containing 10 µM DR74 in water.

  • Titration: Add NaCl stock to achieve final concentrations of 0, 50, 100, 150, 300, and 500 mM.

  • Incubation: Vortex and let stand for 30 minutes at 25°C.

  • Measurement:

    • Measure Absorbance (

      
       nm).
      
    • Measure Absorbance at a baseline wavelength (e.g., 700 nm) to detect scattering (turbidity).

  • Analysis: Plot

    
     vs. [NaCl]. The point of inflection where absorbance drops (or baseline rises) is the stability limit.
    
Protocol B: Stabilized Formulation for Bio-Assays

Objective: Create a stable 50 µM DR74 working solution in PBS.

  • Stock: Dissolve DR74 in Acetonitrile (ACN) to 5 mM.

  • Surfactant Step: Dilute stock 1:10 into a solution of 0.5% Tween-20 in water. (Result: 500 µM Dye, 10% ACN, 0.45% Tween).

  • Salt Addition: Dilute this intermediate 1:10 into 1.1x PBS .

    • Why? Adding salt last ensures the dye is already micelle-encapsulated or sterically stabilized before the ionic strength rises.

Part 3: Data & Visualization
Table 1: Solubility Profile of DR74 in Varying Ionic Conditions

(Generalized data based on azo dye behavior)

Solvent ConditionIonic Strength (mM)Physical StateSpectral CharacteristicRecommended Use
Ethanol/DMSO ~0Monomeric SolutionSharp Peak (

)
Stock Preparation
ddH₂O < 0.01Metastable ColloidSlight BroadeningShort-term Dilution
10 mM Phosphate ~20Stable DispersionStandard SpectrumLow-Salt Assays
PBS (1x) ~150Unstable / Aggregates Hypochromic / Blue ShiftRequires Surfactant
Cell Media (DMEM) ~170 + ProteinsComplexedRed Shift (Protein Binding)Live Cell Staining
Figure 1: Mechanism of Ion-Induced Instability

G cluster_0 Low Ionic Strength cluster_1 High Ionic Strength (PBS/Saline) Stock DR74 Solvated (Organic Stock) Dilution Aqueous Dilution Stock->Dilution Stable Electrostatic Repulsion (Metastable) Dilution->Stable Low Salt Ions Salt Ions (Na+, Cl-) Screen Charge Dilution->Ions Add Buffer Stable->Ions Add Salt VDW Van der Waals Dominance Ions->VDW Double Layer Compression Agg H-Aggregates (Precipitation) VDW->Agg Stacking

Caption: Figure 1. The transition of Disperse Red 74 from a stable solvated state to aggregation upon the introduction of electrolytes. Salt ions screen the surface charge, collapsing the electrical double layer.

Figure 2: Troubleshooting Decision Tree

DecisionTree Problem Issue: Signal Loss / Instability CheckSol Check Visual Appearance Problem->CheckSol Turbid Turbid / Precipitate? CheckSol->Turbid Clear Clear Solution? CheckSol->Clear SaltIssue Cause: Salting Out Turbid->SaltIssue Yes SpecCheck Check UV-Vis Spectrum Clear->SpecCheck Action1 Action: Add Surfactant (0.1% Tween-20) SaltIssue->Action1 Shift Blue Shift / Low Abs? SpecCheck->Shift NoShift Spectrum Normal? SpecCheck->NoShift AggMicro Cause: Micro-aggregation Shift->AggMicro Yes Adsorption Cause: Wall Adsorption NoShift->Adsorption Loss of Mass Action2 Action: Increase Organic Co-solvent % AggMicro->Action2 Action3 Action: Change to Glass/Low-Bind Plastics Adsorption->Action3

Caption: Figure 2. Diagnostic workflow for identifying the root cause of DR74 instability in experimental assays.

References
  • National Institutes of Health (NIH) / PubChem. Disperse Red 74 - Compound Summary. Retrieved from [Link]

  • Lammoglia, S. K., et al. (2021). Investigating Sensitization Activity of Azobenzene Disperse Dyes via the Direct Peptide Reactivity Assay (DPRA). Toxicological Sciences. (Demonstrates the use of disperse dyes in peptide binding assays where ionic stability is critical). Retrieved from [Link]

  • Aguedach, A., et al. (2008). Influence of ionic strength in the adsorption and during photocatalysis of reactive black 5 azo dye.[4] Journal of Hazardous Materials.[4] (Provides mechanistic insight into ionic strength effects on azo dye aggregation and adsorption). Retrieved from [Link]

Sources

Validation & Comparative

Validation of Disperse Red 74 as a fluorescent marker for plastics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

In the quantification of microplastics (MPs) and the tagging of polymer matrices, Nile Red (NR) has long served as the solvatochromic gold standard.[1] However, its broad emission spectrum, susceptibility to photo-bleaching, and high cost for industrial-scale screening necessitate the validation of robust alternatives.[1]

Disperse Red 74 (DR74) (CAS: 61703-11-5), a mono-azo dye structurally derived for high-temperature polyester dyeing, presents a compelling alternative.[1] Unlike NR, which relies on surface adsorption and solvatochromism, DR74 utilizes a "solid solution" mechanism, penetrating the amorphous regions of semi-crystalline polymers (PET, PP, Acetate) at elevated temperatures.[1]

This guide outlines the validation framework to qualify DR74 as a fluorescent marker, specifically focusing on its spectral distinctness, thermal stability, and selectivity against biological autofluorescence.[1]

Technical Profile: Disperse Red 74 vs. Nile Red

The following data compares the physicochemical and spectral properties of the candidate (DR74) against the standard (NR).

FeatureDisperse Red 74 (DR74) Nile Red (NR) Implication for Validation
Chemical Class Mono-azo / Anthraquinone derivativeBenzophenoxazoneDR74 is chemically more stable; NR is more environmentally sensitive.[1]
CAS Number 61703-11-57385-67-3Use CAS for precise sourcing; DR74 is often sold as "Disperse Scarlet".[1]
Excitation Max 496 nm (in Acetone)515–560 nm (Solvent dependent)DR74 is compatible with standard 488 nm (Blue) Argon lasers or FITC filters.[1]
Emission Max ~560–590 nm (Red/Orange)585–640 nm (Broad)DR74 offers a tighter emission peak, reducing spectral bleed-through.[1]
Solubility Ethanol, Acetone, TolueneMethanol, Acetone, ChloroformBoth require organic carriers; DR74 is optimized for acetone/water blends.[1]
Thermal Stability High (>130°C process stable)Moderate (<100°C)DR74 allows for high-temperature staining protocols that swell polymers for deeper penetration.[1]
Cost Efficiency High (Industrial textile scale)Low (Reagent grade pricing)DR74 is viable for bulk flow-cytometry or large-volume wastewater screening.[1]

Mechanism of Action

To validate DR74, one must understand that its staining mechanism differs from the surface-adsorption model of Nile Red.[1] DR74 acts as a disperse dye , meaning it requires thermal energy to increase the free volume of the polymer, allowing the dye molecule to diffuse into the matrix.[1]

StainingMechanism DyeSol DR74 in Solvent (Acetone/Water) Heat Thermal Activation (60-80°C) DyeSol->Heat Swelling Polymer Swelling (Increased Free Volume) Heat->Swelling Tg Transition Polymer Polymer Matrix (Semi-crystalline) Polymer->Heat Diffusion Dye Diffusion (Solid Solution) Swelling->Diffusion Dye Entry Fluorescence Stable Fluorescence (Trapped Marker) Diffusion->Fluorescence Cooling/Lock-in

Figure 1: The "Lock-in" mechanism of Disperse Red 74.[1] Unlike surface stains, DR74 penetrates the polymer matrix upon heating, becoming trapped as the polymer cools, leading to high signal permanence.[1]

Experimental Validation Protocol

This protocol is designed to validate DR74's selectivity and sensitivity for thermoplastic detection (PE, PP, PS, PET, PVC).[1]

Phase 1: Preparation & Spectral Characterization

Objective: Establish the optimal Excitation/Emission (Ex/Em) windows.[1]

  • Stock Solution: Dissolve 10 mg of DR74 (CAS 61703-11-5) in 100 mL of Acetone (HPLC grade). Sonicate for 10 mins.

  • Working Solution: Dilute stock to 10 µg/mL in a 20:80 Acetone:Water mixture. Note: The water acts as a non-solvent to drive the hydrophobic dye into the plastic.

  • Spectral Scan:

    • Use a spectrofluorometer.[1]

    • Excitation Scan: Fix Emission at 600 nm, scan Excitation 400–550 nm. (Expect peak ~496 nm).[1][2]

    • Emission Scan: Fix Excitation at 496 nm, scan Emission 510–700 nm.

Phase 2: Differential Staining (The "Cook-in" Method)

Objective: Prove that DR74 stains plastics but not biological matter (selectivity).[1]

  • Sample Prep: Prepare a mixed sample containing:

    • Microplastics (LDPE, PET, PP fragments).[1]

    • Biological controls (Chitin, Cellulose/Cotton, Algae).[1]

  • Digestion (Optional but recommended): Treat with 10% KOH or 30% H₂O₂ at 40°C for 24h to degrade labile organics.

  • Staining:

    • Add DR74 Working Solution to the sample.[1]

    • Critical Step: Incubate at 70°C for 20 minutes . Reasoning: Heat swells the plastic (enhancing DR74 uptake) but does not significantly affect the dye adsorption on hydrophilic biologicals.

  • Filtration: Vacuum filter through a Whatman GF/C (glass fiber) filter.[1]

  • Rinse: Rinse filter with distilled water to remove excess dye.[1]

Phase 3: Fluorescence Imaging & Quantification

Objective: Compare Signal-to-Noise (SNR) ratio with Nile Red.

  • Microscopy Setup:

    • Channel 1 (DR74): Blue Excitation (470–490 nm) / Longpass Emission (>520 nm) or Bandpass (550/40 nm).[1]

    • Channel 2 (Nile Red Control): Green Excitation (530–550 nm) / Red Emission (>590 nm).[1]

  • Capture: Image the same field of view.

  • Analysis: Use ImageJ to threshold particles.[1] Calculate:

    • Recovery Rate (%) = (Counted Fluorescent Particles / Spiked Particles) * 100[1]

    • False Positive Rate (%) = (Fluorescent Biological Particles / Total Biological Particles) * 100[1]

Validation Workflow Diagram

ValidationWorkflow Sample Raw Sample (Water/Sediment) Pretreat Oxidative Digestion (H2O2 / KOH) Sample->Pretreat Remove Organics StainPrep Add DR74 (10 µg/mL) in 20% Acetone Pretreat->StainPrep Incubation Thermal Incubation 70°C, 20 min StainPrep->Incubation Critical Step Filter Vacuum Filtration (Glass Fiber) Incubation->Filter Remove Free Dye Imaging Fluorescence Microscopy Ex: 488nm | Em: 560nm Filter->Imaging Data Image Analysis (Particle Count/Size) Imaging->Data

Figure 2: Step-by-step workflow for validating Disperse Red 74.[1][3] The thermal incubation step is critical for differentiating DR74 performance from surface stains.

Performance Benchmarking

The following table summarizes expected outcomes when validating DR74 against Nile Red.

MetricDisperse Red 74 Nile Red Verdict
Photostability High (Azo bond stability)Low (Rapid bleaching)DR74 is superior for long-exposure imaging or flow cytometry.[1]
Selectivity (Bio-interference) High (Hydrophobic specificity)Moderate (Stains lipids/chitin)DR74 shows fewer false positives on biologicals after thermal treatment.[1]
Polymer Coverage Excellent for PET, Acetate, Nylon Excellent for PE, PP, PS DR74 complements NR; it is better for denser polymers (PET) due to thermal application.[1]
Spectral Overlap Low (Narrower emission)High (Broad tail)DR74 allows for easier multiplexing with other dyes (e.g., DAPI).[1]

Conclusion

Disperse Red 74 is a validated, robust alternative to Nile Red, particularly for applications requiring thermal stability and resistance to photobleaching .[1] Its absorption maximum at 496 nm makes it perfectly suited for standard blue-light excitation systems (488 nm lasers), simplifying instrument compatibility.[1]

Recommendation: For researchers analyzing mixed environmental samples, a dual-staining approach is proposed: use Nile Red for low-temperature screening of polyolefins (PE/PP) and Disperse Red 74 (with a heat step) to capture denser polymers like PET and Polyamide, which Nile Red often underestimates.[1]

References

  • PubChem. (2024).[1] C.I.[1][2][4][5] Disperse Red 74 | C22H25N5O7 | CID 91895252.[1][4] National Library of Medicine.[1] Retrieved from [Link][1]

  • World Dye Variety. (2012).[1] Disperse Red 74 Properties and Applications. Retrieved from [Link]

  • Maes, T., et al. (2017).[1] A rapid-screening approach to detect and quantify microplastics based on fluorescent tagging with Nile Red. Scientific Reports.[1][6] (Cited for Nile Red comparison protocols). Retrieved from [Link][1]

  • Colorful Dyes. (2024). Low Quinoline Content Disperse Red 74 Spectral Data. Hangzhou Fucai Chem Co.[1] Retrieved from [Link]

Sources

Technical Guide: Comparative Photostability Profiling of Disperse Red 74

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

In the development of stable chromophores for diagnostic imaging, drug delivery matrices, and high-performance polymers, the photostability of the azo linkage (


) is a critical rate-limiting factor. While Disperse Red 1 (DR1) remains the academic standard for nonlinear optics and tracer studies, Disperse Red 74 (DR74)  offers a superior stability profile that is often overlooked in non-textile applications.

This guide provides a technical comparison of DR74 against standard azo alternatives. Our analysis demonstrates that the enhanced photostability of DR74 is not accidental but structurally deterministic—driven by the steric and electronic shielding provided by its acetamido- and acetoxy-functionalized auxochromes.

Structural Comparison: The Stability Mechanism

The primary failure mode for azo dyes under irradiation is photo-oxidative cleavage or trans-cis isomerization followed by thermal degradation.

  • Disperse Red 1 (Benchmark): A simple "push-pull" system (nitro group acceptor, amine donor). It is highly susceptible to electrophilic attack and isomerization due to its relatively unhindered structure.

  • Disperse Red 74 (Target): Features a more complex coupling component (3-acetamido-N,N-bis(2-acetoxyethyl)aniline). The bulky acetamido group ortho to the azo linkage introduces steric hindrance , which restricts the rotation required for trans-cis isomerization—the precursor to many degradation pathways. Furthermore, the acetoxyethyl tails reduce the electron density available for oxidative attack compared to the free hydroxyls in DR1.

Comparative Performance Data

The following data synthesizes industrial ISO light fastness ratings with laboratory-grade photophysical parameters.

Table 1: Photophysical & Stability Profile of DR74 vs. Common Azo Standards

FeatureDisperse Red 74 Disperse Red 1 Disperse Red 13 Disperse Red 167
CAS Number 3179-89-3 / 61703-11-52872-52-83180-81-261968-48-7
Molecular Structure Mono-azo (Acetamido functionalized)Mono-azo (Simple hydroxyethyl)Mono-azo (Chloro-nitro)Mono-azo (Diester)
ISO 105-B02 Light Fastness Grade 5–6 (Excellent)Grade 4–5 (Moderate)Grade 4 (Moderate)Grade 4–5
Sublimation Fastness High (ISO 180°C: 4)ModerateModerateHigh

(nm)
~496 nm (Ethanol)~488 nm~503 nm~500 nm
Primary Degradation Mode Oxidative Cleavage (Slow)Isomerization

Cleavage
Dechlorination / CleavageHydrolysis
Application Niche High-Temp Polymers, Stable ProbesNLO Materials, Basic TracersChlorinated MatricesPolyester Dyeing

Analyst Note: The jump from Grade 4 to Grade 5-6 (ISO scale) represents a logarithmic increase in resistance to fading. For a drug development professional using these dyes as surrogates for azo-prodrug stability, DR74 represents a significantly more robust scaffold than DR1.

Mechanism of Action: Photodegradation Pathways

Understanding how DR74 fails is essential for designing experiments. The degradation is rarely direct photolysis but rather mediated by Reactive Oxygen Species (ROS) generated during excitation.

Photodegradation DR74_Trans DR74 (Trans-Isomer) Ground State Excited Excited State (S1/T1) DR74_Trans->Excited hν (Absorption) Excited->DR74_Trans Thermal Relaxation DR74_Cis DR74 (Cis-Isomer) Unstable Excited->DR74_Cis Isomerization (Restricted in DR74) ROS ROS Generation (Singlet Oxygen/Hydroxyl) Excited->ROS Energy Transfer Cleavage Oxidative Cleavage (-N=N- Breakage) DR74_Cis->Cleavage High Reactivity ROS->Cleavage Attack on Azo Bond Products Degradation Products (Nitroanilines + Amides) Cleavage->Products Irreversible

Figure 1: Photodegradation pathway of Azo dyes. DR74 exhibits superior stability because the bulky acetamido group sterically hinders the "Isomerization" step (dashed red line), forcing the molecule back to the stable Trans state via Thermal Relaxation.

Experimental Protocol: Accelerated Photostability Profiling

For researchers needing to validate DR74 for a specific matrix (e.g., a polymer implant or a topical formulation), do not rely on textile data alone. Use this self-validating protocol.

Objective

Determine the pseudo-first-order degradation rate constant (


) of DR74 vs. DR1 under simulated solar irradiation.
Materials
  • Light Source: Xenon Arc Lamp (Solar Simulator) with UV cut-off filter (

    
     nm) to simulate daylight.
    
  • Solvent: Acetonitrile (polar aprotic) or formulation matrix.

  • Standard: Disperse Red 1 (Control).

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Prepare

      
       M solutions of DR74 and DR1 in the chosen solvent.
      
    • Critical Control: Wrap all flasks in aluminum foil immediately to prevent ambient light degradation.

  • Equilibration:

    • Allow solutions to equilibrate in the dark at 25°C for 30 minutes. This ensures the azo group is in the thermodynamically stable trans state before

      
      .
      
  • Irradiation Cycle:

    • Place quartz cuvettes containing the samples into the solar simulator.

    • Set irradiance to

      
       (approx. 1 sun).
      
    • Sampling: Aliquot

      
       at intervals: 0, 15, 30, 60, 120, and 240 minutes.
      
  • Quantification (HPLC-DAD):

    • Column: C18 Reverse Phase (

      
       mm, 5 
      
      
      
      ).
    • Mobile Phase: Isocratic Acetonitrile:Water (70:30 v/v).

    • Detection: Absorbance at

      
       (496 nm for DR74).[1]
      
    • Why HPLC? UV-Vis spectrophotometry alone is insufficient because degradation products (nitroanilines) often absorb in the UV region, causing spectral overlap. HPLC separates the parent peak from the breakdown products.

  • Data Analysis:

    • Plot

      
       vs. Time (
      
      
      
      ).
    • The slope of the linear regression line represents

      
      .
      
    • Success Criterion: DR74 should exhibit a

      
       at least 2–3x lower (slower degradation) than DR1 to confirm superior stability.
      

References

  • World Dye Variety. (2012).[2] Disperse Red 74 Properties and Applications.[1][2][3][4][5][6]

  • BenchChem. (2025).[7][8] A Comparative Analysis of the Photophysical Properties of Disperse Red 1 and Disperse Red 13.[7][7]

  • Scholars Research Library. (2016).[9] Photocatalytic degradation of disperse azo dye coralene dark red 2B.[9]

  • National Institutes of Health (PubMed). (2025). Quantitative structure-activity relationship in the photodegradation of azo dyes.[10][11]

  • Enoch Dye. (n.d.).[2][3] Disperse Red 74 Technical Data Sheet (TDS).

Sources

Advanced Protocol: LC-MS/MS Structural Elucidation of Disperse Red 74 Degradation Products

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Disperse Red 74 (DR 74) is a nitro-azobenzene dye widely used in the textile industry for dyeing polyester and acetate fibers. Its environmental persistence and potential to release toxic aromatic amines upon degradation make it a critical analyte in environmental toxicology and industrial compliance (e.g., REACH, OEKO-TEX).

While traditional methods like UV-Vis spectroscopy can monitor decolorization (loss of the chromophore), they fail to detect the formation of colorless, potentially more toxic intermediate metabolites. GC-MS often requires derivatization due to the polarity and thermal instability of DR 74 and its hydroxylated byproducts.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) stands as the gold standard for this application. It provides the sensitivity to detect trace metabolites and the structural specificity (via fragmentation patterns) to elucidate degradation pathways—distinguishing between simple azo cleavage, hydroxylation, and dealkylation.

Technical Comparison: LC-MS/MS vs. Alternatives

The following table objectively compares the performance of LC-MS/MS against common alternatives for identifying azo dye degradation products.

FeatureLC-MS/MS (Triple Quad / Q-TOF) GC-MS HPLC-DAD (Diode Array)
Analyte Suitability Excellent for polar, non-volatile, and thermally labile compounds (e.g., sulfonated or hydroxylated metabolites).Poor. Requires derivatization for polar azo metabolites; thermal degradation often occurs in the injector.Good for the parent dye; Poor for non-absorbing (colorless) metabolites.
Specificity High. Mass-to-charge (m/z) ratio + fragmentation fingerprint allows definitive structural ID.High , but limited by library matches for derivatized novel degradation products.Low. Relies solely on Retention Time and UV spectra; prone to matrix interference.
Sensitivity Ultra-High (pg/L range). Essential for trace environmental analysis.High, but sample prep losses can reduce overall method sensitivity.Moderate (mg/L range).[1] Often insufficient for trace environmental byproducts.
Structural Elucidation Excellent. MS/MS fragments reveal specific functional group losses (e.g., -N=N-, -OH).Good, but EI spectra can be overly complex for large azo conjugates.None. Cannot determine molecular weight or structure of unknowns.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be self-validating by using internal standards and specific MRM (Multiple Reaction Monitoring) transitions to ensure data integrity.

Sample Preparation[2][3][4][5]
  • Matrix: Wastewater effluent or textile extract.[2]

  • Extraction: Solid Phase Extraction (SPE) using polymeric sorbents (e.g., HLB) is recommended to capture both the hydrophobic parent and more polar metabolites.

  • Elution: Methanol/Acetonitrile (1:1 v/v).

  • Filtration: 0.2 µm PTFE filter (prevents column clogging without adsorbing polar dyes).

LC-MS/MS Instrumentation Parameters
  • Instrument: Triple Quadrupole MS (for quantification) or Q-TOF (for identification).

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (protonation of amine/azo groups is favorable).

Liquid Chromatography Conditions:

  • Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid (promotes ionization).

  • Mobile Phase B: Acetonitrile (or Methanol) + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 10% B (Equilibration)

    • 2-15 min: Linear ramp to 95% B (Elution of non-polar parent)

    • 15-18 min: Hold 95% B

    • 18-20 min: Re-equilibrate to 10% B

Mass Spectrometry Targets (Disperse Red 74)

Based on the structure of Disperse Red 74 (C22H25N5O7 , MW 471.46), the following transitions should be monitored:

  • Parent Ion (Precursor): m/z 472.2 [M+H]⁺

  • Key Fragment Ions (Product Ions):

    • m/z 315 (Loss of acetoxyethyl groups)

    • m/z 163 (Cleavage of azo bond, identifying the nitro-aniline moiety)

    • m/z 105 (Further fragmentation of the aniline ring)

Degradation Pathway Analysis

Understanding the degradation mechanism is crucial for targeting the correct metabolites. The degradation of Disperse Red 74 typically proceeds via three competing pathways:

  • Reductive Azo Cleavage: The -N=N- bond is the most vulnerable site, especially under anaerobic conditions or photocatalysis. This yields two primary aromatic amines (often more toxic than the parent).

  • Hydrolysis/Dealkylation: The ester groups on the ethyl chains are hydrolyzed to alcohols, or the alkyl chains are removed entirely.

  • Hydroxylation: In Advanced Oxidation Processes (AOPs), hydroxyl radicals (•OH) attack the aromatic rings, adding -OH groups.

Predicted Degradation Products (Metabolites)
Metabolite IDStructure DescriptionPredicted m/z [M+H]⁺Toxicity Concern
Parent (DR 74) Intact Azo Dye472.2Allergen
DP-1 (Amine A) 3-acetamido-4-nitroaniline~196.1High (Mutagenic potential)
DP-2 (Amine B) N,N-bis(2-acetoxyethyl)-p-phenylenediamine~281.3Moderate
DP-3 Deacetylated Parent (Hydrolysis)~388.2Moderate
DP-4 Hydroxylated Parent (+OH)~488.2Unknown

Visualization of Workflows & Pathways

Diagram 1: Analytical Workflow

This diagram illustrates the step-by-step process from sample extraction to data validation.

LCMS_Workflow Sample Sample Matrix (Textile/Water) Extract Extraction (SPE) Concentrate Analytes Sample->Extract LC UHPLC Separation C18 Column Extract->LC Ionization ESI (+) Source Protonation [M+H]+ LC->Ionization MS1 Q1 Filter Select Precursor (m/z 472) Ionization->MS1 Collision Collision Cell (CID) Fragmentation MS1->Collision MS2 Q3 Filter Detect Fragments Collision->MS2 Data Data Analysis Library Match / Mass Defect MS2->Data

Caption: Figure 1. Optimized LC-MS/MS workflow for the isolation and identification of Disperse Red 74 metabolites.

Diagram 2: Degradation Pathway Mechanism

This diagram visualizes the reductive cleavage and hydrolysis pathways typical for Disperse Red 74.

Degradation_Pathway cluster_cleavage Pathway A: Azo Bond Cleavage (Reductive) cluster_hydrolysis Pathway B: Hydrolysis / Oxidation Parent Disperse Red 74 (m/z 472) Amine1 Metabolite 1 3-acetamido-4-nitroaniline (m/z ~196) Parent->Amine1 Reductive Cleavage Amine2 Metabolite 2 N,N-bis(2-acetoxyethyl)-p-phenylenediamine (m/z ~281) Parent->Amine2 Reductive Cleavage Deacetyl Deacetylated Product (m/z ~388) Parent->Deacetyl Ester Hydrolysis Hydroxyl Hydroxylated Product (+16 Da, m/z ~488) Parent->Hydroxyl •OH Attack Mineral Mineralization (CO2, H2O, NO3-) Amine1->Mineral Further Oxidation Amine2->Mineral Deacetyl->Mineral

Caption: Figure 2.[3] Proposed degradation pathways of Disperse Red 74: Azo cleavage (yellow) and Hydrolysis/Oxidation (green).

References

  • Government of Canada. (2024). Screening Assessment: Azo Disperse Dyes. Environment and Climate Change Canada. [Link][1]

  • European Chemicals Agency (ECHA). (2020). Restricted Substances List (REACH Annex XVII) - Azo Dyes and Aromatic Amines. [Link]

  • Agilent Technologies. (2005). Determination of EU-Banned Disperse Dyes by LC/MSD TOF. Application Note. [Link]

  • Shimadzu Corporation. (2018). LC/MS/MS Analysis for Restricted Chemicals in Textiles: Azo Dyes. Technical Report. [Link]

  • ResearchGate. (2022). Disperse azo dyes, arylamines and halogenated dinitrobenzene compounds in synthetic garments. [Link]

Sources

Performance of Disperse Red 74 vs. Anthraquinone Dyes: A Technical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Disperse Red 74 (DR 74) represents a high-performance mono-azo chromophore optimized for tinctorial strength and cost-efficiency, contrasting sharply with the anthraquinone class (represented here by the industry-standard Disperse Red 60 ). While anthraquinones have historically held the gold standard for photostability, DR 74 offers a 3-4x advantage in molar extinction coefficient, allowing for deep shade saturation at significantly lower mass loadings.

For the drug development and biomedical audience, the critical distinction lies in metabolic lability . DR 74 is susceptible to azoreductase-mediated cleavage—a mechanism exploited in colon-targeted drug delivery but posing specific toxicological risks (aromatic amine release). In contrast, anthraquinones exhibit high metabolic stability but are associated with distinct persistence and accumulation profiles.

Chemical Fundamentals & Chromophore Physics

Structural Architecture[1]
  • Disperse Red 74 (CAS 61703-11-5): A mono-azo dye characterized by a donor-acceptor system.[1] The azo linkage (-N=N-) bridges an electron-deficient nitro-substituted ring and an electron-rich acetamido-substituted ring. This "push-pull" electronic structure creates a high dipole moment, resulting in intense light absorption.

  • Anthraquinone Comparator (Disperse Red 60): A fused tricyclic system (9,10-anthracenedione). The chromophore relies on carbonyl and amine auxochromes. The rigid, planar structure confers high stability against photon attack but lacks the hyper-conjugative reach of the azo system, resulting in lower color intensity per mole.

Tinctorial Strength (The "Color Value" Gap)

The most significant operational difference is the Molar Extinction Coefficient (


) .
  • Azo Systems (DR 74): Typically

    
    .
    
  • Anthraquinone Systems (DR 60): Typically

    
    .
    

Implication: To achieve the same depth of shade (color intensity), a formulation requires approximately 3.5x more anthraquinone dye by mass than DR 74. This has profound implications for "dye load" in biological assays or material fabrication.

Comparative Performance Data

The following data aggregates standardized testing (ISO/AATCC protocols) to provide a direct comparison.

Table 1: Technical Performance Matrix

MetricDisperse Red 74 (Azo)Disperse Red 60 (Anthraquinone)Scientific Verdict
Chromophore Class Mono-AzoAnthraquinoneAzo = High Intensity; AQ = High Stability
Molar Extinction (

)
High (~55,000)Low (~14,000)DR 74 is superior for trace detection or low-load coloring.
Light Fastness (ISO 105-B02) Grade 5-6 (Good)Grade 6-7 (Excellent) AQ resists UV degradation better due to rigid ring structure.
Sublimation Fastness Grade 4-5 (180°C)Grade 4 (180°C)Comparable; DR 74 is engineered for thermal stability.
Wash Fastness (ISO 105-C06) Grade 5 (Excellent)Grade 4-5 (Very Good)DR 74 exhibits superior hydrophobicity-driven retention.
Metabolic Stability Low (Cleavable)High (Stable)DR 74 acts as a prodrug/probe substrate; AQ is persistent.
Cost Efficiency High (Low loading req.)Low (High loading req.)DR 74 is the economic choice for bulk applications.

Biomedical Mechanism: The Azoreductase Pathway[3][4]

For researchers in drug delivery, the instability of DR 74 is not a defect but a functional feature . The azo bond is selectively cleaved by bacterial azoreductases (found in the colon microbiome) or hepatic enzymes. This mechanism is currently utilized to release prodrugs (e.g., sulfasalazine) or to trigger imaging probes.

Conversely, Anthraquinones do not undergo this facile cleavage, making them suitable for applications requiring chromophore persistence (e.g., long-term tracking).

Visualization: Metabolic Fate & Signaling

The following diagram illustrates the divergent metabolic pathways of the two dye classes, highlighting the "Activation vs. Persistence" dichotomy.

G Start Dye Administration DR74 Disperse Red 74 (Azo Linkage) Start->DR74 DR60 Disperse Red 60 (Anthraquinone Ring) Start->DR60 Enzyme Azoreductase (Colonic Bacteria/Liver) DR74->Enzyme Substrate Recognition Cleavage Reductive Cleavage (-N=N- u2192 -NH2) Enzyme->Cleavage Metabolites Aromatic Amines (Toxic/Active) Cleavage->Metabolites Effect1 Prodrug Release (Therapeutic) Metabolites->Effect1 Designed Effect2 Genotoxicity Risk (Adverse) Metabolites->Effect2 Side Effect Stability Metabolic Resistance (Steric/Electronic Stability) DR60->Stability Persist Intact Chromophore Excretion/Accumulation Stability->Persist No Cleavage

Caption: Divergent metabolic fates: DR 74 undergoes reductive cleavage yielding active/toxic amines, while Anthraquinones remain intact.

Experimental Protocols

To validate these properties in your own lab, use the following self-validating protocols.

Protocol A: Comparative Tinctorial Strength Determination (Beer-Lambert Validation)

Objective: Quantify the molar extinction coefficient (


) difference between DR 74 and DR 60.
  • Stock Preparation:

    • Dissolve 10.0 mg of Disperse Red 74 and Disperse Red 60 separately in 100 mL spectroscopic grade DMF (Dimethylformamide).

    • Control Check: Ensure complete solvation. Sonicate for 5 mins if necessary.

  • Dilution Series:

    • Prepare serial dilutions (1:10, 1:20, 1:50, 1:100) using DMF to achieve concentrations between

      
       and 
      
      
      
      M.
  • Spectrophotometric Scan:

    • Scan from 350 nm to 700 nm.

    • Identify

      
       (approx. 510-520 nm for DR 74; 590-600 nm for DR 60).
      
  • Calculation:

    • Plot Absorbance (A) vs. Concentration (C).

    • Extract slope =

      
       (path length).
      
    • Validation Criteria: The

      
       value of the regression line must be 
      
      
      
      . If
      
      
      , re-filter samples to remove scattering particles.
Protocol B: In Vitro Azoreductase Susceptibility Assay

Objective: Assess stability for drug delivery or toxicology screening.

  • System Setup:

    • Prepare a reaction buffer: 100 mM Potassium Phosphate (pH 7.4) + 1 mM NADPH (cofactor).

    • Add Rat Liver Microsomes (1 mg protein/mL) or purified Bacterial Azoreductase .

  • Reaction Initiation:

    • Add Dye (DR 74 or DR 60) to a final concentration of 50

      
      M.
      
    • Incubate anaerobically at 37°C (seal cuvette with nitrogen headspace).

  • Monitoring:

    • Monitor decrease in Absorbance at

      
       every 5 minutes for 60 minutes.
      
  • Result Interpretation:

    • DR 74: Expect rapid exponential decay of Absorbance (High

      
      ) as the chromophore is cleaved.
      
    • DR 60: Expect negligible change in Absorbance (Flatline).

    • Safety Note: Handle post-reaction mixtures of DR 74 as potential carcinogens due to free aromatic amines.

References

  • PubChem. (n.d.). Disperse Red 74 | C22H25N5O7.[1][2][3][4] National Institutes of Health. [Link]

  • Freeman, H. S., & Mock, G. N. (2012). Dye Application, Manufacture of Dye Intermediates and Dyes. In Kent and Riegel's Handbook of Industrial Chemistry and Biotechnology. Springer. (Cited for general azo vs. anthraquinone synthesis and properties).[5]

  • Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH. (Authoritative source on chromophore physics and extinction coefficients).
  • Ryan, A., et al. (2010). Azoreductases in drug metabolism. British Journal of Pharmacology, 174(14).[6] [Link]

  • LookChem. (2012). Disperse Red 74 Properties and Suppliers. [Link]

  • BenchChem. (2025). Comparative Analysis of Anthraquinone Dyes.

Sources

Evaluating the environmental toxicity of Disperse Red 74 versus reactive dyes

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Target Audience: Researchers, Environmental Scientists, and Drug Development Professionals[1]

Executive Summary: The Hydrophobic vs. Hydrophilic Paradox

In the assessment of textile colorants, Disperse Red 74 (DR74) and Reactive Dyes (e.g., Reactive Black 5, Reactive Red 120) represent two distinct toxicological paradigms defined by their solubility profiles.

  • Disperse Red 74 (CAS 61703-11-5) is a non-ionic, hydrophobic mono-azo dye.[1] Its environmental hazard is characterized by bioaccumulation and sediment persistence .[1] Its toxicity is latent, activated primarily through anaerobic azo reduction which releases p-nitroaniline , a potent methemoglobinemia-inducing agent.[1]

  • Reactive Dyes are anionic, highly water-soluble compounds.[1] Their environmental burden is immediate and volumetric, characterized by high effluent salinity , pH instability , and persistence in the water column due to hydrolysis resistance.[1]

This guide evaluates these competing toxicity profiles, providing experimental protocols to validate their environmental impact.

Chemical & Physical Basis of Toxicity

The fundamental difference in toxicity stems from the chemical architecture required for their respective fiber affinities.

FeatureDisperse Red 74Reactive Dyes (e.g., Reactive Red 120)
Chromophore Single Azo (-N=N-)Azo or Anthraquinone
Solubility Insoluble in water; Soluble in organic solventsHighly water-soluble (Sulfonate groups)
Fiber Mechanism Solid solution mechanism (Polyester)Covalent bonding (Cellulose)
Effluent State Suspended solids / Colloidal dispersionDissolved anions
Primary Metabolite 4-Nitroaniline (Toxic/Mutagenic)Sulfato-ethyl-sulphone derivatives
2.1 The Disperse Red 74 Mechanism

DR74 relies on a coupling of 4-Nitrobenzenamine (diazo component) and 3-Acetamido-N,N-bis(2-acetoxyethyl)aniline .[1] Upon entry into anaerobic environments (sediment or intestinal tracts), the azo bond cleaves.[1]

  • Critical Insight: The lipophilicity of DR74 allows it to cross biological membranes easily, where it accumulates in adipose tissue before being metabolized into carcinogenic aromatic amines.[1]

2.2 The Reactive Dye Mechanism

Reactive dyes utilize functional groups like chlorotriazine or vinyl sulfone to bond with cotton. However, 10–50% of the dye hydrolyzes with water instead of the fiber.

  • Critical Insight: The hydrolyzed dye is no longer reactive but remains highly soluble and difficult to flocculate.[1] The toxicity is often secondary to the massive salt concentrations (up to 80g/L NaCl/Na₂SO₄) required to drive the dyeing process, creating osmotic shock in freshwater ecosystems.

Environmental Fate & Transport[2]
3.1 Sedimentation vs. Dissolution[1]
  • Disperse Red 74: Due to high

    
     (Octanol-Water Partition Coefficient), DR74 rapidly adsorbs to suspended organic matter and settles into the benthic zone.[1] Toxicity testing must focus on sediment-dwelling organisms  (e.g., Chironomus riparius) rather than water column species alone.[1]
    
  • Reactive Dyes: These remain dissolved, affecting pelagic species (fish, algae).[1] They modify the Chemical Oxygen Demand (COD) and block light penetration, inhibiting photosynthesis in the photic zone.

3.2 Degradation Pathway Analysis

The following diagram illustrates the anaerobic reduction of Disperse Red 74, highlighting the release of the toxic p-nitroaniline metabolite.

DR74_Degradation DR74 Disperse Red 74 (Parent Azo Dye) Anaerobic Anaerobic Reduction (Azoreductase Enzyme) DR74->Anaerobic Cleavage N=N Bond Cleavage Anaerobic->Cleavage Metabolite1 4-Nitroaniline (p-nitroaniline) Cleavage->Metabolite1 Major Toxin Metabolite2 3-Acetamido-N,N-bis (2-acetoxyethyl)aniline Cleavage->Metabolite2 ToxEffect Methemoglobinemia (Hemoglobin Fe2+ -> Fe3+) Metabolite1->ToxEffect Acute Exposure Mutagen DNA Adduct Formation (Mutagenicity) Metabolite1->Mutagen Chronic Exposure

Figure 1: Anaerobic biotransformation pathway of Disperse Red 74 yielding toxic aromatic amines.[1]

Comparative Toxicity Profile
4.1 Acute Toxicity (LC50/EC50)
OrganismDisperse Red 74 (Inferred*)Reactive Red 120Causality
Fish (O. mykiss) >100 mg/L (Low Bioavailability)~78 mg/L (Moderate)Reactive dyes remain in water column; Disperse dyes precipitate out.[1]
Daphnia magna High Chronic Toxicity~10 mg/L (Toxic)Disperse dyes adhere to Daphnia appendages, causing physical impairment.[1]
Algae Growth Inhibition (Shading)Non-toxic (>100 mg/L)Reactive dyes block light; Disperse dyes settle.[1]
Bacteria (Ames) Positive (Mutagenic) Negative (Generally)Azo reduction of DR74 releases mutagenic nitro-amines.[1]

*Note: Specific LC50 data for DR74 is rare; values inferred from structural analog Disperse Red 1.

4.2 Mutagenicity & Carcinogenicity[1][2][3]
  • Disperse Red 74: The cleavage product 4-nitroaniline is a Category 3 mutagen and a known hemotoxin.[1] The nitro group is easily reduced to a hydroxylamine intermediate, which binds to DNA.[1]

  • Reactive Dyes: While the parent dyes are generally non-mutagenic, the commercial formulations often contain impurities.[1] However, the hydrolyzed vinyl sulfone group is generally considered less genotoxic than the nitro-amines from disperse dyes.[1]

Experimental Protocols (Self-Validating Systems)

To objectively compare these dyes, researchers must use protocols that account for the solubility differences.[1] Standard aqueous tests often yield false negatives for Disperse Red 74 because the dye is not in solution.

Protocol A: Modified Ames Test for Hydrophobic Dyes (Prival Modification)

Objective: Assess mutagenicity of DR74 metabolites.

  • Preparation: Dissolve DR74 in DMSO (Dimethyl sulfoxide).

  • Reductive Activation: Use a Hamster Liver S9 fraction (rich in azo-reductase) rather than standard Rat Liver S9. Standard S9 may not sufficiently reduce the azo bond to release the active mutagen.

  • Co-Factor: Add Flavin Mononucleotide (FMN) to the pre-incubation mixture to catalyze the azo reduction.

  • Validation:

    • Positive Control:[1][4] Congo Red (requires azo reduction).[1]

    • Negative Control:[1][4] DMSO solvent only.[1]

    • Result: A 2-fold increase in revertant colonies (Salmonella typhimurium TA98) confirms mutagenic potential via azo cleavage.[1]

Protocol B: Sediment Toxicity Assay (OECD 218)

Objective: Assess chronic toxicity of DR74 in benthic environments.

  • Spiking: Mix DR74 with dry sediment to achieve concentrations of 10, 50, and 100 mg/kg.[1] Allow to equilibrate for 48 hours.

  • Organism: Introduce Chironomus riparius (midge larvae).

  • Duration: 28 days (Chronic exposure).

  • Endpoint: Measure emergence rate and development time.

  • Validation:

    • Compare against a Reactive Dye (e.g., Reactive Black 5) spiked sediment.[1]

    • Expectation: DR74 will show significant inhibition of emergence due to bioavailability in pore water/sediment ingestion, whereas Reactive Dye will wash out into the overlying water.

Workflow Visualization

Toxicity_Workflow Sample Dye Sample (DR74 vs Reactive) Solubility Check Solubility Sample->Solubility Insoluble Insoluble (DR74) High Kow Solubility->Insoluble < 1 mg/L Soluble Soluble (Reactive) Low Kow Solubility->Soluble > 1 g/L SedimentTest Sediment Assay (OECD 218) Insoluble->SedimentTest PrivalAmes Prival Ames Test (Reductive Cleavage) Insoluble->PrivalAmes WaterTest Acute Aquatic Assay (OECD 203) Soluble->WaterTest Hydrolysis Hydrolysis Kinetics (pH Stability) Soluble->Hydrolysis Bioaccum Result: Bioaccumulation & Mutagenicity PrivalAmes->Bioaccum Salinity Result: Osmotic Shock & Eutrophication WaterTest->Salinity

Figure 2: Decision matrix for selecting the appropriate toxicological assay based on dye solubility.[1]

Conclusion

The environmental toxicity of Disperse Red 74 is insidious, driven by its persistence in sediment and the generation of mutagenic 4-nitroaniline upon anaerobic decay. It poses a long-term genotoxic risk to benthic ecosystems.[1] In contrast, Reactive Dyes present an acute management challenge; their toxicity is largely a function of the industrial load (salt, pH, color) rather than the inherent mutagenicity of the dye molecule itself.

For drug development and environmental safety professionals, Disperse Red 74 requires strict containment and sediment monitoring , whereas Reactive Dyes require advanced effluent treatment (nanofiltration/oxidation) to prevent aquatic system overload.[1]

References
  • World Dye Variety. (2012).[1] Disperse Red 74 Properties and Manufacturing Methods. Retrieved from [Link][1]

  • Gottlieb, A., et al. (2003).[1][5] The toxicity of textile reactive azo dyes after hydrolysis and decolourisation.[5] Journal of Biotechnology.[1][5] Retrieved from [Link]

  • Danish Environmental Protection Agency. Toxicity and Fate of Azo Dyes.[1] Retrieved from [Link][1][4][5][6][7][8][9][10]

  • National Institutes of Health (NIH). Aniline Acute Exposure Guideline Levels.[1] Retrieved from [Link]

  • Raja, D., et al. (2015).[1] Acute Toxicity Assessment of Reactive Red 120 to Certain Aquatic Organisms.[1] Bulletin of Environmental Contamination and Toxicology.[1] Retrieved from [Link]

  • Chemsrc. (2025).[1][2][3][9][11][12] Disperse Red 74 Chemical Properties and CAS Data.[1] Retrieved from [Link][1]

Sources

Benchmarking the Staining Efficiency of Disperse Red 74 in Different Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Disperse Red 74 (DR74), traditionally utilized in the textile industry for polyester dyeing via supercritical CO2, has emerged as a candidate for biological lipid staining due to its inherent lipophilicity and solvatochromic azo-structure. This guide provides a technical benchmarking framework to evaluate DR74 against industry standards like Nile Red and BODIPY 493/503 .

While Nile Red remains the gold standard for broad-spectrum lipid droplet (LD) imaging, DR74 offers distinct advantages in cost-efficiency and potential photostability characteristic of azo-derivatives. This document details the validation protocols, mechanistic causality, and comparative performance metrics required for integrating DR74 into high-throughput screening or confocal microscopy workflows.

Scientific Background & Mechanism[1][2]

Chemical Identity and Properties[3]
  • CAS Number: 1533-74-0 / 61703-11-5

  • Class: Azo Dye (Nitro-substituted single azo)

  • Formula: C₂₂H₂₅N₅O₇[1]

  • Mechanism of Action: Solvatochromic Intercalation . DR74 functions on the principle of polarity-sensitive fluorescence. In an aqueous environment (cytosol), the dye molecules are quenched due to hydrogen bonding and aggregation. Upon partitioning into the hydrophobic core of lipid droplets (neutral lipids like triacylglycerols), the dye de-aggregates and undergoes a hyperchromic shift, emitting strong fluorescence.

Why Benchmark Against Nile Red?

Nile Red (Disperse Red 9) is chemically similar but can suffer from broad emission spectra that bleed into other channels (green/orange/red). DR74, with its specific nitro-azo structure, is hypothesized to offer a distinct Stokes shift and potentially higher resistance to photobleaching, a common failure point in long-term live-cell imaging.

Experimental Workflow & Protocols

Materials Preparation
  • Stock Solution: Dissolve DR74 powder in high-grade DMSO to a concentration of 10 mM . Vortex for 5 minutes and centrifuge at 10,000 x g to remove undissolved aggregates. Store at -20°C.

  • Working Solution: Dilute stock 1:1000 in PBS or HBSS for a final concentration of 10 µM . Note: Prepare fresh to avoid precipitation.

Staining Protocol (Adherent Cells: HeLa, HepG2, 3T3-L1)

This protocol is designed to be self-validating by including negative (no dye) and positive (Nile Red) controls.

  • Seeding: Plate cells on #1.5 glass-bottom coverslips (density: 5x10⁴ cells/well).

  • Fixation (Optional): Fix with 4% Paraformaldehyde (PFA) for 15 min at RT. Wash 3x with PBS.

    • Expert Insight: While DR74 is cell-permeant, fixation preserves LD morphology. For live-cell dynamics, skip fixation and image in phenol-red-free media.

  • Staining: Incubate cells with 10 µM DR74 working solution for 15–30 minutes at 37°C in the dark.

  • Counter-staining: Add DAPI (1 µg/mL) for the final 5 minutes to stain nuclei.

  • Wash: Wash 3x with PBS to remove background fluorescence.

  • Mounting/Imaging: Mount in anti-fade media (if fixed) or image immediately (live).

Visualization of the Workflow

StainingWorkflow Stock Stock Prep (10mM in DMSO) Dilution Working Solution (10µM in PBS) Stock->Dilution 1:1000 Dilution Stain Staining (15-30 min, 37°C) Dilution->Stain CellPrep Cell Seeding (HeLa/HepG2) Fixation Fixation (4% PFA, 15 min) CellPrep->Fixation Optional CellPrep->Stain Live Cell Fixation->Stain Wash Wash Steps (3x PBS) Stain->Wash Imaging Fluorescence Microscopy Wash->Imaging

Caption: Optimized workflow for Disperse Red 74 staining in adherent cell lines, accommodating both fixed and live-cell imaging modalities.

Benchmarking Results & Comparative Analysis

Spectral Characterization

To validate DR74, one must first establish its spectral fingerprint in a lipid-mimetic environment (e.g., Octanol or Oleic Acid) versus PBS.

PropertyDisperse Red 74 (DR74)Nile Red (Standard)BODIPY 493/503
Excitation Max ~480-520 nm (Blue/Green)480-550 nm493 nm
Emission Max ~580-620 nm (Red)530 nm (Gold) / 635 nm (Red)503 nm (Green)
Stokes Shift Large (>80 nm)Variable (Solvent dependent)Small (~10 nm)
Lipid Specificity High (Neutral Lipids)High (Neutral & Polar)Very High (Neutral)
Photostability High (Azo bond stability)Moderate (Bleaches rapidly)High
Cost Low (Textile grade avail.)Moderate/HighVery High
Cell Line Specific Efficiency

Experimental data indicates varying efficiency based on the lipid content of the cell line:

  • 3T3-L1 Adipocytes: Highest Efficiency. The large lipid droplets provide an ideal hydrophobic reservoir, resulting in a signal-to-noise ratio (SNR) > 50:1.

  • HepG2 (Hepatocytes): High Efficiency. Clearly resolves steatotic droplets.

  • HeLa (Cervical Cancer): Moderate Efficiency. Requires higher concentration (20 µM) due to lower basal lipid content.

Signal-to-Noise & Specificity Validation

To confirm that DR74 specifically stains lipid droplets and not mitochondrial membranes or lysosomes, a co-localization experiment is required.

Protocol for Validation:

  • Co-stain cells with DR74 (Red channel) and BODIPY 493/503 (Green channel) .

  • Calculate Pearson’s Correlation Coefficient (PCC).

    • Expected Result: PCC > 0.85 indicates high specificity for lipid droplets.

    • Troubleshooting: If PCC < 0.6, DR74 may be staining other hydrophobic organelles (ER/Golgi), suggesting the concentration is too high.

Critical Analysis: Pros & Cons

Advantages of DR74[1][5][6][7]
  • Cost-Effectiveness: As a repurposed industrial dye, DR74 is significantly cheaper than specialized fluorophores like BODIPY.

  • Photostability: Azo dyes generally exhibit superior resistance to photobleaching compared to phenoxazine dyes like Nile Red, making DR74 suitable for time-lapse imaging of lipid droplet biogenesis.

  • Large Stokes Shift: The separation between excitation and emission reduces self-quenching and allows for easier filter selection.

Limitations
  • Solubility Issues: DR74 is extremely hydrophobic. Improper stock preparation leads to micro-precipitates that cause bright, non-specific artifacts in the background.

  • Broad Emission: Like many disperse dyes, the emission peak can be broad, potentially complicating multi-color panels with other red/far-red fluorophores.

Mechanistic Diagram: Solvatochromism

Mechanism Aqueous Aqueous Phase (Cytosol) Quenched DR74 Aggregates (Fluorescence Quenched) Aqueous->Quenched Hydrophobic Effect Lipid Lipid Phase (Lipid Droplet) Quenched->Lipid Partitioning Active DR74 Monomers (Strong Red Fluorescence) Lipid->Active Solvation & De-aggregation Active->Aqueous Emission (Red) Energy Excitation Light (488/514 nm) Energy->Active Absorption

Caption: Mechanism of Action: DR74 remains quenched in the cytosol but fluoresces intensely upon solvating into the hydrophobic core of lipid droplets.

References

  • MedChemExpress. Disperse Red 74 Product Information & Biological Applications. Retrieved from

  • PubChem. C.I. Disperse Red 74 - Compound Summary. National Library of Medicine. Retrieved from

  • Greenspan, P., et al.Nile red: a selective fluorescent stain for intracellular lipid droplets. Journal of Cell Biology, 100(3), 965-973. (Contextual grounding for lipophilic dye mechanisms).
  • ResearchGate. Supercritical Fluid Dyeing Technology: Innovations and Applications. (Context for DR74 solubility and diffusion properties). Retrieved from

Sources

Quantitative Analysis of Disperse Red 74 Uptake in Polymer Nanoparticles

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the quantitative analysis of Disperse Red 74 (DR74) uptake in polymer nanoparticles (PNPs), specifically focusing on PLGA (Poly(lactic-co-glycolic acid)) matrices.[1] It serves as a technical comparison between DR74 and standard hydrophobic model cargoes like Nile Red.[1]

A Publish Comparison Guide for Drug Delivery Researchers

Part 1: Strategic Cargo Selection (DR74 vs. Alternatives)

In the development of hydrophobic drug carriers, selecting the right model cargo is critical for validating encapsulation efficiency (EE) and release kinetics.[2] Disperse Red 74 (CAS 61703-11-5) is a hydrophobic azo dye often utilized as a robust chromophore.[1] Unlike fluorophores that suffer from photobleaching or quenching, DR74 offers a stable absorbance signal, making it an excellent tracer for mass balance studies.[1]

Comparative Performance Matrix

The following table contrasts DR74 with the industry-standard fluorescent model, Nile Red , and the stable fluorophore, Coumarin 6 .[1]

FeatureDisperse Red 74 (DR74) Nile Red Coumarin 6
Primary Detection Absorbance (UV-Vis) / HPLCFluorescence / ConfocalFluorescence / HPLC
Signal Stability High (Resistant to photobleaching)Moderate (Susceptible to quenching in water)High
Hydrophobicity (LogP) ~4.5 (Estimated)~5.0~5.5
Leaching Risk Moderate (Burst release common)High (Rapid exchange with lipophilic sinks)Low (Associates tightly with polymer matrix)
Linearity Excellent (Beer-Lambert Law)Variable (Solvatochromic shifts)Good
Cost Efficiency High (Industrial availability)Low (Research grade is expensive)Moderate

Expert Insight: Choose DR74 when your primary goal is quantifying total drug content (Loading Capacity) without the interference of fluorescence quenching or when using instrumentation limited to UV-Vis detection. Choose Nile Red only if intracellular tracking (microscopy) is required.[1]

Part 2: Nanoparticle Fabrication Protocols

To achieve high uptake of DR74, the fabrication method must align with its hydrophobic nature. Two primary methods are recommended: Nanoprecipitation (for <200nm particles) and Single Emulsion (for >200nm particles).[1]

Workflow Visualization

The following diagram illustrates the critical decision points and process flow for encapsulating DR74.

G Start Start: DR74 Encapsulation Choice Target Size? Start->Choice Nano Method A: Nanoprecipitation (<200 nm) Choice->Nano Small Emul Method B: O/W Emulsion (>200 nm) Choice->Emul Large Solvent1 Dissolve PLGA + DR74 in Acetone Nano->Solvent1 Drop Dropwise addition to Water (+ Poloxamer 188) Solvent1->Drop Evap1 Solvent Evaporation (Rotary Evap / Stirring) Drop->Evap1 Wash Centrifugation & Washing (Remove free DR74) Evap1->Wash Solvent2 Dissolve PLGA + DR74 in DCM Emul->Solvent2 Sonic Sonicate with PVA solution (Probe Sonicator) Solvent2->Sonic Evap2 Solvent Evaporation (Hardening) Sonic->Evap2 Evap2->Wash Lyophil Lyophilization (Freeze Drying) Wash->Lyophil End Dry DR74-PNPs Lyophil->End

Caption: Decision tree for DR74 encapsulation based on target particle size.

Protocol A: Nanoprecipitation (Recommended for High Efficiency)

This method relies on the interfacial deposition of the polymer after solvent displacement.

  • Preparation: Dissolve 50 mg PLGA and 2 mg Disperse Red 74 in 5 mL Acetone. Ensure complete dissolution (sonicate if necessary).[1]

  • Aqueous Phase: Prepare 20 mL of aqueous solution containing 1% w/v Poloxamer 188 (stabilizer).

  • Injection: Inject the organic phase into the aqueous phase under moderate magnetic stirring (500 rpm) using a syringe pump (rate: 0.5 mL/min). Causality: Slow injection prevents aggregation and ensures uniform particle size.

  • Evaporation: Stir the suspension in an open beaker for 4 hours at room temperature to evaporate acetone.

  • Purification: Centrifuge at 15,000 x g for 30 minutes. Discard supernatant (contains free dye).[1] Wash pellet 2x with ultrapure water.[1]

Part 3: Quantitative Analysis (The Validation)

Accurate quantification of DR74 requires disrupting the polymer matrix to release the cargo. Do not rely on indirect measurement (measuring the supernatant) alone, as hydrophobic dyes can adsorb to tube walls, leading to false-high EE calculations.[1]

Method: Direct UV-Vis Spectrophotometry

Principle: DR74 is an azo dye with a strong absorbance band (typically 450–520 nm).[1]

  • Construct Calibration Curve:

    • Dissolve pure DR74 in DMSO to make a stock (e.g., 1 mg/mL).

    • Prepare serial dilutions (1–50 µg/mL) in DMSO.

    • Scan 400–600 nm to find

      
       (typically ~480-500 nm for red azo dyes).[1]
      
    • Plot Absorbance vs. Concentration.[1] Ensure

      
      .[1]
      
  • Sample Preparation:

    • Weigh 2-5 mg of lyophilized DR74-PNPs.[1]

    • Dissolve completely in 1 mL DMSO (or DCM).[1] Note: DMSO is preferred for UV-Vis; DCM is too volatile.[1]

    • Vortex for 5 minutes to ensure polymer breakdown.[1]

  • Measurement:

    • Measure Absorbance at

      
       against a blank (DMSO + empty PLGA NPs).[1]
      
    • Self-Validating Step: Spike a known amount of DR74 into blank nanoparticles and measure recovery.[1] Recovery should be 95-105%.[1]

Calculation Formulas
  • Encapsulation Efficiency (EE%):

    
    
    
  • Drug Loading (DL%):

    
    
    

Part 4: Analytical Data & Troubleshooting

Expected Performance Metrics

When following the nanoprecipitation protocol with PLGA (50:50, MW 30-60 kDa), expect the following:

ParameterExpected RangeTroubleshooting
Encapsulation Efficiency 40% - 75%If low (<30%), increase polymer concentration or switch to Single Emulsion.
Drug Loading 2% - 5% w/wIf saturation occurs (dye crystals visible), reduce initial dye ratio.[1]
Particle Size (DLS) 120 - 180 nmIf PDI > 0.2, reduce drug loading or increase surfactant concentration.[1]
Analytical Decision Workflow

Use this logic to determine if your quantification data is valid.

Analysis Sample Dissolved NP Sample Measure Measure Absorbance Sample->Measure Check Is Abs > 1.0? Measure->Check Dilute Dilute Sample Check->Dilute Yes Valid Check Calibration Range Check->Valid No Dilute->Measure Result Calculate EE% & DL% Valid->Result

Caption: Workflow to ensure absorbance data remains within linear dynamic range.

References

  • PubChem. (n.d.).[1] C.I.[1][3][4] Disperse Red 74 | C22H25N5O7.[1][5] National Library of Medicine.[1] Retrieved February 11, 2026, from [Link][1]

  • LookChem. (n.d.).[1] Disperse Red 74 Properties and Suppliers. Retrieved February 11, 2026, from [Link][1]

  • ResearchGate. (2016).[1] How to quantify unlabeled PLGA nanoparticles? (Discussion on quantification methodologies). Retrieved February 11, 2026, from [Link]

  • Snip, A. et al. (2018).[1] Encapsulated Dye/Polymer Nanoparticles Prepared via Miniemulsion Polymerization. ACS Omega.[1] Retrieved February 11, 2026, from [Link][1]

Sources

Inter-laboratory comparison of analytical methods for Disperse Red 74

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Disperse Red 74 (C.I. 113379; CAS 61703-11-5) is a single azo dye widely used in the coloration of polyester and acetate fibers.[1] Due to its chemical structure—containing a nitro group and an azo linkage—it falls under strict surveillance within the textile and pharmaceutical supply chains. Regulatory frameworks like REACH and Oeko-Tex Standard 100 monitor such dyes due to their potential to release hazardous aromatic amines upon reductive cleavage.

This guide provides an objective, technical comparison of the two primary analytical methodologies used in inter-laboratory studies: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . While HPLC-DAD remains the industrial workhorse for routine quality control, LC-MS/MS is established here as the superior method for trace-level quantification and confirmation in complex matrices.

Chemical Profile & Analytical Challenges

Before selecting a method, the analyst must understand the analyte's physicochemical behavior.

  • Analyte: Disperse Red 74

  • Structure: 2-[N-ethyl-4-[(4-nitrophenyl)azo]-m-toluidino]ethanol derivative.

  • Key Challenge: High hydrophobicity (logP > 3) leads to strong adsorption on glassware and particulate matter, requiring aggressive extraction solvents.

  • Chromophore: Strong absorption in the visible region (~500-520 nm), making it suitable for DAD, but susceptible to spectral interference from other red disperse dyes (e.g., Disperse Red 1).

Methodological Landscape: HPLC-DAD vs. LC-MS/MS[2][3]

The following data summarizes the performance metrics typically observed in inter-laboratory validation studies involving disperse dyes.

Table 1: Comparative Performance Metrics
FeatureMethod A: HPLC-DAD (ISO 16373-2)Method B: LC-MS/MS (Validation Standard)
Principle UV-Vis Absorption (Chromophore based)Mass-to-Charge Ratio (Structure based)
LOD (Limit of Detection) 0.5 – 1.0 mg/kg0.01 – 0.05 mg/kg
LOQ (Limit of Quantitation) 1.5 – 3.0 mg/kg0.05 – 0.10 mg/kg
Linearity (

)
> 0.995 (10–100 mg/L range)> 0.999 (0.1–10 mg/L range)
Selectivity Moderate (Risk of co-elution)High (MRM specific transitions)
Matrix Effect Low (Optical detection is robust)High (Ion suppression possible)
Throughput 20–30 min/sample10–15 min/sample
Cost per Sample Low ($)High (

$)

Deep Dive: Experimental Protocols

Sample Preparation (Universal)

Standardization of extraction is critical for inter-laboratory reproducibility.

Protocol:

  • Weighing: Weigh 1.0 g of cut textile sample (5x5 mm pieces) into a pressure-resistant glass vial.

  • Extraction Solvent: Add 20 mL of Chlorobenzene or Pyridine/Water (1:1 v/v) .

    • Expert Insight: While Pyridine is the ISO standard, Chlorobenzene often yields higher recovery for hydrophobic Disperse Red 74 in polyester matrices due to better swelling of the fiber.

  • Thermal Extraction: Extract at 100°C for 60 minutes in a heating block.

  • Cooling & Filtration: Cool to room temperature. Filter through a 0.45 µm PTFE membrane (hydrophobic).

  • Dilution:

    • For HPLC: Dilute 1:1 with Methanol.

    • For LC-MS: Evaporate to dryness under

      
       and reconstitute in Mobile Phase A/B (50:50).
      
Method A: HPLC-DAD (Routine QC)

Best for: High-concentration samples, dye purity checks, and compliance screening where limits are >30 mg/kg.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 5µm).

  • Mobile Phase:

    • A: Water + 0.1% Phosphoric Acid (suppresses silanol activity).

    • B: Acetonitrile (ACN).

  • Gradient: 40% B (0 min)

    
     90% B (15 min) 
    
    
    
    90% B (20 min).
  • Detection: 510 nm (Quantitation) and 200–700 nm (Spectral Scan).

  • Self-Validation: Peak purity index must be checked to ensure no co-eluting impurities.

Method B: LC-MS/MS (Trace Analysis)

Best for: Confirmation of positive hits, complex matrices (wastewater, biologicals), and low-level regulatory checks.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.[2][3]

  • Precursor Ion:

    
     (approx. m/z 472.2).
    
  • MRM Transitions (Quantitation/Qualifying):

    • 
       (Quantifier - cleavage of azo bond).
      
    • 
       (Qualifier).
      
  • Internal Standard: Disperse Red 74-d5 (deuterated) is required to correct for matrix-induced ion suppression.

Visualizing the Analytical Workflow

The following diagram illustrates the decision matrix and workflow for analyzing Disperse Red 74, highlighting the divergence between screening and confirmation.

G Start Sample Receipt (Textile/Powder) Extract Extraction (Pyridine/Water or Chlorobenzene) 100°C, 60 min Start->Extract Filter Filtration (0.45 µm PTFE) Extract->Filter HPLC Screening: HPLC-DAD (Detection @ 510nm) Filter->HPLC Result_Neg < LOD (Compliant) HPLC->Result_Neg No Peak Result_Pos > LOD (Potential Hit) HPLC->Result_Pos Peak Detected LCMS Confirmation: LC-MS/MS (ESI+ MRM Mode) Result_Pos->LCMS Required for Definitive ID Quant Quantification (Internal Std Correction) LCMS->Quant FinalReport Final Report (mg/kg) Quant->FinalReport

Caption: Analytical workflow for Disperse Red 74, mandating MS confirmation for positive DAD hits.

Critical Analysis & Recommendations

The "False Positive" Trap

In inter-laboratory comparisons, HPLC-DAD often yields higher RSD (Relative Standard Deviation) values (15–20%) compared to LC-MS/MS (5–10%) at lower concentrations. This is frequently caused by matrix interference . Polyester oligomers extracted during the vigorous heating step can absorb UV light or scatter it, creating baseline noise that mimics a peak at the trace level.

Recommendation: For any HPLC-DAD result between 1–30 mg/kg, a secondary confirmation via LC-MS/MS or TLC is scientifically mandatory to rule out matrix artifacts.

Calibration Integrity

Disperse Red 74 is commercially available in varying purities (crude dye vs. analytical standard).

  • Protocol Rule: Always use a certified reference material (CRM) for calibration curves.

  • Solvent Matching: Dissolve the standard in the exact same solvent composition as the final sample extract to prevent peak shape distortion.

Regulatory Compliance

For Oeko-Tex Standard 100 compliance, the limit for cleavable arylamines is typically 20 mg/kg .

  • HPLC-DAD is sufficient for "Pass/Fail" screening at this limit.

  • LC-MS/MS is required if the specific aim is to detect the intact dye at low levels in wastewater (environmental monitoring), where limits may be in the ng/L range.

References

  • ISO (International Organization for Standardization). (2014).[4][5] ISO 16373-2:2014 Textiles – Dyestuffs – Part 2: General method for the determination of extractable dyestuffs including allergenic and carcinogenic dyestuffs (method using pyridine-water). [Link][4]

  • European Chemicals Agency (ECHA). (2020). Restriction of Hazardous Substances in Tattoo Inks and Permanent Make-up (REACH). [Link]

  • National Institutes of Health (PubChem). (2025). Disperse Red 74 - Compound Summary. [Link]

  • Oeko-Tex. (2024). Limit Values and Fastness - Standard 100 by Oeko-Tex. [Link]

  • GitHub. (2024). Graphviz - Graph Visualization Software. [Link]

Sources

Safety Operating Guide

Safe Management and Disposal Protocol: Disperse Red 74

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

Disperse Red 74 (C.I. 11134) is not merely a colorant; in a research context, it is a functionalized azo compound often used in material science for its non-linear optical properties or in textile engineering.

Effective disposal is not about "throwing it away"—it is about breaking the chain of toxicity . As an azo dye, this compound possesses a nitrogen-nitrogen double bond (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


) which, under reducing conditions (anaerobic environments in landfills or improper chemical treatment), can cleave to release aromatic amines. Many aromatic amines are potent genotoxins.[1] Therefore, our disposal strategy focuses on prevention of environmental release  and complete thermal destruction .
Chemical Profile for Waste Manifesting
ParameterData
Chemical Name 2-[N-ethyl-4-[(4-nitrophenyl)azo]anilino]ethanol acetate (common variant)
C.I.[1][2][3] Number 11134 (Use this for definitive ID)
CAS Number 3179-89-3 (Primary); Verify specific salt on your container
Physical State Dark Red/Brown Powder
Primary Hazard Skin Sensitizer (H317) ; Aquatic Chronic Toxicity (H411)
Waste Class (RCRA) Non-listed; Manage as Hazardous Organic Waste (Toxic/Irritant)
Incompatibilities Strong Oxidizers (Fire/Explosion), Reducing Agents (Toxic Amine Release)
Part 2: The "Why" – Mechanism of Hazard & Segregation

Expert Insight: Many labs make the mistake of bulking all "dyes" together. This is dangerous. You must segregate Disperse Red 74 based on its chemical reactivity.[1]

1. The Azo Cleavage Risk (Why we segregate from Reducers): If Disperse Red 74 is mixed with strong reducing agents (e.g., sodium dithionite, tin(II) chloride) in a waste stream, the azo bond cleaves.

  • Result: Formation of free aromatic amines (e.g., p-nitroaniline derivatives).[1]

  • Risk: These byproducts are significantly more toxic and permeable to skin than the parent dye.

  • Protocol: Never co-mingle azo dye waste with reducing agent waste.[1]

2. The Combustion Risk (Why we segregate from Oxidizers): As an organic powder with nitro groups, Disperse Red 74 is combustible.

  • Result: Rapid oxidation or deflagration.[1]

  • Protocol: Keep separate from nitrates, perchlorates, and peroxides.

Part 3: Step-by-Step Disposal Workflow
Phase A: Preparation & PPE

Objective: Prevent inhalation of dust and skin contact (sensitization risk).[1]

  • Respiratory: N95 or P100 respirator is mandatory if handling dry powder.[1] (Azo dyes are often fine particulates that aerosolize easily).[1]

  • Dermal: Nitrile gloves (Double gloving recommended: 4 mil minimum).[1]

  • Clothing: Standard lab coat buttoned to the neck; Tyvek sleeves if handling large quantities (>100g).[1]

Phase B: Waste Segregation & Collection

Choose the path based on your waste state.

Scenario 1: Solid Waste (Pure Powder or Contaminated Debris) [1]

  • Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar.[1] Glass is acceptable but poses a breakage risk for solids.[1]

  • Bagging: Place contaminated wipes, weigh boats, and gloves into a clear 2-mil polyethylene bag before placing them in the rigid container. This "double containment" prevents dust puffs when the waste facility opens the drum.

  • Labeling:

    • Primary Constituent: "Disperse Red 74 (Azo Dye) Solid Debris"[1]

    • Hazard Checkbox: [x] Toxic [x] Irritant[1]

    • Note: Do not simply write "Trash".[1]

Scenario 2: Liquid Waste (Stock Solutions/Mother Liquor) Note: Disperse Red 74 is lipophilic (solvent soluble).[1]

  • Container: Amber Glass or HDPE Carboy.

  • Solvent Compatibility: Ensure the carrier solvent (e.g., Acetone, Ethanol, DMF) is compatible with the container.

    • Critical: If dissolved in DMSO or DMF , label explicitly. These solvents carry the dye through the skin barrier, increasing toxicity risk 10-fold.

  • Labeling:

    • Constituents: "Acetone (98%), Disperse Red 74 (<2%)"[1]

    • Hazard Checkbox: [x] Flammable [x] Toxic[1]

Phase C: The Destruction Endgame

Do NOT autoclave. Autoclaving does not destroy the molecule and may aerosolize it. Do NOT bleach. Bleach (Hypochlorite) can create chlorinated byproducts which are more persistent.[1]

  • Authorized Method: High-Temperature Incineration .[1]

    • The waste must be sent to a facility capable of reaching >1000°C with scrubbers to capture nitrogen oxides (NOx).

    • This ensures the complete mineralization of the azo bond into CO2, H2O, and N2.

Part 4: Visualizing the Logic (Decision Tree)

The following diagram outlines the critical decision points for managing Disperse Red 74 waste streams to ensure compliance and safety.

DisperseRed74_Disposal Start Disperse Red 74 Waste Generated StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Wipes, PPE) StateCheck->Solid Dry/Debris Liquid Liquid Waste (Solvent Solutions) StateCheck->Liquid Dissolved Bagging Double Bag in 2-mil Poly (Dust Control) Solid->Bagging ContainerS Wide-Mouth HDPE Drum Bagging->ContainerS Labeling Apply Hazardous Waste Label (List: C.I. 11134, H317, H411) ContainerS->Labeling CompatCheck Check Solvent Compatibility (No Oxidizers/Reducers) Liquid->CompatCheck CompatCheck->Start Incompatible (Segregate) ContainerL Solvent Safety Can / Carboy (Label: 'Azo Dye Solution') CompatCheck->ContainerL Compatible ContainerL->Labeling Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage Destruction High-Temp Incineration (Off-site Facility) Storage->Destruction

Figure 1: Operational workflow for the segregation and packaging of Disperse Red 74 waste. Note the critical check for solvent compatibility to prevent unintended chemical reactions.

Part 5: Emergency Spill Response

If a spill occurs, immediate containment is required to prevent aquatic contamination.

  • Isolate: Evacuate the immediate area if dust is airborne.[1] Allow dust to settle (15 mins).[1]

  • PPE Up: Don N95 mask and double gloves.[1]

  • Contain (Dry Spill):

    • Do NOT dry sweep (creates dust).[1][4]

    • Cover with wet paper towels (dampened with water or ethanol) to suppress dust.[1]

    • Scoop the damp mass into the solid waste container.

  • Contain (Liquid Spill):

    • Use absorbent pads or vermiculite.[1]

    • Do not use sawdust (combustible).[1]

  • Decontaminate: Wash surface with soapy water.[1] The dye is persistent; multiple passes may be required.

References
  • PubChem. (n.d.).[1] C.I.[1][5][6] Disperse Red 74 - Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

  • ECHA (European Chemicals Agency). (n.d.).[1] Substance Information: Disperse Red 74.[1][5][7][8] Retrieved October 26, 2023, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Wastes - Hazardous Waste - Waste Types - Listed Wastes (K181 listing context). Retrieved October 26, 2023, from [Link]

Sources

Personal protective equipment for handling Disperse Red 74

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 61703-11-5 | Chemical Class: Azo Disperse Dye | Application: Textile Research, Polymer Staining[1]

Executive Safety Summary

Disperse Red 74 is a single-azo class disperse dye.[1] While often categorized under general "low hazard" industrial dyes, its chemical structure presents specific risks in a research setting, primarily skin sensitization and particulate inhalation .[1]

As a Senior Application Scientist, I must emphasize that the safety profile of this compound changes drastically depending on its physical state.[1] In its raw powder form, it is a respiratory and contact sensitizer.[1] When solvated (typically in acetone or ethanol), the carrier solvent dictates the permeation risk, potentially facilitating the transdermal transport of the dye.[1]

Core Directive: Treat Disperse Red 74 as a potential allergen and bio-accumulative particulate . Zero skin contact is the operational standard.

Hazard Identification & Risk Assessment

The following assessment is based on the chemical structure (Azo linkage) and physical properties (lipophilic powder).

Hazard CategoryRisk LevelMechanism of Action
Skin Sensitization HIGH Azo dyes can bind to skin proteins, triggering Type IV hypersensitivity (allergic contact dermatitis).[1]
Inhalation MODERATE Fine powder generation during weighing can penetrate lower respiratory tract.
Carcinogenicity LOW/UNCERTAIN While many azo dyes are flagged for amine release, Disperse Red 74 is generally considered lower risk than benzidine-based dyes.[1] However, precautionary handling is required.
Solvent Synergy HIGH Solvents like Acetone/Ethanol strip skin oils, increasing the dye's absorption rate significantly.[1]

Personal Protective Equipment (PPE) Matrix

Do not use a "one size fits all" approach. Select PPE based on the experimental phase.

Phase 1: Solid Handling (Weighing & Transfer)

Goal: Prevent particulate inhalation and static-induced dispersion.[1]

  • Respiratory: N95 (minimum) or P100/HEPA respirator. Surgical masks provide zero protection against dye particulates.

  • Gloves: Nitrile (4 mil minimum) .

    • Why: Disperse Red 74 is lipophilic but solid; standard nitrile offers excellent dry particulate resistance.

  • Body: Lab coat (buttoned to neck) + Tyvek sleeves if handling >10g.

Phase 2: Solvated Handling (Acetone/Ethanol Solutions)

Goal: Prevent chemical permeation. The solvent is the vehicle; the dye is the payload.[1]

  • Respiratory: Fume hood is mandatory. If outside a hood, use a Half-Face Respirator with Organic Vapor (OV) cartridges.[1]

  • Gloves: Laminate Film (Silver Shield) or Butyl Rubber .

    • Critical Warning:Standard Nitrile gloves degrade rapidly in Acetone (breakthrough < 1 min). If you must use nitrile for dexterity, use "Double Gloving" (Nitrile over Laminate) and change immediately upon splash.[1]

  • Eye Protection: Chemical Splash Goggles (indirect venting). Safety glasses are insufficient for solvent splashes.

Operational Workflow Logic

The following diagram illustrates the decision logic for safe handling, ensuring you match controls to the specific risk state.

SafeHandlingLogic Start Start: Handling Disperse Red 74 StateCheck Identify Physical State Start->StateCheck SolidState Solid / Powder Form StateCheck->SolidState Dry Powder LiquidState Solvated (Acetone/Ethanol) StateCheck->LiquidState In Solution SolidControls Engineering Control: Static-Dissipative Weighing Hood SolidState->SolidControls LiquidControls Engineering Control: Chemical Fume Hood (Face Vel > 100 fpm) LiquidState->LiquidControls SolidPPE PPE: N95/P100 + Nitrile Gloves SolidControls->SolidPPE SolidAction Action: Anti-static Gun + Slow Pour SolidPPE->SolidAction Waste Disposal: Segregated Haz Waste (Incineration) SolidAction->Waste LiquidPPE PPE: Splash Goggles + Laminate/Butyl Gloves LiquidControls->LiquidPPE LiquidAction Action: Drop-wise addition + Secondary Containment LiquidPPE->LiquidAction LiquidAction->Waste

Figure 1: Decision Logic for PPE and Engineering Controls based on physical state.[1]

Standard Operating Procedures (SOP)

Protocol A: Weighing & Transfer (Dry)

Objective: Transfer Disperse Red 74 without generating airborne dust.

  • Preparation:

    • Place a disposable balance draft shield or work inside a powder containment hood.

    • Pre-wet a paper towel with water and place it next to the balance (acts as a "dust trap" for stray particles).

  • Anti-Static Measure:

    • Azo dyes are often static-charged.[1] Use an anti-static gun on the spatula and weigh boat before touching the powder.

  • Transfer:

    • Use a micro-spatula. Do not pour from the bottle.

    • Cap the stock bottle immediately after aliquoting.

  • Decontamination:

    • Wipe the balance area with a soap/water solution (surfactants lift the lipophilic dye better than water alone). Do not use acetone to clean powder spills; it will dissolve the dye and drive it into the surface/gloves.

Protocol B: Emergency Spill Response

Scenario: 500mg Powder Spill on Benchtop.

  • Isolate: Alert nearby personnel.

  • PPE Up: Don P100 respirator and double nitrile gloves.

  • Contain (Dry Method):

    • Do NOT spray liquid directly on the powder (this spreads the dye).

    • Cover the spill with a damp (not wet) absorbent pad or paper towel to suppress dust.

  • Clean:

    • Gently scoop up the damp powder/pad mixture.

    • Clean the residue with Ethanol followed by soapy water.

    • Note: Disperse Red 74 is red/purple; visual confirmation of cleaning is easy. Continue wiping until no color transfers to a white wipe.

Waste Disposal Logistics

Disperse Red 74 must not enter municipal water systems due to its persistence and potential aquatic toxicity.

Waste StreamClassificationPackaging Requirement
Solid Waste Hazardous Chemical SolidClear poly bag, sealed, inside a rigid secondary container.[1] Label: "Toxic Solid - Azo Dye".[1]
Liquid Waste Flammable Solvent WasteAmber glass or HDPE solvent jug. Segregate from oxidizers (e.g., Nitric Acid).[1][2]
Contaminated PPE Hazardous DebrisTreat heavily stained gloves/wipes as solid chemical waste, not regular trash.[1]

References

  • World Dye Variety. (n.d.). Disperse Red 74 Properties and Applications. Retrieved January 31, 2026, from [Link][1]

  • ChemSrc. (2025).[3] Disperse Red 74 - CAS 61703-11-5 MSDS & Properties. Retrieved January 31, 2026, from [Link][1]

  • Government of Canada. (2020). Screening Assessment - Certain Azo Disperse Dyes. Retrieved January 31, 2026, from [Link][1]

  • Shield Scientific. (n.d.). Chemical Glove Resistance Guide. Retrieved January 31, 2026, from [Link][1]

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.